Perhexiline
Description
This compound is a coronary vasodilator used especially for angina of effort. It may cause neuropathy and hepatitis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1974 and is indicated for cardiovascular disease and has 4 investigational indications.
This compound is only found in individuals that have used or taken this drug. It is a coronary vasodilator used especially for angina of effort. It may cause neuropathy and hepatitis. [PubChem]this compound binds to the mitochondrial enzyme carnitine palmitoyltransferase (CPT)-1 and CPT-2. It acts by shifting myocardial substrate utilisation from long chain fatty acids to carbohydrates through inhibition of CPT-1 and, to a lesser extent, CPT-2, resulting in increased glucose and lactate utilization. This results in increased ATP production for the same O2 consumption as before and consequently increases myocardial efficiency.
2-(2,2-Dicyclohexylethyl)piperidine. Coronary vasodilator used especially for angina of effort. It may cause neuropathy and hepatitis.
See also: this compound Maleate (active moiety of).
Properties
IUPAC Name |
2-(2,2-dicyclohexylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h16-20H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXKNKQEMFBLER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023439 | |
| Record name | Perhexiline | |
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Molecular Weight |
277.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Perhexiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
2.72e-05 g/L | |
| Record name | Perhexiline | |
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| Record name | Perhexiline | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0015207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
39648-47-0, 6621-47-2, 39648-48-1 | |
| Record name | (-)-Perhexiline | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Perhexiline | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (+)-Perhexiline | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=39648-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Perhexiline [INN:BAN] | |
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| Record name | (-)-2-(2,2-Dicyclohexylethyl)piperidine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039648470 | |
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| Record name | (+)-2-(2,2-Dicyclohexylethyl)piperidine | |
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| Record name | Perhexiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Perhexiline | |
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| Record name | Perhexiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.881 | |
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| Record name | (-)-2-(2,2-dicyclohexylethyl)piperidine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-2-(2,2-dicyclohexylethyl)piperidine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERHEXILINE | |
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| Record name | Perhexiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Perhexiline as a Carnitine Palmitoyltransferase (CPT) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perhexiline, a prophylactic antianginal agent, exerts its therapeutic effects primarily through the inhibition of carnitine palmitoyltransferase (CPT) enzymes. This guide provides a comprehensive technical overview of this compound's role as a CPT inhibitor, its impact on myocardial metabolism, and the experimental methodologies used to characterize its activity. By inhibiting CPT-1 and, to a lesser extent, CPT-2, this compound effectively shifts the heart's energy metabolism from fatty acid oxidation towards glucose and lactate utilization. This metabolic reprogramming enhances myocardial efficiency, leading to increased ATP production for the same oxygen consumption, a crucial benefit in ischemic conditions. This document details the quantitative aspects of this compound's inhibitory action, outlines the protocols for key experimental assays, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Myocardial energy metabolism is a complex and dynamic process, with the healthy heart primarily relying on the β-oxidation of long-chain fatty acids for its substantial ATP requirements. However, under ischemic conditions, the reliance on fatty acid oxidation becomes detrimental, leading to reduced cardiac efficiency and exacerbation of injury. This compound has emerged as a key metabolic modulator that addresses this issue by inhibiting carnitine palmitoyltransferase (CPT), the rate-limiting enzyme system for the entry of long-chain fatty acids into the mitochondria.[1][2]
The CPT system comprises two main enzymes: CPT-1, located on the outer mitochondrial membrane, and CPT-2, located on the inner mitochondrial membrane.[3] this compound's inhibitory action on these enzymes curtails fatty acid oxidation and promotes a metabolic switch to more oxygen-efficient substrates like glucose and lactate.[4] This guide delves into the technical details of this compound's mechanism of action, providing quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Quantitative Data on this compound's Inhibitory Activity
This compound's efficacy as a CPT inhibitor has been quantified in various studies, with its inhibitory concentration (IC50) varying between CPT isoforms and tissue types. The following tables summarize the key quantitative data on this compound's inhibitory effects.
Table 1: In Vitro Inhibitory Activity of this compound against CPT Enzymes
| Enzyme Target | Tissue/Cell Type | Species | IC50 (μM) | Inhibition Type | Reference |
| CPT-1 | Cardiac Mitochondria | Rat | 77 | Competitive with Palmitoyl-CoA | [5] |
| CPT-1 | Hepatic Mitochondria | Rat | 148 | Competitive with Palmitoyl-CoA | [5] |
| CPT-2 | Not Specified | Not Specified | 79 | Not Specified | [6] |
Table 2: Effects of this compound on Myocardial Metabolism and Function in Chronic Heart Failure Patients
| Parameter | Treatment Group | Baseline (Mean ± SEM) | Post-Treatment (Mean ± SEM) | P-value | Reference |
| Peak Exercise Oxygen Consumption (VO2max) (mL·kg⁻¹·min⁻¹) | This compound (n=28) | 16.1 ± 0.6 | 18.8 ± 1.1 | <0.001 | [7][8] |
| Left Ventricular Ejection Fraction (%) | This compound (n=28) | 24 ± 1 | 34 ± 2 | <0.001 | [7][8] |
| Minnesota Living with Heart Failure Questionnaire Score | This compound (n=28) | 45 ± 5 | 34 ± 5 | 0.04 | [7][8] |
| Resting Regional Myocardial Function (Peak Systolic Velocity) | This compound | - | 15% increase | 0.007 | [8] |
| Peak Dobutamine Stress Regional Myocardial Function (Peak Systolic Velocity) | This compound | - | 24% increase | 0.003 | [8] |
| Phosphocreatine/ATP Ratio | This compound | 1.16 ± 0.39 | 1.51 ± 0.51 | <0.001 |
Signaling Pathway of this compound's Action
This compound's primary mechanism of action involves the direct inhibition of CPT-1 and CPT-2, leading to a cascade of metabolic changes within the cardiomyocyte. The following diagram illustrates this signaling pathway.
Caption: this compound inhibits CPT-1 and CPT-2, blocking fatty acid oxidation and promoting glucose metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a CPT inhibitor.
Isolation of Cardiac Mitochondria
Objective: To obtain a purified and functional mitochondrial fraction from cardiac tissue for subsequent assays.
Materials:
-
Freshly excised heart tissue
-
Isolation Buffer (e.g., MSHE buffer: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4)
-
Protease inhibitors (e.g., trypsin inhibitor)
-
Homogenizer (e.g., Teflon-glass Potter-Elvehjem homogenizer)
-
Refrigerated centrifuge
Protocol:
-
Excise the heart and immediately place it in ice-cold isolation buffer.
-
Mince the ventricular tissue into small pieces using scissors.
-
Add protease inhibitors to the minced tissue and incubate on ice.
-
Homogenize the tissue in fresh, ice-cold isolation buffer using a Teflon-glass homogenizer with a loose-fitting pestle, followed by a tight-fitting pestle.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer.
-
Repeat the high-speed centrifugation wash step.
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.
-
Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., Bradford or BCA assay).
Carnitine Palmitoyltransferase-1 (CPT-1) Activity Assay (Radioisotope Forward Assay)
Objective: To measure the enzymatic activity of CPT-1 by quantifying the formation of radiolabeled palmitoylcarnitine.
Materials:
-
Isolated cardiac mitochondria
-
Assay Buffer (e.g., 117 mM Tris-HCl, pH 7.4, 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl, 2.2 mM KCN, 40 mg/L rotenone, 0.5% BSA)
-
Palmitoyl-CoA
-
L-[³H]carnitine (radiolabeled substrate)
-
This compound or other inhibitors
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Protocol:
-
Prepare the reaction mixture containing the assay buffer, palmitoyl-CoA, and L-[³H]carnitine in microcentrifuge tubes.
-
Add varying concentrations of this compound or vehicle control to the respective tubes.
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of isolated mitochondria to each tube.
-
Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Extract the radiolabeled palmitoylcarnitine using an organic solvent (e.g., butanol).
-
Centrifuge to separate the aqueous and organic phases.
-
Transfer an aliquot of the organic phase containing the [³H]palmitoylcarnitine to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate CPT-1 activity as nanomoles of palmitoylcarnitine formed per minute per milligram of mitochondrial protein.
Measurement of Fatty Acid Oxidation in Isolated Mitochondria using High-Resolution Respirometry
Objective: To assess the rate of fatty acid oxidation by measuring oxygen consumption in isolated mitochondria.
Materials:
-
Isolated cardiac mitochondria
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Respiration Medium (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, 1 g/L BSA, pH 7.1)
-
Substrates: Palmitoylcarnitine, Malate, ADP
-
Inhibitors: this compound, Etomoxir (CPT-1 inhibitor control), Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)
Protocol:
-
Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.
-
Add respiration medium to the respirometer chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add a known amount of isolated mitochondria to each chamber.
-
Record the basal respiration rate (LEAK respiration).
-
Add palmitoylcarnitine and malate to initiate fatty acid oxidation-linked respiration.
-
Add ADP to stimulate oxidative phosphorylation (OXPHOS capacity).
-
To assess the effect of this compound, add varying concentrations of the inhibitor and record the change in oxygen consumption rate.
-
A substrate-uncoupler-inhibitor titration (SUIT) protocol can be employed by sequentially adding other substrates and inhibitors to dissect different aspects of mitochondrial respiration.
-
At the end of the experiment, add rotenone and antimycin A to inhibit the electron transport chain and measure residual oxygen consumption.
-
Calculate the fatty acid oxidation-supported respiration rate by subtracting the residual oxygen consumption from the rate measured in the presence of palmitoylcarnitine, malate, and ADP.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the impact of this compound on CPT activity and fatty acid oxidation.
Caption: Workflow for characterizing this compound's effects on mitochondrial function.
Conclusion
This compound's mechanism of action as a potent inhibitor of carnitine palmitoyltransferase is well-established, providing a strong rationale for its use in clinical conditions characterized by myocardial ischemia and heart failure. The metabolic shift from fatty acid to glucose oxidation induced by this compound improves the efficiency of myocardial energy production, a critical factor in the oxygen-deprived heart. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and to discover novel metabolic modulators with improved efficacy and safety profiles. The continued investigation into the intricate regulation of cardiac metabolism will undoubtedly pave the way for innovative treatments for cardiovascular diseases.
References
- 1. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. 2.5. Agilent extracellular seahorse analysis of glycolysis, glucose oxidation and fatty acid oxidation [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. mybiosource.com [mybiosource.com]
- 8. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Cellular Effects of Perhexiline on Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline is a prophylactic antianginal agent that modulates cellular metabolism.[1] Originally developed in the 1970s, its use was limited by a narrow therapeutic index and pharmacokinetic variability.[1] However, a deeper understanding of its mechanism of action has led to a resurgence in its clinical application, particularly in refractory angina and chronic heart failure.[2] This guide provides an in-depth technical overview of the cellular effects of this compound, with a core focus on its impact on fatty acid oxidation (FAO).
Core Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase (CPT)
The primary mechanism of action of this compound is the inhibition of carnitine palmitoyltransferase (CPT), a mitochondrial enzyme essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[2][3] this compound inhibits both CPT-1, the isoform located on the outer mitochondrial membrane, and CPT-2, located on the inner mitochondrial membrane.[4][5]
This inhibition is competitive with respect to palmitoyl-CoA and non-competitive with respect to carnitine.[6] By blocking CPT-1 and CPT-2, this compound effectively reduces the rate of fatty acid oxidation.[7] This leads to a metabolic shift in the myocardium, from a reliance on fatty acids to an increased utilization of carbohydrates (glucose and lactate).[2][4] This metabolic switch is more oxygen-efficient, meaning more ATP is produced per unit of oxygen consumed, which enhances myocardial efficiency.[1][3]
Figure 1: this compound's inhibition of the carnitine shuttle.
Quantitative Data on this compound's Effects
The inhibitory effects of this compound on CPT enzymes and its impact on cardiac metabolism have been quantified in various studies.
| Parameter | Tissue/Cell Type | Value | Reference |
| IC50 for CPT-1 | Rat Cardiac Mitochondria | 77 µM | [6][7] |
| IC50 for CPT-1 | Rat Hepatic Mitochondria | 148 µM | [6][7] |
| IC50 for CPT-2 | Rat Cardiac Mitochondria | 79 µM | [7] |
| Peak Exercise O2 Consumption (VO2max) | Chronic Heart Failure Patients | Increase from 16.1 to 18.8 mL/kg/min | [5][8] |
| Left Ventricular Ejection Fraction (LVEF) | Chronic Heart Failure Patients | Increase from 24% to 34% | [8] |
| Myocardial Phosphocreatine/ATP Ratio | Dilated Cardiomyopathy Patients | 30% increase | [9] |
Cellular Consequences of Metabolic Switching
The this compound-induced shift from fatty acid to glucose oxidation has significant downstream cellular effects, particularly in the heart.
-
Improved Cardiac Energetics: By promoting the more oxygen-efficient glucose metabolism, this compound improves the energy status of the heart, as evidenced by an increase in the phosphocreatine to ATP ratio.[9]
-
Enhanced Myocardial Function: This improvement in energetics translates to better heart function, including increased left ventricular ejection fraction and improved exercise capacity in patients with heart failure.[5][8]
-
Reduced Lactate Release: this compound has been shown to inhibit the release of lactate from the myocardium under normal flow conditions.[10]
Figure 2: Cellular metabolic shift induced by this compound.
Experimental Protocols
Measurement of CPT-1 Activity
A common method to assess the inhibitory effect of this compound on CPT-1 is by measuring CPT-1-mediated respiration in isolated mitochondria or permeabilized cells.[11][12][13]
1. Isolation of Mitochondria:
-
Tissue (e.g., rat liver or heart) is minced and homogenized in an appropriate buffer (e.g., MSHE buffer).[13]
-
The homogenate is subjected to differential centrifugation to isolate the mitochondrial fraction.[14]
-
The final mitochondrial pellet is resuspended in a suitable buffer, and protein concentration is determined.[14]
2. Respiration Assay using a Seahorse XF Analyzer:
-
Isolated mitochondria or permeabilized cells are seeded into a Seahorse XF cell culture plate.[11]
-
The assay medium contains substrates for fatty acid oxidation (e.g., palmitoyl-CoA and carnitine) and an ADP source to stimulate respiration.[11]
-
A baseline oxygen consumption rate (OCR) is established.
-
This compound is injected at various concentrations, and the change in OCR is measured to determine the IC50.[11]
Isolated Perfused Heart (Langendorff) Model
The Langendorff heart preparation is an ex vivo technique used to study the effects of drugs on cardiac function and metabolism in a controlled environment.[15][16][17]
1. Heart Isolation and Perfusion:
-
An animal (e.g., a rat) is anesthetized, and the heart is rapidly excised.[18]
-
The aorta is cannulated, and the heart is retrogradely perfused with an oxygenated, nutrient-rich solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow.[15][18] This closes the aortic valve and forces the perfusate into the coronary arteries.[15]
2. Experimental Procedure:
-
The heart is allowed to stabilize, and baseline measurements of heart rate, left ventricular developed pressure, and coronary flow are recorded.[18]
-
This compound is added to the perfusate at the desired concentration.[10]
-
The effects of this compound on cardiac function and metabolism (e.g., lactate release) are continuously monitored.[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Metabolic modulation with this compound in chronic heart failure: a randomized, controlled trial of short-term use of a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement in cardiac energetics by this compound in heart failure due to dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound and oxfenicine on myocardial function and metabolism during low-flow ischemia/reperfusion in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. escholarship.org [escholarship.org]
- 15. Langendorff heart - Wikipedia [en.wikipedia.org]
- 16. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
- 18. benchchem.com [benchchem.com]
Shifting Gears: A Technical Guide to Perhexiline's Modulation of Myocardial Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The failing heart is often characterized by a state of energy starvation, where the intricate balance of myocardial metabolism is significantly deranged. A pivotal aspect of this metabolic remodeling is an over-reliance on fatty acid oxidation at the expense of more oxygen-efficient glucose utilization. Perhexiline, a prophylactic antianginal agent, has garnered renewed interest for its ability to correct this metabolic imbalance. This technical guide provides an in-depth exploration of this compound's core mechanism: the shifting of myocardial metabolism from fatty acids to glucose. We will delve into the molecular interactions, the downstream signaling consequences, and the methodologies used to quantify these effects, offering a comprehensive resource for researchers and drug development professionals in the cardiovascular field.
The Crux of the Matter: The Myocardial Metabolic Switch
The healthy heart is a metabolic omnivore, capable of utilizing a variety of substrates to meet its high energy demands. Fatty acids are the primary fuel source, accounting for approximately 60-70% of ATP production, with glucose and lactate providing the remainder. However, the oxidation of fatty acids is less oxygen-efficient compared to the oxidation of glucose. In pathological states such as heart failure and ischemia, this reliance on fatty acids can become detrimental, exacerbating cellular stress and contractile dysfunction.
This compound intervenes at a critical control point of fatty acid metabolism. Its primary mechanism of action is the inhibition of carnitine palmitoyltransferase-1 (CPT-1) , the rate-limiting enzyme responsible for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2][3][4][5] To a lesser extent, this compound also inhibits carnitine palmitoyltransferase-2 (CPT-2) .[6][7][8] By impeding fatty acid entry into the mitochondria, this compound forces a metabolic shift towards the utilization of carbohydrates—glucose and lactate—which generate more ATP per molecule of oxygen consumed.[5][6][9][10] This "oxygen-sparing" effect is central to its therapeutic benefits.
This metabolic reprogramming is governed by the principles of the Randle cycle , a biochemical feedback mechanism that describes the competition between glucose and fatty acid oxidation.[11][12][13] By inhibiting fatty acid oxidation, this compound alleviates the downstream inhibition of glucose oxidation, thereby promoting a more favorable energetic state in the stressed myocardium.
Quantitative Effects of this compound on Myocardial Metabolism
The metabolic shift induced by this compound has been quantified in numerous preclinical and clinical studies. These investigations have consistently demonstrated the drug's ability to modulate key metabolic and functional parameters.
Table 1: In Vitro Inhibition of Carnitine Palmitoyltransferase (CPT) by this compound
| Enzyme Target | Species | Tissue | IC50 Value | Reference(s) |
| CPT-1 | Rat | Cardiac Mitochondria | 77 µM | [1][14] |
| CPT-1 | Rat | Hepatic Mitochondria | 148 µM | [1][14] |
| CPT-2 | Rat | Cardiac Mitochondria | 79 µM | [1] |
Table 2: Clinical Efficacy of this compound in Chronic Heart Failure (CHF)
| Parameter | Baseline Value | Post-Treatment Value | P-value | Reference(s) |
| Left Ventricular Ejection Fraction (LVEF) | 24 ± 1% | 34 ± 2% | <0.001 | [2][6][9][10][15][16] |
| Peak Exercise Oxygen Consumption (VO2max) (mL·kg⁻¹·min⁻¹) | 16.1 ± 0.6 | 18.8 ± 1.1 | <0.001 | [6][9][10][15] |
| Minnesota Living with Heart Failure Questionnaire (MLHFQ) Score | 45 ± 5 | 34 ± 5 | 0.04 | [2][6][9][10][15][16] |
| Myocardial Phosphocreatine/ATP Ratio | 1.16 ± 0.39 | 1.51 ± 0.51 | <0.001 | [17][18][19] |
Table 3: this compound-Induced Shift in Myocardial Substrate Utilization (Experimental Data)
| Substrate | Change in Utilization | Experimental Model | Reference(s) | |---|---|---|---|---| | Fatty Acid Oxidation | Reduced | Working Rat Heart |[9] | | Lactate Utilization | Increased | Working Rat Heart |[9] | | Glucose Oxidation | Increased (inferred) | Isolated Rat Cardiomyocytes |[3] |
Key Signaling Pathways Modulated by this compound
The metabolic reprogramming induced by this compound is not a simple enzymatic inhibition but involves a cascade of downstream signaling events.
The Central Role of AMPK
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis.[2][14][17] In the heart, AMPK activation promotes ATP-producing pathways while inhibiting ATP-consuming processes. By reducing fatty acid oxidation and potentially altering the AMP/ATP ratio, this compound is thought to indirectly activate AMPK. Activated AMPK, in turn, stimulates glucose uptake by promoting the translocation of GLUT4 transporters to the cell surface and enhances glycolysis by activating phosphofructokinase-2 (PFK-2).[2][14][15][17]
Relief of Inhibition on Pyruvate Dehydrogenase (PDH)
The pyruvate dehydrogenase (PDH) complex is a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA. High rates of fatty acid oxidation lead to an accumulation of acetyl-CoA and NADH, which in turn activate pyruvate dehydrogenase kinases (PDKs). PDKs phosphorylate and inhibit PDH, thereby suppressing glucose oxidation. By inhibiting CPT-1 and reducing fatty acid-derived acetyl-CoA and NADH, this compound alleviates this inhibition, leading to the dephosphorylation and activation of PDH.[12][20][21] This allows for the increased flux of glucose-derived pyruvate into the TCA cycle for complete oxidation.
Experimental Protocols for Assessing this compound's Effects
Reproducible and rigorous experimental design is paramount in elucidating the mechanisms of drug action. The following sections outline the core methodologies used in key studies investigating this compound.
In Vitro CPT-1 Inhibition Assay
This assay quantifies the inhibitory potency of this compound on CPT-1 activity.
Protocol:
-
Mitochondrial Isolation: Isolate cardiac mitochondria from rodent hearts via differential centrifugation.
-
Assay Buffer Preparation: Prepare an assay buffer containing potassium chloride, MOPS, EGTA, and bovine serum albumin (fatty acid-free).
-
Substrate and Inhibitor Preparation: Prepare stock solutions of L-[³H]carnitine, palmitoyl-CoA, and varying concentrations of this compound.
-
Reaction Initiation: Add isolated mitochondria to the assay buffer, followed by the addition of this compound or vehicle control. Initiate the reaction by adding L-[³H]carnitine and palmitoyl-CoA.
-
Reaction Termination and Product Separation: After a defined incubation period at 37°C, terminate the reaction with perchloric acid. Separate the product, [³H]palmitoylcarnitine, from the unreacted [³H]carnitine using a cation exchange column.
-
Quantification: Measure the radioactivity of the eluted [³H]palmitoylcarnitine using liquid scintillation counting.
-
Data Analysis: Calculate the rate of CPT-1 activity and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.
31P Magnetic Resonance Spectroscopy (MRS) for Myocardial Energetics
31P MRS is a non-invasive technique used to assess the in vivo energy status of the myocardium by measuring the ratio of phosphocreatine (PCr) to adenosine triphosphate (ATP).[4][22][23][24][25] A lower PCr/ATP ratio is indicative of impaired cardiac energetics.
Protocol:
-
Patient Preparation: Position the patient supine in the MRI scanner. Place a 31P surface coil over the precordium.
-
Localization: Acquire scout images to localize the heart. Position the volume of interest (voxel) within the interventricular septum to minimize contamination from skeletal muscle.
-
Data Acquisition: Utilize a pulse sequence, such as 3D image-selected in vivo spectroscopy (ISIS), to acquire 31P spectra from the localized voxel.
-
Spectral Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction.
-
Quantification: Integrate the areas under the PCr and γ-ATP peaks in the processed spectrum.
-
Data Analysis: Calculate the PCr/ATP ratio. Compare the ratios before and after this compound treatment.
Dobutamine Stress Echocardiography with Tissue Doppler Imaging
This technique assesses regional myocardial function under stress, providing insights into contractile reserve.
Protocol:
-
Baseline Imaging: Acquire baseline 2D echocardiographic images and tissue Doppler imaging (TDI) data from standard apical and parasternal views.
-
Dobutamine Infusion: Initiate an intravenous infusion of dobutamine at a low dose (e.g., 5 µg/kg/min).
-
Staged Infusion and Imaging: Increase the dobutamine infusion rate in stages (e.g., to 10, 20, 30, and 40 µg/kg/min) at 3-minute intervals. Acquire a full set of echocardiographic and TDI images at each stage.
-
Atropine Administration (if required): If the target heart rate is not achieved, administer atropine in divided doses.
-
Peak Stress Imaging: Acquire images at the peak heart rate or when new or worsening wall motion abnormalities are observed.
-
Recovery Imaging: Continue to monitor and acquire images during the recovery phase.
-
Data Analysis: Analyze regional myocardial systolic and diastolic velocities from the TDI data at baseline and peak stress. Compare the changes in these parameters before and after this compound treatment.
Conclusion and Future Directions
This compound's ability to shift myocardial metabolism from fatty acid to glucose oxidation represents a promising therapeutic strategy for conditions characterized by cardiac energy deficiency. Its well-defined mechanism of action, centered on the inhibition of CPT-1, provides a clear rationale for its use in heart failure and other cardiovascular diseases. The quantitative data from both in vitro and in vivo studies robustly support its efficacy in improving cardiac energetics and function.
Future research should focus on further elucidating the intricate downstream signaling consequences of CPT-1 inhibition. A deeper understanding of the interplay between metabolic shifts and other cellular processes, such as calcium handling and reactive oxygen species production, will be crucial. Additionally, the development of novel analogs of this compound with improved pharmacokinetic and safety profiles could broaden its therapeutic application. The continued use of advanced imaging and metabolic flux analysis techniques will be instrumental in advancing our knowledge of this fascinating molecule and its potential to reshape the treatment landscape for cardiovascular disease.
References
- 1. ahajournals.org [ahajournals.org]
- 2. AMP-activated protein kinase mediates ischemic glucose uptake and prevents postischemic cardiac dysfunction, apoptosis, and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Frontiers | Human Cardiac 31P-MR Spectroscopy at 3 Tesla Cannot Detect Failing Myocardial Energy Homeostasis during Exercise [frontiersin.org]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Effect of this compound and oxfenicine on myocardial function and metabolism during low-flow ischemia/reperfusion in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct evidence that this compound modifies myocardial substrate utilization from fatty acids to lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic modulation with this compound in chronic heart failure: a randomized, controlled trial of short-term use of a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The role of Pyruvate Dehydrogenase Complex in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cardiology.weillcornell.org [cardiology.weillcornell.org]
- 14. Targeting AMPK for Cardiac Protection: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5'-AMP-activated protein kinase increases glucose uptake independent of GLUT4 translocation in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. AMPK - Activated Protein Kinase and its Role in Energy Metabolism of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improvement in cardiac energetics by this compound in heart failure due to dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Pyruvate dehydrogenase influences postischemic heart function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measurement of phosphocreatine to ATP ratio in normal and diseased human heart by 31P magnetic resonance spectroscopy using the rotating frame-depth selection technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Use of cardiac magnetic resonance to detect changes in metabolism in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
Perhexiline's Impact on Mitochondrial Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perhexiline is a metabolic modulator that has demonstrated significant therapeutic potential, particularly in cardiovascular diseases such as angina and chronic heart failure. Its primary mechanism of action involves a strategic shift in cellular energy substrate utilization, moving from fatty acid oxidation towards the more oxygen-efficient process of glucose and lactate oxidation. This is achieved through the inhibition of key mitochondrial enzymes, profoundly impacting mitochondrial respiration. This technical guide provides an in-depth exploration of this compound's effects on mitochondrial function, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation.
Mechanism of Action: A Shift in Myocardial Metabolism
This compound's principal effect on mitochondrial respiration stems from its inhibition of the carnitine palmitoyltransferase (CPT) system.[1][2][3][4] The CPT system, comprising CPT-1 and CPT-2, is essential for the transport of long-chain fatty acids into the mitochondrial matrix, a prerequisite for their β-oxidation.[5]
-
CPT-1 Inhibition: this compound acts as a potent inhibitor of CPT-1, the outer mitochondrial membrane enzyme that catalyzes the initial step of fatty acid transport.[1][6][7][8]
-
CPT-2 Inhibition: The drug also inhibits CPT-2, located on the inner mitochondrial membrane, though to a lesser extent than CPT-1.[1][7]
By impeding the CPT system, this compound effectively curtails the rate of fatty acid oxidation (FAO). This reduction in FAO leads to a compensatory increase in the uptake and oxidation of glucose and lactate for ATP production.[9][10][11] This metabolic switch is particularly beneficial in ischemic conditions where oxygen supply is limited, as the oxidation of carbohydrates yields more ATP per molecule of oxygen consumed compared to fatty acids.[2][3][11]
Beyond its effects on CPT, some studies suggest that this compound may also directly impact the mitochondrial respiratory chain, with reports of inhibitory effects on Complex IV and V.[12] However, the primary and most well-established mechanism remains the inhibition of fatty acid transport.
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's inhibitory effects and its clinical efficacy in improving cardiac function.
Table 1: In Vitro Inhibition of Carnitine Palmitoyltransferase (CPT)
| Enzyme | Tissue/Organism | IC50 | Reference |
| CPT-1 | Rat Cardiac Mitochondria | 77 µmol/L | [6] |
| CPT-1 | Rat Hepatic Mitochondria | 148 µmol/L | [6] |
| CPT-2 | Rat Cardiac Mitochondria | 79 µM | [7] |
Table 2: Clinical Efficacy in Chronic Heart Failure (CHF)
| Parameter | Baseline | Post-Perhexiline Treatment | P-value | Reference |
| Peak Exercise Oxygen Consumption (V̇o2max) | 16.1 ± 0.6 mL/kg/min | 18.8 ± 1.1 mL/kg/min | <0.001 | [9][13] |
| Left Ventricular Ejection Fraction (LVEF) | 24 ± 1% | 34 ± 2% | <0.001 | [9][13] |
| Minnesota Living with Heart Failure Score | 45 ± 5 | 34 ± 5 | 0.04 | [9][13] |
| Myocardial Phosphocreatine/ATP Ratio | 1.16 ± 0.39 | 1.51 ± 0.51 | <0.001 | [14] |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on mitochondrial respiration.
High-Resolution Respirometry using Seahorse XF Analyzer
This protocol is adapted for assessing the impact of this compound on mitochondrial respiration in cultured cells.
Materials:
-
Seahorse XF96 or XFe96 Extracellular Flux Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium: XF Base Medium supplemented with L-glutamine, pyruvate, and glucose (pH adjusted to 7.4)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A
-
Cultured cells of interest (e.g., cardiomyocytes, HepG2 cells)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight in a CO2 incubator at 37°C.
-
-
Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant Solution overnight in a non-CO2 incubator at 37°C.
-
-
This compound Treatment and Assay Preparation:
-
On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed assay medium.
-
Add fresh assay medium containing the desired concentrations of this compound (and a vehicle control) to the cell plate.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for at least 1 hour.
-
Load the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) for sequential injection.
-
-
Seahorse XF Analyzer Measurement:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibration plate with the cell plate and initiate the measurement protocol.
-
The protocol will measure basal oxygen consumption rate (OCR), followed by sequential injections of the inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis:
-
The Seahorse XF software calculates the OCR in real-time.
-
Compare the OCR parameters between this compound-treated and control wells to determine the effect of this compound on mitochondrial respiration.
-
Fatty Acid Oxidation (FAO) Assay (Radiometric)
This protocol measures the rate of FAO by quantifying the production of radiolabeled CO2 or acid-soluble metabolites from a radiolabeled fatty acid substrate.
Materials:
-
[1-14C]palmitate or other 14C-labeled fatty acid
-
Bovine serum albumin (BSA), fatty acid-free
-
L-carnitine
-
Cultured cells or isolated mitochondria
-
Scintillation vials and scintillation fluid
-
Perchloric acid
-
Whatman filter paper
Procedure:
-
Substrate Preparation:
-
Prepare a solution of [1-14C]palmitate complexed to BSA in the assay medium.
-
-
Cell/Mitochondria Incubation:
-
For cultured cells, plate them in multi-well plates and grow to confluency. For isolated mitochondria, prepare a suspension of known protein concentration.
-
Pre-incubate the cells/mitochondria with various concentrations of this compound or vehicle control.
-
Initiate the assay by adding the [1-14C]palmitate-BSA substrate and L-carnitine.
-
-
CO2 Trapping (for intact cells):
-
Seal the wells with a trapping device containing a filter paper soaked in a CO2-trapping agent (e.g., NaOH).
-
Incubate at 37°C for a defined period.
-
-
Assay Termination and Measurement:
-
Stop the reaction by adding perchloric acid. This will release the trapped 14CO2 from the medium.
-
Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
For acid-soluble metabolites, centrifuge the acidified medium and measure the radioactivity in the supernatant.
-
-
Data Analysis:
-
Calculate the rate of fatty acid oxidation based on the amount of radioactivity captured.
-
Normalize the results to the amount of protein or number of cells.
-
CPT-1 Activity Assay in Permeabilized Cells
This assay, adapted from high-resolution respirometry protocols, specifically measures CPT-1-dependent respiration.
Materials:
-
Seahorse XF Analyzer and consumables
-
Permeabilizing agent (e.g., digitonin or saponin)
-
Assay buffer for permeabilized cells (e.g., MAS buffer)
-
Substrates for CPT-1: Palmitoyl-CoA and L-carnitine
-
Malate (to support the TCA cycle)
-
ADP (to stimulate state 3 respiration)
-
This compound
Procedure:
-
Cell Seeding and Cartridge Hydration:
-
Follow steps 4.1.1 and 4.1.2.
-
-
Cell Permeabilization and Assay Setup:
-
Wash cells with the assay buffer.
-
Add the assay buffer containing the permeabilizing agent, substrates (palmitoyl-CoA, L-carnitine, malate), and ADP.
-
Include different concentrations of this compound in designated wells.
-
-
Seahorse XF Measurement:
-
Place the cell plate in the Seahorse XF Analyzer and measure the oxygen consumption rate.
-
-
Data Analysis:
-
The OCR in this setup is directly dependent on the activity of CPT-1 to provide fuel for the electron transport chain.
-
Determine the inhibitory effect of this compound on CPT-1 activity by comparing the OCRs at different drug concentrations.
-
13C NMR Isotopomer Analysis of Myocardial Substrate Utilization
This advanced technique provides a direct measurement of the relative contributions of different substrates to myocardial energy metabolism.
Methodology Overview:
-
Isotope Labeling:
-
An isolated heart preparation (e.g., Langendorff-perfused heart) or an in vivo animal model is supplied with a mixture of 13C-labeled substrates (e.g., [1,2-13C]glucose, [U-13C]lactate, unlabeled fatty acids).
-
-
NMR Spectroscopy:
-
After a period of perfusion, the heart tissue is freeze-clamped and extracted.
-
High-resolution 13C NMR spectra of the tissue extract are acquired.
-
-
Isotopomer Analysis:
-
The 13C labeling patterns (isotopomers) of key metabolic intermediates, such as glutamate, are analyzed.
-
The relative abundance of different isotopomers provides information about the metabolic pathways through which the labeled substrates were processed.
-
-
Data Interpretation:
-
By comparing the isotopomer distributions in the presence and absence of this compound, the shift in substrate utilization from fatty acids to carbohydrates can be quantitatively determined.
-
31P Magnetic Resonance Spectroscopy (MRS) for Cardiac Energetics
31P MRS is a non-invasive technique to assess the energy status of the myocardium in vivo.
Methodology Overview:
-
Subject Positioning:
-
The subject is placed within a clinical MRI scanner equipped for 31P MRS.
-
A specialized radiofrequency coil is positioned over the chest to detect the 31P signal from the heart.
-
-
Data Acquisition:
-
A localized 31P MRS spectrum is acquired from a specific region of the myocardium.
-
The spectrum shows distinct peaks corresponding to phosphorus-containing metabolites, including phosphocreatine (PCr) and adenosine triphosphate (ATP).
-
-
Data Analysis:
-
The areas under the PCr and γ-ATP peaks are integrated to calculate the PCr/ATP ratio.
-
This ratio is a sensitive indicator of the myocardial energy state.
-
-
Interpretation with this compound:
-
By measuring the PCr/ATP ratio before and after treatment with this compound, the impact of the drug on improving cardiac energetics can be evaluated. An increase in the PCr/ATP ratio signifies an improved energy status.[14]
-
Conclusion
This compound's well-defined mechanism of action on mitochondrial fatty acid metabolism provides a compelling rationale for its therapeutic use. The shift towards more oxygen-efficient carbohydrate utilization directly addresses the energetic deficit observed in conditions like chronic heart failure. The experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced effects of this compound and similar metabolic modulators on mitochondrial respiration and cellular bioenergetics. A thorough understanding of these effects is paramount for optimizing therapeutic strategies and exploring new applications for this class of drugs.
References
- 1. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Evaluation of cardiac energetics by non-invasive 31P magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Carbon-13 Nuclear Magnetic Resonance for Analysis of Metabolic Pathways (Chapter 20) - Methodologies for Metabolomics [cambridge.org]
- 9. (31)P magnetic resonance spectroscopy to measure in vivo cardiac energetics in normal myocardium and hypertrophic cardiomyopathy: Experiences at 3T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial Respiratory Complex Assay | Cyprotex | Evotec [evotec.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Perhexiline and its Impact on Cellular ATP Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perhexiline is a metabolic modulator that has demonstrated significant clinical efficacy in treating chronic stable angina and heart failure. Its primary mechanism of action involves a strategic shift in cellular energy substrate utilization, moving from fatty acid β-oxidation to the more oxygen-efficient process of glucose oxidation. This is achieved through the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, carnitine palmitoyltransferase-2 (CPT-2), key enzymes in the transport of long-chain fatty acids into the mitochondria. By promoting glucose oxidation, this compound enhances ATP production for the same oxygen consumption, thereby improving myocardial efficiency, particularly under ischemic conditions. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on cellular bioenergetics, detailed experimental protocols for assessing its activity, and visualizations of the key metabolic pathways and experimental workflows.
Introduction
The heart has a high and continuous energy demand, met primarily through the mitochondrial oxidation of fatty acids. Under conditions of reduced oxygen supply, such as in myocardial ischemia, the reliance on fatty acid oxidation can become detrimental due to its higher oxygen cost compared to glucose oxidation. This compound, a prophylactic antianginal agent, addresses this metabolic vulnerability by acting as a potent inhibitor of carnitine palmitoyltransferase (CPT), the rate-limiting enzyme system for long-chain fatty acid entry into the mitochondria for β-oxidation.[1] This inhibition forces a metabolic switch towards glycolysis and glucose oxidation, which generates more ATP per molecule of oxygen consumed.[2][3] This "oxygen-sparing" effect is central to this compound's therapeutic benefits in cardiovascular diseases.[1]
This guide will explore the molecular pharmacology of this compound, with a focus on its impact on cellular ATP production. We will present quantitative data on its inhibitory activity, detail relevant experimental methodologies, and provide visual representations of the underlying biochemical pathways and experimental designs.
Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase
This compound's primary molecular target is the CPT enzyme system, which comprises CPT-1, located on the outer mitochondrial membrane, and CPT-2, located on the inner mitochondrial membrane. CPT-1 is the rate-limiting step for the entry of long-chain fatty acids into the mitochondrial matrix. This compound acts as a potent inhibitor of CPT-1 and also inhibits CPT-2, albeit to a lesser extent.[3][4] This dual inhibition effectively curtails fatty acid oxidation.
The corresponding shift towards greater carbohydrate utilization increases myocardial efficiency.[1][5] In addition to its effects on CPT, this compound has been reported to moderately inhibit mitochondrial respiratory chain complexes II, II+III, IV, and V, which could contribute to its overall cellular effects, including potential cytotoxicity at higher concentrations.[6][7]
Signaling Pathway: this compound's Impact on Myocardial Metabolism
Caption: this compound inhibits CPT-1 and CPT-2, blocking fatty acid oxidation and promoting glucose oxidation for ATP production.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound on its primary targets and its impact on cellular viability and energy status.
Table 1: Inhibitory Potency of this compound
| Target | Species/Tissue | IC50 Value | Reference(s) |
| CPT-1 | Rat Cardiac Mitochondria | 77 µM | [4] |
| CPT-1 | Rat Hepatic Mitochondria | 148 µM | [4] |
| CPT-2 | Rat Cardiac Mitochondria | 79 µM | [4] |
Table 2: Effects of this compound on Cellular ATP Levels and Viability
| Cell Type | Concentration | Exposure Time | Effect on ATP Levels | Effect on Cell Viability/LDH Release | Reference(s) |
| Primary Human Hepatocytes | 5-15 µM | 24 h | Significant reduction | Not specified | [8] |
| HepG2 Cells | 2.5-10 µM | 24 h | Concentration-dependent decrease | Concentration-dependent decrease | [8] |
| HepG2 Cells | 5-25 µM | 2-6 h | Reduction | Increased LDH release | [9][10] |
| Primary Human Hepatocytes | 20-25 µM | 4 h | Not specified | 39.6-47.3% LDH release | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on cellular metabolism and viability.
Measurement of CPT-1 Activity in Isolated Mitochondria
This protocol is adapted from established radioisotopic assays and is designed to measure CPT-1 activity in intact isolated mitochondria.[12]
Materials:
-
Isolation buffer (e.g., MSHE: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)
-
Assay medium: 117 mM Tris-HCl (pH 7.4), 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl, 2.2 mM KCN, 40 mg/L rotenone, 0.5% BSA
-
100 µM Palmitoyl-CoA
-
400 µM L-carnitine
-
L-[³H]carnitine (1 µCi per reaction)
-
Perchloric acid (ice-cold)
-
Butanol
-
Scintillation fluid and counter
-
Mitochondrial protein sample (isolated from tissue of interest)
Procedure:
-
Isolate mitochondria from the tissue of interest (e.g., heart, liver) using differential centrifugation.[7]
-
Determine the protein concentration of the mitochondrial suspension.
-
Prepare the reaction mixture by combining the assay medium, palmitoyl-CoA, L-carnitine, and L-[³H]carnitine.
-
Add the desired concentrations of this compound or vehicle control to the reaction tubes.
-
Initiate the reaction by adding 200 µg of mitochondrial protein to the assay medium.
-
Incubate the samples at 37°C for 3-5 minutes.
-
Stop the reaction by adding 0.5 ml of ice-cold perchloric acid.
-
Centrifuge the samples to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in water and extract the labeled palmitoyl-carnitine with butanol.
-
Measure the radioactivity in the butanol phase using a liquid scintillation counter.
-
CPT-1 activity is calculated as the amount of labeled palmitoyl-carnitine formed per minute per milligram of mitochondrial protein.
Assessment of Fatty Acid Oxidation via High-Resolution Respirometry
This protocol utilizes high-resolution respirometry to measure fatty acid oxidation in permeabilized cells or isolated mitochondria.[13][14]
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Respiration medium (e.g., MiR05)
-
Digitonin (for cell permeabilization)
-
Substrates: Palmitoyl-carnitine (or other long-chain acylcarnitine), Malate, ADP
-
Inhibitors: Etomoxir (CPT-1 inhibitor), Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)
-
Permeabilized cells or isolated mitochondria
Procedure:
-
Calibrate the oxygen sensors of the respirometer.
-
Add respiration medium to the chambers and allow it to equilibrate to 37°C.
-
Add the biological sample (permeabilized cells or isolated mitochondria) to the chambers.
-
Record the basal respiration rate.
-
Sequentially add the following substrates and inhibitors, allowing the respiration rate to stabilize after each addition:
-
Palmitoyl-carnitine and Malate: To initiate fatty acid oxidation.
-
ADP: To stimulate state 3 respiration (ATP synthesis-coupled).
-
Etomoxir: To confirm that the observed respiration is CPT-1 dependent.
-
Rotenone and Antimycin A: To measure residual oxygen consumption.
-
-
The rate of oxygen consumption at each step is recorded and analyzed to determine the capacity for fatty acid oxidation.
Quantification of Cellular ATP Levels
This protocol describes a common method for measuring intracellular ATP levels using a luciferase-based luminescence assay.[15][16][17]
Materials:
-
96-well opaque-walled plates
-
Cell culture medium
-
This compound stock solution
-
ATP assay kit (containing luciferase, luciferin, and cell lysis buffer)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
At the end of the treatment period, equilibrate the plate to room temperature.
-
Add the ATP assay reagent (which lyses the cells and contains the luciferase/luciferin mixture) to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the intracellular ATP concentration. It is recommended to run a parallel plate for cell viability (e.g., using a non-lytic assay) to normalize ATP levels to cell number.
Experimental Workflows and Logical Relationships
Visualizing experimental workflows can aid in the design and interpretation of studies investigating this compound's effects.
Experimental Workflow: Assessing this compound-Induced Hepatotoxicity
Caption: A typical workflow for investigating the hepatotoxic potential of this compound, involving multiple endpoint assays.
Conclusion
This compound's mechanism of action, centered on the inhibition of CPT-1 and the subsequent shift from fatty acid to glucose metabolism, provides a compelling example of metabolic modulation for therapeutic benefit. This guide has provided a comprehensive overview of the core principles underlying this compound's effect on cellular ATP production, supported by quantitative data and detailed experimental protocols. The provided visualizations aim to clarify the complex metabolic pathways and experimental designs relevant to the study of this drug. For researchers and drug development professionals, a thorough understanding of these aspects is crucial for the continued exploration of this compound's therapeutic potential and for the development of novel metabolic modulators.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct evidence that this compound modifies myocardial substrate utilization from fatty acids to lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of partial fatty acid oxidation inhibitors for metabolic therapy of angina pectoris and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
The Repurposed Angina Drug Perhexiline: A Technical Guide to its Anti-Cancer Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Originally developed as a prophylactic anti-anginal agent, perhexiline is gaining significant attention for its potential as a repurposed anti-cancer therapeutic. This technical guide synthesizes the current understanding of this compound's anti-neoplastic effects, focusing on its core mechanisms of action, summarizing key quantitative data, and providing detailed experimental methodologies. The evidence presented herein highlights this compound's ability to disrupt cancer cell metabolism, induce apoptosis, and overcome drug resistance across a range of malignancies, including colorectal, pancreatic, and glioblastoma.
Core Mechanisms of Action
This compound's anti-cancer activity is primarily attributed to its role as a potent inhibitor of fatty acid oxidation (FAO), a key metabolic pathway that cancer cells exploit to meet their high energy demands. However, emerging research indicates that its efficacy extends beyond this central mechanism, involving CPT-independent pathways that are specific to certain cancer types.
Inhibition of Fatty Acid Oxidation (FAO) via CPT1/2
The canonical mechanism of this compound involves the inhibition of Carnitine Palmitoyltransferase 1 and 2 (CPT1/2), crucial mitochondrial enzymes responsible for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation (FAO). By blocking this pathway, this compound initiates a cascade of events detrimental to cancer cell survival:
-
ATP Depletion: Inhibition of FAO leads to a reduction in the production of acetyl-CoA, NADH, and FADH2, which are essential substrates for the electron transport chain and subsequent ATP synthesis. This energy depletion can trigger apoptosis.
-
AMPK Activation: The resulting increase in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK can inhibit cell proliferation by downregulating the mTOR signaling pathway.
-
Increased Oxidative Stress: The disruption of mitochondrial metabolism can lead to an accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular components and inducing apoptosis.
CPT-Independent Mechanisms
Recent studies have uncovered that this compound's anti-cancer effects are not solely dependent on FAO inhibition. These alternative mechanisms appear to be context-dependent, varying with the type of cancer.
-
FYN Kinase Inhibition in Glioblastoma: In glioblastoma models, this compound has demonstrated potent anti-tumor activity independent of FAO inhibition. This effect is attributed to the inhibition of FYN, a Src family tyrosine kinase. FYN is implicated in glioma cell proliferation and migration, and its inhibition by this compound leads to increased redox stress and apoptosis.
-
Inhibition of Cholesterol Biosynthesis in Pancreatic Cancer: In pancreatic ductal adenocarcinoma (PDAC) models with KRAS mutations, this compound's efficacy is linked to the disruption of cholesterol metabolism. Mutant KRAS has been shown to upregulate the cholesterol biosynthesis pathway. This compound counteracts this by inhibiting the sterol regulatory element-binding protein 2 (SREBP2), a key transcriptional regulator of cholesterol synthesis. This leads to the suppression of tumor organoid growth.
A Technical Guide to the Pharmacological Profile of Perhexiline Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perhexiline, a prophylactic antianginal agent, is administered as a racemic mixture of its (+) and (-) enantiomers. Its clinical use has been historically limited by a narrow therapeutic index and significant inter-individual pharmacokinetic variability, leading to potential hepatotoxicity and neurotoxicity.[1] This guide provides an in-depth analysis of the pharmacological profiles of the individual enantiomers of this compound, highlighting the stereoselective nature of its metabolism, pharmacokinetics, and pharmacodynamics. Understanding these enantiomer-specific properties is critical for optimizing therapeutic efficacy and minimizing adverse effects, paving the way for safer and more effective clinical applications.
Stereoselective Pharmacokinetics
The pharmacokinetic profile of this compound is markedly stereoselective, with significant differences observed in the clearance and plasma concentrations of the (+) and (-) enantiomers. This stereoselectivity is primarily driven by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.
Metabolism
The primary route of this compound metabolism is hydroxylation, catalyzed predominantly by CYP2D6. This process exhibits a high degree of stereoselectivity, with the (-) enantiomer being more rapidly metabolized than the (+) enantiomer.[2] The major metabolite formed is cis-monohydroxy-perhexiline. The formation of this metabolite is significantly greater following the administration of (-)-perhexiline compared to (+)-perhexiline.[2]
Influence of CYP2D6 Phenotype
The genetic polymorphism of the CYP2D6 gene leads to different metabolizer phenotypes, which profoundly impact the pharmacokinetics of both this compound enantiomers. Patients can be classified as Poor Metabolizers (PM), Intermediate Metabolizers (IM), Extensive Metabolizers (EM), or Ultrarapid Metabolizers (UM).
EMs have a significantly higher oral clearance of both enantiomers compared to PMs.[3] Consequently, PMs exhibit higher plasma concentrations of this compound and are at a greater risk of concentration-dependent toxicity when administered standard doses.[1] A gene-dose effect has been observed, where the clearance of this compound enantiomers increases with the number of functional CYP2D6 alleles.[3]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound enantiomers based on CYP2D6 metabolizer status.
Table 1: Apparent Oral Clearance (CL/F) of this compound Enantiomers in Different CYP2D6 Phenotypes
| Enantiomer | Phenotype | Mean CL/F (L/day) | Reference |
| (+)-Perhexiline | Extensive/Intermediate Metabolizers | 352.5 | [3] |
| (-)-Perhexiline | Extensive/Intermediate Metabolizers | 440.6 | [3] |
| (+)-Perhexiline | Poor Metabolizers | 10.6 | [3] |
| (-)-Perhexiline | Poor Metabolizers | 24.2 | [3] |
Table 2: Plasma Concentration Ratios of this compound Enantiomers
| Phenotype | Median (+)-/(-)-Perhexiline Plasma Concentration Ratio | Reference |
| Extensive/Intermediate Metabolizers | 1.41 | [3] |
| Poor Metabolizers | 2.29 | [3] |
Pharmacodynamics
The primary mechanism of action of this compound is the inhibition of carnitine palmitoyltransferase (CPT), a key enzyme in fatty acid metabolism. This leads to a shift in myocardial energy substrate utilization from fatty acids to glucose, increasing the efficiency of oxygen utilization.[4] this compound also exhibits effects on cardiac ion channels.
Carnitine Palmitoyltransferase (CPT) Inhibition
This compound inhibits both CPT-1 and CPT-2.[4] This inhibition is competitive with respect to palmitoyl-CoA and non-competitive with respect to carnitine for CPT-1.[5] While the inhibitory effects of the racemic mixture are established, detailed studies on the differential potency of the individual enantiomers on CPT isoforms are limited.
Cardiac Ion Channel Inhibition
This compound has been shown to be a mixed cardiac ion channel inhibitor, affecting multiple currents. This multi-channel blockade may contribute to its anti-arrhythmic properties and its complex effects on the electrocardiogram, including QTc prolongation.[6][7]
Table 3: Inhibitory Concentration (IC50) of Racemic this compound on Cardiac Ion Channels
| Ion Channel | IC50 | Reference |
| hCav1.2 | ~ hERG | [6][7] |
| hERG | < late hNav1.5 | [6][7] |
| late hNav1.5 | [6][7] |
Note: Data is for racemic this compound. Enantiomer-specific IC50 values are not well-documented in the reviewed literature.
Experimental Protocols
Enantioselective HPLC for this compound Quantification
This protocol describes a method for the quantification of (+)- and (-)-perhexiline in human plasma.[8]
4.1.1 Principle
The method involves pre-column derivatization of the this compound enantiomers with a chiral derivatizing agent, (R)-(-)-1-(1-napthyl)ethyl isocyanate, to form fluorescent diastereomers. These diastereomers are then separated and quantified by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[8]
4.1.2 Materials
-
(R)-(-)-1-(1-napthyl)ethyl isocyanate
-
C18 HPLC column
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Plasma samples, standards, and quality controls
4.1.3 Procedure
-
Sample Preparation: Extract this compound from plasma samples using a suitable liquid-liquid or solid-phase extraction method.
-
Derivatization: Evaporate the extract to dryness and reconstitute in a suitable solvent. Add (R)-(-)-1-(1-napthyl)ethyl isocyanate and incubate to allow for the formation of diastereomers.
-
HPLC Analysis:
-
Mobile Phase: A gradient of methanol and water.
-
Column: C18 reverse-phase column.
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the derivatized products.
-
Quantification: Create a standard curve using known concentrations of derivatized (+)- and (-)-perhexiline to quantify the enantiomers in the plasma samples.
-
CYP2D6 Genotyping
This protocol outlines a general procedure for determining the CYP2D6 genotype to predict the metabolizer phenotype.
4.2.1 Principle
Genomic DNA is isolated from a patient's blood sample, and specific single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) within the CYP2D6 gene are analyzed to determine the combination of alleles (e.g., *1, *2, *4, *5, *10, *41) present.[3][9] The combination of these alleles determines the predicted metabolizer phenotype.
4.2.2 Materials
-
Whole blood sample
-
DNA extraction kit (e.g., QIAamp DNA mini kit)
-
PCR reagents (primers, polymerase, dNTPs)
-
Sequencing or genotyping platform
4.2.3 Procedure
-
DNA Extraction: Isolate genomic DNA from the whole blood sample according to the manufacturer's protocol of the DNA extraction kit.[3]
-
Allele-Specific PCR/Sequencing:
-
Amplify specific regions of the CYP2D6 gene containing key SNPs using polymerase chain reaction (PCR).
-
Analyze the PCR products using methods such as DNA sequencing or allele-specific probe hybridization to identify the specific SNPs present.[3]
-
-
Copy Number Variation (CNV) Analysis: Employ methods like long-range PCR or multiplex ligation-dependent probe amplification (MLPA) to detect gene deletions (*5) or duplications.
-
Genotype and Phenotype Assignment: Based on the identified alleles and CNVs, assign a diplotype (the combination of two alleles) and translate this into a predicted metabolizer phenotype (PM, IM, EM, UM).
In Vitro CPT-1 Inhibition Assay
This protocol is based on a method for assessing the inhibitory activity of compounds on CPT-1 in isolated mitochondria.[5]
4.3.1 Principle
The activity of CPT-1 is measured by quantifying the rate of conversion of radiolabeled carnitine and palmitoyl-CoA to palmitoylcarnitine in isolated cardiac or hepatic mitochondria. The inhibitory effect of this compound enantiomers is determined by measuring the reduction in this rate in their presence.
4.3.2 Materials
-
Isolated rat cardiac or hepatic mitochondria
-
[³H]Carnitine
-
Palmitoyl-CoA
-
This compound enantiomers (test compounds)
-
Bovine serum albumin (BSA)
-
Buffer solutions
-
Scintillation cocktail and counter
4.3.3 Procedure
-
Mitochondria Isolation: Isolate mitochondria from fresh rat heart or liver tissue using differential centrifugation.
-
Inhibition Assay:
-
Pre-incubate the isolated mitochondria with varying concentrations of the this compound enantiomers.
-
Initiate the CPT-1 reaction by adding [³H]carnitine and palmitoyl-CoA.
-
Incubate for a defined period at a controlled temperature.
-
Stop the reaction by adding a suitable quenching agent (e.g., perchloric acid).
-
-
Quantification:
-
Separate the radiolabeled palmitoylcarnitine from the unreacted [³H]carnitine using a suitable method (e.g., ion-exchange chromatography).
-
Quantify the amount of radiolabeled product using liquid scintillation counting.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the this compound enantiomers and determine the IC50 value.
Visualizations
Signaling and Metabolic Pathways
Caption: this compound's metabolic pathway and mechanism of action.
Experimental Workflows
Caption: Workflows for HPLC analysis and CYP2D6 genotyping.
Conclusion and Future Directions
The pharmacological profile of this compound is intrinsically linked to the stereoselective disposition of its enantiomers. The faster clearance of (-)-perhexiline, driven by CYP2D6-mediated metabolism, leads to an enrichment of the (+)-enantiomer in the plasma, particularly in poor metabolizers. This has significant implications for both the therapeutic and toxicological effects of the drug.
While the primary mechanism of action via CPT inhibition is well-established for the racemate, further research is warranted to elucidate the specific contributions and potencies of the individual enantiomers. A deeper understanding of the enantiomer-specific effects on cardiac ion channels is also crucial for a comprehensive safety and efficacy profile. The development of enantiopure formulations of this compound could offer a promising strategy to improve its therapeutic index, allowing for more precise and personalized treatment of cardiovascular diseases. Continued investigation into the stereoselective aspects of this compound's pharmacology will be instrumental in unlocking its full therapeutic potential while minimizing the risks associated with its use.
References
- 1. This compound-induced toxicity in a geriatric patient presenting with peripheral neuropathy, hepatotoxicity and recurrent falls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of CYP2D6 genotype on trough plasma this compound and cis-OH-perhexiline concentrations following a standard loading regimen in patients with myocardial ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 7. Electrophysiological and ECG Effects of this compound, a Mixed Cardiac Ion Channel Inhibitor, Evaluated in Nonclinical Assays and in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective assay for the determination of this compound enantiomers in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correlation of CYP2D6 genotype with this compound phenotypic metabolizer status - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanisms of Perhexiline-Induced Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perhexiline, a prophylactic antianginal agent, has demonstrated significant efficacy but its use has been curtailed by concerns over severe hepatotoxicity. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced liver injury. The primary mechanism is multifactorial, involving a complex interplay between metabolic idiosyncrasies, direct mitochondrial toxicity, induction of endoplasmic reticulum stress, and the activation of pro-apoptotic signaling pathways. A critical factor in this compound toxicity is its metabolism by the polymorphic cytochrome P450 enzyme, CYP2D6. Individuals with a "poor metabolizer" phenotype are at a significantly higher risk of adverse effects due to the accumulation of the parent drug. This guide synthesizes current research to provide a detailed understanding of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to aid researchers and drug development professionals in the continued study and mitigation of drug-induced liver injury.
The Central Role of Metabolism: The CYP2D6 Polymorphism
This compound is predominantly metabolized by the hepatic enzyme Cytochrome P450 2D6 (CYP2D6).[1][2] The gene encoding for CYP2D6 is highly polymorphic in the human population, leading to distinct phenotypes in drug metabolism, including poor, intermediate, extensive, and ultrarapid metabolizers.[3] This genetic variability is a key determinant of this compound clearance and, consequently, its potential for toxicity.[4][5]
Poor Metabolizers (PMs): Individuals with low or absent CYP2D6 activity metabolize this compound at a much slower rate, leading to elevated plasma concentrations of the parent drug and a heightened risk of concentration-dependent toxicity, including hepatotoxicity and neurotoxicity.[2][6] Studies have shown that CYP2D6-mediated metabolism is a detoxification pathway, and its impairment is a major risk factor for this compound-induced liver injury.[1]
Extensive Metabolizers (EMs): These individuals have normal CYP2D6 function and can metabolize this compound more efficiently to its less toxic hydroxylated metabolites, cis- and trans-hydroxythis compound.[6] However, even in EMs, the metabolism of this compound can become saturated at therapeutic doses, leading to non-linear pharmacokinetics and potential for drug accumulation.[4]
Diagram: this compound Metabolism
Caption: Metabolic pathway of this compound highlighting the critical role of CYP2D6.
Mitochondrial Dysfunction: The Energy Crisis
A primary mechanism of this compound's hepatotoxicity is the induction of mitochondrial dysfunction.[7][8] this compound directly targets several key components of mitochondrial function, leading to a cellular energy crisis and the initiation of apoptotic pathways.
2.1. Inhibition of Carnitine Palmitoyltransferase (CPT): this compound is a potent inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1) and to a lesser extent, CPT-2.[3][9] These enzymes are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a primary source of ATP in hepatocytes.[6] By inhibiting CPT, this compound forces a metabolic shift from fatty acid oxidation to glucose metabolism.[10] This disruption in energy metabolism can lead to lipid accumulation (steatosis) and cellular injury.[11]
2.2. Inhibition of the Electron Transport Chain (ETC): this compound has been shown to directly inhibit multiple complexes of the mitochondrial respiratory chain.[8] Studies have demonstrated strong inhibition of Complex IV and Complex V, and moderate inhibition of Complex II and Complex II+III.[8] This broad inhibition of the ETC disrupts the proton gradient across the inner mitochondrial membrane, impairing ATP synthesis and leading to the generation of reactive oxygen species (ROS).
2.3. Loss of Mitochondrial Membrane Potential (ΔΨm): The inhibition of the ETC and the uncoupling of oxidative phosphorylation lead to a collapse of the mitochondrial membrane potential.[8] This is a critical event in the intrinsic pathway of apoptosis, as it leads to the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors into the cytoplasm.[8]
Quantitative Data: Mitochondrial Toxicity
| Parameter | Organ/Cell Type | Value | Reference |
| CPT-1 Inhibition (IC50) | Rat Cardiac Mitochondria | 77 µM | [4][12] |
| Rat Hepatic Mitochondria | 148 µM | [4][12] | |
| CPT-2 Inhibition (IC50) | Rat Cardiac Mitochondria | 79 µM | [3] |
| Cytotoxicity (LDH Release) | HepG2 cells (25 µM this compound, 4h) | ~55% | [5][13] |
| Cellular ATP Content | Primary Human Hepatocytes (15 µM, 24h) | Significant Decrease | [1] |
| HepG2 cells (10 µM, 24h) | Significant Decrease | [1] |
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
This compound induces significant stress on the endoplasmic reticulum, the primary site of protein folding and synthesis.[13][14] The accumulation of unfolded or misfolded proteins in the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR).[13]
Key indicators of this compound-induced ER stress include:
-
Splicing of XBP1 mRNA: A hallmark of the activation of the IRE1α branch of the UPR.[13]
-
Increased expression of UPR markers: Elevated levels of proteins such as ATF4 and CHOP.[13]
-
Impaired protein secretion: Functional deficits in the ER lead to a reduction in protein secretion.[13]
Prolonged or severe ER stress can activate apoptotic pathways, contributing to hepatocyte cell death.[13] Inhibition of ER stress has been shown to attenuate the cytotoxic effects of this compound.[13][14]
Activation of Pro-Apoptotic Signaling Pathways
This compound treatment leads to the activation of the p38 and JNK signaling pathways, which are branches of the mitogen-activated protein kinase (MAPK) cascade.[13][14] These pathways are generally pro-apoptotic and their activation contributes to this compound-induced cell death.[13] Inhibition of the p38 pathway has been demonstrated to reduce this compound-induced apoptosis and cell death.[13][14]
The induction of apoptosis by this compound is mediated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] This is evidenced by the activation of initiator caspases (caspase-8 and -9) and the executioner caspase, caspase-3/7.[7][8]
Quantitative Data: Apoptosis Induction
| Parameter | Cell Type | Observation | Reference |
| Caspase 3/7 Activity | HepG2 cells (this compound treatment) | Significant increase at 2h and 4h | [7][8] |
| HepG2 cells (20 µM this compound, 2h) | ~20-fold increase | [13] |
Diagram: Signaling Pathways in this compound Hepatotoxicity
Caption: Key signaling pathways involved in this compound-induced hepatotoxicity.
Phospholipidosis
This compound is a cationic amphiphilic drug, a class of compounds known to induce phospholipidosis.[11] This condition is characterized by the intracellular accumulation of phospholipids, primarily within lysosomes, leading to the formation of lamellar inclusion bodies, often referred to as "myeloid bodies".[15] While the direct contribution of phospholipidosis to this compound-induced hepatotoxicity is still being elucidated, it is a recognized histopathological feature of liver injury caused by this drug.[11][16]
Histopathological Manifestations
The liver damage induced by this compound can present with a histological picture that resembles alcoholic hepatitis.[16][17] Key histopathological findings include:
-
Steatosis (fatty change): Accumulation of lipid droplets within hepatocytes.[16]
-
Hepatocellular necrosis and inflammation: Death of liver cells accompanied by an inflammatory infiltrate.[16][18]
-
Mallory's hyaline-like material: Eosinophilic cytoplasmic inclusions in hepatocytes.[16]
-
Fibrosis: In cases of chronic injury, the deposition of collagen can lead to fibrosis and cirrhosis.[11][16]
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate this compound-induced hepatotoxicity.
Assessment of Cytotoxicity (LDH Release Assay)
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Protocol Outline:
-
Cell Seeding: Plate hepatocytes (e.g., HepG2, HepaRG, or primary human hepatocytes) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls) for a specified duration (e.g., 4, 24 hours).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing a substrate and a tetrazolium salt) to each well.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) and a negative control (untreated cells).
Evaluation of Apoptosis (Caspase-3/7 Activity Assay)
Principle: Caspases are a family of proteases that are activated during apoptosis. Caspase-3 and -7 are key executioner caspases. Their activity can be measured using a substrate that releases a fluorescent or colorimetric signal upon cleavage.
Protocol Outline:
-
Cell Culture and Treatment: Seed and treat cells with this compound as described for the LDH assay.
-
Cell Lysis: After treatment, lyse the cells using a supplied lysis buffer.
-
Caspase Reaction: Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysates.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (at 405 nm for colorimetric) or fluorescence (excitation ~380 nm, emission ~440 nm for fluorometric) using a microplate reader.
-
Data Analysis: Determine the fold-increase in caspase-3/7 activity compared to the vehicle-treated control.
Assessment of Mitochondrial Dysfunction (Glucose vs. Galactose Assay)
Principle: Most cancer cell lines, like HepG2, rely on glycolysis for energy production even in the presence of oxygen (the Warburg effect). By replacing glucose with galactose in the culture medium, cells are forced to rely on mitochondrial oxidative phosphorylation for ATP production. This makes them more sensitive to mitochondrial toxicants.
Protocol Outline:
-
Cell Culture: Culture HepG2 cells in two separate media: one containing high glucose and the other containing galactose instead of glucose.
-
Compound Treatment: Expose the cells in both types of media to a range of this compound concentrations.
-
Viability Assessment: After the desired incubation period, assess cell viability in both sets of plates using a standard assay (e.g., ATP content or MTT).
-
Data Analysis: Compare the IC50 values of this compound in the glucose-containing medium versus the galactose-containing medium. A significantly lower IC50 in the galactose medium indicates mitochondrial toxicity.
Diagram: Experimental Workflow for Hepatotoxicity Assessment
Caption: A generalized workflow for in vitro assessment of this compound hepatotoxicity.
Conclusion and Future Directions
The hepatotoxicity of this compound is a complex process driven by the interplay of metabolic predisposition, mitochondrial impairment, ER stress, and the activation of apoptotic signaling. The polymorphic nature of CYP2D6 is a critical determinant of individual susceptibility, with poor metabolizers being at the highest risk. The direct inhibition of mitochondrial fatty acid oxidation and the electron transport chain by this compound leads to a severe cellular energy deficit and oxidative stress. Concurrently, the induction of ER stress and the activation of the p38/JNK signaling pathways converge to promote apoptotic cell death.
For drug development professionals, understanding these intricate mechanisms is paramount for designing safer metabolic modulators and for developing robust in vitro screening strategies to identify potential hepatotoxicants early in the drug discovery pipeline. Future research should focus on the development of more predictive in vitro models that incorporate the genetic variability of drug-metabolizing enzymes and the complex interplay of different liver cell types. Furthermore, the identification of sensitive and specific biomarkers of this compound-induced liver injury could enable better clinical monitoring and risk management. By continuing to unravel the complexities of this compound's hepatotoxicity, the scientific community can work towards the development of safer and more effective therapies for cardiovascular and other metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Steady-state pharmacokinetics of the enantiomers of this compound in CYP2D6 poor and extensive metabolizers administered Rac-perhexiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of the antianginal agent this compound: relationship between metabolic ratio and steady-state dose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Steady-state pharmacokinetics of the enantiomers of this compound in CYP2D6 poor and extensive metabolizers administered Rac-perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. media.cellsignal.com [media.cellsignal.com]
Perhexiline's Impact on Endoplasmic Reticulum Stress in Hepatic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline, a coronary vasodilator originally developed for the treatment of angina, was largely withdrawn from the market due to reports of severe hepatotoxicity and neurotoxicity.[1][2] The precise mechanisms underlying this compound-induced liver injury have been a subject of ongoing investigation. This technical guide consolidates current research findings, focusing on the critical role of endoplasmic reticulum (ER) stress in the cytotoxicity of this compound in hepatic cells. Recent studies have demonstrated that this compound induces ER stress, impairs protein secretion, and activates pro-apoptotic signaling pathways, providing a mechanistic basis for its observed hepatotoxicity.[1][2] This document serves as an in-depth resource, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways involved.
This compound-Induced ER Stress and Cytotoxicity: Quantitative Data
This compound has been shown to induce cellular damage and ER stress in a dose-dependent manner across various hepatic cell models, including primary human hepatocytes, HepaRG cells, and the HepG2 cell line.[1][2] The following tables summarize the key quantitative findings from these studies.
Table 1: Cytotoxicity of this compound in Hepatic Cells
| Cell Type | This compound Concentration (µM) | Exposure Time (h) | Endpoint | Result (% of Control or Fold Change) |
| Primary Human Hepatocytes | 5 - 25 | 4 | LDH Release | Dose-dependent increase |
| HepaRG Cells | 5 - 25 | 4 | LDH Release | Dose-dependent increase |
| HepG2 Cells | 5 - 25 | 4 | LDH Release | Dose-dependent increase |
| Primary Human Hepatocytes | 5 - 15 | 24 | Cellular ATP | Dose-dependent decrease[3] |
| HepG2 Cells | 2.5 - 10 | 24 | Cellular ATP | Dose-dependent decrease[3] |
| HepG2 Cells | 2.5 - 10 | 24 | Cell Viability | Dose-dependent decrease[3] |
| HepG2 Cells | 2.5 - 10 | 24 | LDH Release | Dose-dependent increase[3] |
Data compiled from studies demonstrating this compound-induced cellular damage.[2][3]
Table 2: this compound's Effect on ER Function (Protein Secretion)
| Cell Line | This compound Concentration (µM) | Treatment Time (h) | Result (Secreted Gaussia Luciferase, % of Control) |
| Gluc-Fluc-HepG2 | 5 | 0.5 | Significant decrease |
| Gluc-Fluc-HepG2 | 5 | 1 | Significant decrease |
| Gluc-Fluc-HepG2 | 5 | 2 | Significant decrease |
| Gluc-Fluc-HepG2 | 10 | 2 | ~50% decrease |
This data indicates a rapid and dose-dependent impairment of the ER's protein secretion function upon this compound treatment.[2]
Table 3: Upregulation of ER Stress Markers by this compound in Hepatic Cells
| Cell Type | This compound Conc. (µM) | Time (h) | Marker | Method | Result (Fold Change vs. Control) |
| Primary Human Hepatocytes | 20 | 1 | ATF4 (mRNA) | RT-qPCR | Increased |
| Primary Human Hepatocytes | 20 | 1 | DDIT3/CHOP (mRNA) | RT-qPCR | Increased |
| Primary Human Hepatocytes | 20 | 2 | ATF4 (protein) | Western Blot | Increased |
| Primary Human Hepatocytes | 20 | 2 | CHOP (protein) | Western Blot | Increased |
| HepG2 Cells | 5 - 25 | 1 | ATF6, ERN1, EIF2AK3, ATF4, DDIT3 (mRNA) | RT-qPCR | Dose-dependent increase |
| HepG2 Cells | 5 - 25 | 2 & 4 | CHOP, ATF4, P-eIF2α (protein) | Western Blot | Dose-dependent increase |
| HepG2 Cells | 5 - 25 | - | XBP1 mRNA Splicing | RT-PCR | Splicing observed |
These findings confirm the activation of all three canonical branches of the Unfolded Protein Response (UPR) by this compound.[1][2]
Table 4: this compound-Induced Apoptosis and the Role of ER Stress
| Cell Line | Treatment Condition | Endpoint | Result (Fold Change vs. Control) |
| HepG2 | This compound | Caspase 3/7 Activity | ~20-fold increase |
| HepG2 | This compound + 4-PBA (ER stress inhibitor) | Caspase 3/7 Activity | Attenuated increase |
| HepG2 | This compound + Salubrinal (ER stress inhibitor) | Caspase 3/7 Activity | Attenuated increase |
| HepG2 | This compound + ATF4 siRNA | Caspase 3/7 Activity | Attenuated increase |
This data establishes a causal link between this compound-induced ER stress and the initiation of apoptosis.[1][2][4]
Signaling Pathways and Experimental Workflows
The hepatotoxicity of this compound is mediated by a complex interplay of signaling pathways initiated by ER stress. The following diagrams illustrate these relationships and the workflows used to investigate them.
Caption: this compound-induced ER stress signaling cascade in hepatic cells.
Caption: Workflow for investigating this compound-induced hepatotoxicity.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the investigation of this compound's effects on hepatic cells.[1][2]
Cell Culture and this compound Treatment
-
Cell Lines:
-
HepG2 and Gluc-Fluc-HepG2 cells: Maintained in Eagle’s Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin.
-
HepaRG cells: Cultured according to standard protocols for differentiation.
-
Primary human hepatocytes: Maintained in appropriate hepatocyte culture medium.
-
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound maleate is dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. For experiments, cells are seeded in appropriate plates (e.g., 96-well for cytotoxicity, 6-well for protein/RNA extraction) and allowed to adhere. The culture medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 5 to 25 µM) or DMSO as a vehicle control. Treatment duration varies based on the endpoint being measured (e.g., 1-4 hours for signaling events, 24 hours for cytotoxicity).
Cytotoxicity Assays
-
Lactate Dehydrogenase (LDH) Release Assay:
-
After this compound treatment, collect the cell culture supernatant.
-
Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer’s instructions.
-
Lyse the remaining cells to measure total LDH content.
-
Calculate the percentage of LDH release as (supernatant LDH / total LDH) x 100.
-
RNA Isolation and Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Following treatment, wash cells with PBS and lyse using a suitable lysis buffer (e.g., from an RNeasy Kit). Extract total RNA according to the kit manufacturer's protocol.
-
Reverse Transcription (RT): Synthesize cDNA from 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit with oligo(dT) primers.
-
Quantitative PCR (qPCR): Perform qPCR using a suitable qPCR master mix and specific primers for target genes (e.g., ATF4, DDIT3, ATF6, ERN1, EIF2AK3) and a housekeeping gene (e.g., GAPDH) for normalization. Analyze data using the ΔΔCt method to determine fold changes in gene expression.
XBP1 mRNA Splicing Assay
-
Perform RNA extraction and cDNA synthesis as described above (Section 3.3).
-
Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron that is removed upon IRE1 activation.
-
Visualize the PCR products on a 2-3% agarose gel. The unspliced (uXBP1) and spliced (sXBP1) forms will appear as distinct bands of different sizes.
Western Blot Analysis
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate with primary antibodies (e.g., against CHOP, ATF4, P-eIF2α, eIF2α, p-p38, p38, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities using image analysis software.
-
Caspase 3/7 Activity Assay
-
Seed cells in a 96-well plate and treat with this compound, with or without pre-treatment with ER stress inhibitors (e.g., 4-PBA, salubrinal).
-
After the treatment period, add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent) to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader. The signal is proportional to caspase 3/7 activity.
Discussion and Conclusion
The evidence strongly indicates that ER stress is a key mechanism underlying the hepatotoxicity of this compound.[1][2] The drug disrupts ER homeostasis, leading to the activation of all three branches of the UPR.[1][2] This activation is not merely a cellular response but a driver of cytotoxicity. The impairment of protein secretion points to a functional deficit in the ER.[1][2]
Crucially, the UPR signaling cascade engages pro-apoptotic pathways. The activation of the PERK-eIF2α-ATF4 axis, leading to increased expression of the pro-apoptotic transcription factor CHOP, is a central event.[1][2][5] Furthermore, this compound activates the MAPK signaling pathways, specifically p38 and JNK, which are known to contribute to cell death.[1][2] Inhibition of the p38 pathway has been shown to attenuate this compound-induced apoptosis and prevent the activation of CHOP and ATF4, positioning p38 as a critical link between the initial stress and the apoptotic outcome.[1][2]
The causal relationship between ER stress and cell death is solidified by experiments showing that chemical inhibition of ER stress or siRNA-mediated knockdown of ATF4 can rescue hepatic cells from this compound-induced apoptosis.[1][2][4]
References
- 1. A mechanism of this compound's cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Endoplasmic reticulum stress in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of CYP2D6 in Perhexiline Metabolism and Therapeutic Management
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate relationship between the antianginal agent perhexiline and the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). A thorough understanding of this interaction is paramount for the safe and effective clinical use of this compound, as CYP2D6 is the primary enzyme responsible for its metabolism. This document details the metabolic pathways, the profound impact of genetic polymorphisms on this compound pharmacokinetics, and the experimental methodologies used to investigate these interactions.
Introduction to this compound and CYP2D6
This compound is a unique antianginal drug that shifts myocardial metabolism from fatty acid to glucose utilization, thereby increasing myocardial efficiency.[1] Its clinical application, however, is complicated by a narrow therapeutic index and significant interindividual variability in its pharmacokinetics, largely due to its reliance on CYP2D6 for clearance.[2][3]
CYP2D6 is a highly polymorphic enzyme, with over 100 known alleles, leading to distinct phenotypes in the population: Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Extensive Metabolizers (EMs), and Ultrarapid Metabolizers (UMs).[4] These genetic variations are a major determinant of this compound plasma concentrations and, consequently, both therapeutic efficacy and the risk of adverse effects.[5]
This compound Metabolism by CYP2D6
The primary metabolic pathway for this compound is hydroxylation, catalyzed predominantly by CYP2D6.[1][6] This process leads to the formation of two main metabolites, cis- and trans-hydroxythis compound.[2] The formation of the major metabolite, cis-hydroxythis compound, is the rate-limiting step in this compound clearance.[2] Due to the saturable nature of CYP2D6-mediated metabolism, at therapeutic concentrations, small changes in dosage can lead to disproportionately large changes in plasma this compound levels.[2][7]
Metabolic Pathway
The metabolic conversion of this compound is a critical step in its detoxification and elimination. The hydroxylation by CYP2D6 is a crucial phase I metabolic reaction.
Quantitative Analysis of this compound-CYP2D6 Interaction
The interaction between this compound and CYP2D6 has been quantified through various in vitro and in vivo studies. These data are essential for pharmacokinetic modeling and for establishing therapeutic guidelines.
Kinetic and Inhibition Parameters
The following table summarizes key kinetic and inhibition constants that define the interaction of this compound with CYP2D6.
| Parameter | Value | Context | Reference(s) |
| Km | 3.3 ± 1.5 µM | Metabolism of this compound by human liver microsomes. | [8] |
| Ki | 0.4 µM | Competitive inhibition of dextromethorphan metabolism by human liver microsomes. | [2][8] |
Impact of CYP2D6 Genotype on this compound Pharmacokinetics
The genetic makeup of an individual's CYP2D6 has a profound impact on their ability to metabolize this compound, necessitating genotype-guided dosing strategies.
| CYP2D6 Phenotype | Typical Daily Dose | Oral Clearance (CL/F) | Key Characteristics | Reference(s) |
| Poor Metabolizer (PM) | 10-25 mg | ≤50 mL/min | Significantly reduced metabolism, high risk of toxicity with standard doses. | [2] |
| Extensive Metabolizer (EM) | 100-250 mg | 134-868 mL/min | "Normal" metabolism. | [2] |
| Ultrarapid Metabolizer (UM) | 300-500 mg | 947-1462 mL/min | Very rapid metabolism, may require higher doses for therapeutic effect. | [2][8] |
Plasma Concentration Ratios for Phenotyping
The ratio of the cis-hydroxythis compound metabolite to the parent drug in plasma serves as a reliable indicator of an individual's CYP2D6 metabolic capacity.
| Parameter | Value | Implication | Reference(s) |
| cis-OH-perhexiline/perhexiline ratio | < 0.3 | Indicative of a CYP2D6 Poor Metabolizer phenotype. | [8] |
| Plasma this compound Concentration (1 functional CYP2D6 gene) | 0.73 (0.21-1.00) mg/L | Higher plasma levels compared to individuals with two functional genes. | [7] |
| Plasma this compound Concentration (≥2 functional CYP2D6 genes) | 0.36 (0.04-0.69) mg/L | Lower plasma levels. | [7] |
| cis-OH-perhexiline/perhexiline ratio (1 functional gene) | 2.85 (0.35-6.10) | Lower ratio indicating reduced metabolic capacity. | [7] |
| cis-OH-perhexiline/perhexiline ratio (≥2 functional genes) | 6.51 (1.84-11.67) | Higher ratio indicating greater metabolic capacity. | [7] |
Experimental Protocols
The following sections outline the methodologies for key experiments used to elucidate the interaction between this compound and CYP2D6.
In Vitro Metabolism Studies
These studies are crucial for identifying the enzymes responsible for a drug's metabolism and for characterizing the kinetics of the process.
Objective: To identify the specific CYP450 enzymes involved in this compound metabolism and to determine the kinetic parameters.
Methodology:
-
Incubation with Human Liver Microsomes (HLMs):
-
This compound is incubated with pooled HLMs in the presence of an NADPH-generating system.
-
Samples are taken at various time points and analyzed by LC-MS/MS to measure the formation of hydroxythis compound metabolites.
-
-
Incubation with Recombinant CYP Enzymes:
-
This compound is incubated with a panel of cDNA-expressed human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to pinpoint the specific enzymes responsible for its metabolism.[9]
-
-
Enzyme Inhibition Studies:
-
Co-incubation of this compound with known selective inhibitors of different CYP enzymes (e.g., quinidine for CYP2D6) is performed to confirm the role of each enzyme.[9] A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of the antianginal agent this compound: relationship between metabolic ratio and steady-state dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C19H35N | CID 4746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Clinical inhibition of CYP2D6-catalysed metabolism by the antianginal agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Perhexiline Treatment for In Vitro Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of perhexiline in in vitro cell culture studies. This compound, a drug known for its antianginal properties, is gaining attention for its potential as an anticancer agent.[1] Its primary mechanism of action involves the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and carnitine palmitoyltransferase-2 (CPT-2), enzymes crucial for fatty acid oxidation (FAO).[2][3][4] By disrupting FAO, this compound shifts cellular metabolism, which can selectively impact cancer cells that are highly dependent on this pathway for energy and proliferation.[5][6]
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values highlight the micromolar concentrations at which this compound exhibits anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Multiple Cancer Cell Lines | Breast, Cervix, Colon, Lung | 3 - 22 | [7] |
| Multiple Breast Cancer Lines | Breast | 2 - 6 | [7] |
| Multiple Colon Cancer Lines | Colon | ~4 | [5][7] |
| HGC27, MGC803 | Gastric | More sensitive than normal cells | [7] |
| HCT116, DLD-1 | Colon | More sensitive than normal cells | [7] |
| Rat Cardiac Mitochondria | N/A (CPT-1 Inhibition) | 77 | [4][8] |
| Rat Hepatic Mitochondria | N/A (CPT-1 Inhibition) | 148 | [4][8] |
| N/A | N/A (CPT-2 Inhibition) | 79 | [8] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound treatment in cell culture.
This compound Stock Solution Preparation
Materials:
-
This compound maleate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound maleate to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in DMSO.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the this compound maleate powder and dissolve it in the appropriate volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[9]
Cell Viability/Cytotoxicity Assay (e.g., MTT or Crystal Violet)
This protocol is adapted from standard cell viability assays and can be used to determine the IC50 of this compound in a specific cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or Crystal Violet staining solution
-
Solubilization buffer (for MTT) or de-staining solution (for Crystal Violet)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
Assay Procedure (Example with Crystal Violet):
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., 10% formalin) for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the stain with a de-staining solution (e.g., 10% acetic acid).
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Caspase-3/7 Activation)
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells treated with this compound as described above
-
Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer or fluorescence plate reader
Protocol:
-
Seed and treat cells with various concentrations of this compound in a 96-well plate as described for the viability assay.[5] Include positive and negative controls.
-
After the desired incubation period (e.g., 24 or 48 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Add the caspase-3/7 reagent to each well and mix gently.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes), protected from light.
-
Measure the luminescence or fluorescence using a plate reader. An increase in signal indicates an increase in caspase-3/7 activity and apoptosis.[5]
Signaling Pathways and Visualizations
This compound's Inhibition of Fatty Acid Oxidation
This compound's primary mechanism involves the inhibition of CPT-1 and CPT-2, which are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3] This disruption of fatty acid oxidation leads to a decrease in ATP production from this source and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.[3]
Caption: this compound inhibits CPT-1/2, blocking fatty acid oxidation and inducing apoptosis.
This compound-Induced ER Stress and Apoptosis
In some cell types, particularly hepatic cells, this compound has been shown to induce endoplasmic reticulum (ER) stress.[9][10] This can lead to the activation of the p38 MAPK signaling pathway, which in turn contributes to apoptosis.[9][10]
Caption: this compound induces ER stress, leading to p38 MAPK activation and apoptosis.
General Experimental Workflow
The following diagram outlines a general workflow for in vitro studies using this compound.
Caption: General workflow for in vitro this compound treatment and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Direct evidence that this compound modifies myocardial substrate utilization from fatty acids to lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
Determining Optimal Perhexiline Concentration for HepG2 Cell Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the optimal concentration of Perhexiline for studies utilizing the HepG2 human liver carcinoma cell line. This compound, a drug known for its effects on fatty acid metabolism, can induce cytotoxicity at higher concentrations.[1][2] Therefore, establishing a therapeutic window that allows for the study of its metabolic effects without inducing significant cell death is crucial.
Application Notes
This compound's primary mechanism of action involves the inhibition of carnitine palmitoyltransferase 1 and 2 (CPT1/CPT2), key enzymes in fatty acid β-oxidation.[2][3][4] This inhibition shifts the myocardial metabolism from fatty acids to glucose, an effect that has been explored for treating angina.[2][5] In HepG2 cells, this compound has been shown to induce mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and apoptosis, particularly at higher concentrations.[1][3][6]
Summary of this compound's Effects on HepG2 Cells
The following tables summarize the quantitative data from various studies on the effects of this compound on HepG2 cells. These data can guide the selection of appropriate concentrations for your experiments.
Table 1: Cytotoxic Effects of this compound on HepG2 Cells
| Concentration (µM) | Exposure Time | Assay | Observed Effect | Reference |
| 5, 10, 15, 20, 25 | 4 hours | LDH Release | Concentration-dependent increase in cytotoxicity, with 25 µM causing ~55% LDH release.[1] | [1] |
| 5, 10, 15, 20, 25 | 2-6 hours | Cell Viability | Reduction in cell viability.[3] | [3] |
| 5, 10, 15, 20, 25 | 2-6 hours | ATP Content | Reduction in cellular ATP content.[3] | [3] |
| 8, 20 | 24 and 48 hours | Cell Viability | Significant reduction in cell viability, comparable to sorafenib.[7] | [7] |
| 20 | 2 hours | Caspase 3/7 Activity | Activation of caspase 3/7, indicating apoptosis.[3] | [3] |
Table 2: Metabolic and Mechanistic Effects of this compound on HepG2 Cells
| Concentration (µM) | Exposure Time | Assay/Target | Observed Effect | Reference |
| 5 | 1 and 2 hours | ER Function (Protein Secretion) | Small but significant decrease in ER function.[1] | [1] |
| 10 | 2 hours | ER Function (Protein Secretion) | Almost a 50% decrease in ER function.[1] | [1] |
| 5 | 24 hours | This compound Metabolism | Used to study metabolism by CYP enzymes.[8] | [8] |
| 5 | 48 hours | Apoptosis (in CLL cells) | Selectively induces massive apoptosis in cells with high CPT expression.[3] | [3] |
Recommendations for Concentration Ranges
-
For studying metabolic effects without significant cytotoxicity: A starting concentration range of 1-10 µM is recommended. Based on the available data, concentrations at or below 5 µM show minimal immediate cytotoxicity but are sufficient to induce measurable effects on ER function and metabolism.[1][8]
-
For inducing and studying cytotoxicity and apoptosis: Concentrations between 10 µM and 25 µM have been shown to consistently induce cytotoxicity, ER stress, and apoptosis.[1][3][7]
It is crucial to perform a dose-response curve for your specific HepG2 subclone and experimental conditions to determine the optimal concentration.
Visualizations
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Experimental workflow for determining the optimal this compound concentration.
This compound-Induced Signaling Pathway in HepG2 Cells
Caption: Signaling pathway of this compound-induced cytotoxicity in HepG2 cells.
Experimental Protocols
HepG2 Cell Culture
This protocol provides standard conditions for maintaining HepG2 cells.
-
Media: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9][10][11]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Passaging:
-
Aspirate the medium and wash the cell monolayer twice with 1x Phosphate-Buffered Saline (PBS).[9]
-
Add pre-warmed (37°C) 0.05% Trypsin-EDTA solution to cover the cell layer and incubate for 5-7 minutes.[9]
-
Neutralize the Trypsin by adding at least four times the volume of complete growth medium.[9]
-
Gently pipette to create a single-cell suspension.
-
Split cells at a ratio of 1:4 to 1:8 every 3-6 days, or when they reach 80-90% confluency.[9][11]
-
Change the medium every 2-3 days.[9]
-
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.[12][13]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubation: Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[12][14]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][14]
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.[12][14]
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol allows for the real-time measurement of mitochondrial function.
-
Cell Seeding: Seed HepG2 cells in a Seahorse XF cell culture microplate at an optimized density (typically 1.5-2.0 x 10^4 cells/well) and incubate overnight.[15][16]
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[17][18]
-
This compound Treatment:
-
Prepare Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.[19]
-
Remove the culture medium from the cells, wash with the assay medium, and then add the assay medium containing the desired this compound concentrations.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.[18]
-
-
Assay Setup: Load the injection ports of the hydrated sensor cartridge with the compounds for the Mito Stress Test (Oligomycin, FCCP, and Rotenone/Antimycin A).[15][19]
-
Run Assay: Calibrate the Seahorse XF Analyzer and run the Mito Stress Test assay to measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).[17][18]
-
Data Analysis: Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[17][18]
References
- 1. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 10. reprocell.com [reprocell.com]
- 11. encodeproject.org [encodeproject.org]
- 12. Evaluation of Silibinin Effects on the Viability of HepG2 (Human hepatocellular liver carcinoma) and HUVEC (Human Umbilical Vein Endothelial) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijrr.com [ijrr.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. Real-Time Assessment of Mitochondrial Toxicity in HepG2 Cells Using the Seahorse Extracellular Flux Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Perhexiline in Animal Models of Myocardial Infarction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perhexiline is a metabolic modulator that has demonstrated significant cardioprotective effects in the context of myocardial ischemia and infarction.[1] Its primary mechanism of action involves the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and CPT-2, enzymes crucial for the mitochondrial uptake and subsequent oxidation of long-chain fatty acids.[2][3][4][5] This inhibition prompts a metabolic shift in the myocardium from fatty acid utilization towards more oxygen-efficient carbohydrate (glucose and lactate) metabolism.[1][6] This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical animal models of myocardial infarction, based on established research.
Mechanism of Action
This compound's cardioprotective effects are primarily attributed to a shift in myocardial energy substrate utilization.[1][6] During ischemia, the reliance on fatty acid oxidation can be detrimental. By inhibiting CPT-1 and CPT-2, this compound reduces the heart's dependence on fatty acids and promotes the use of glucose and lactate for energy production.[1][2][3][4][5][6] This metabolic switch is considered more efficient in terms of oxygen consumption, which is critical in the oxygen-deprived ischemic myocardium.[1] Studies have shown that this metabolic modulation leads to a reduction in myocardial oxygen consumption, improved cardiac efficiency, and a decrease in the production of toxic lipid intermediates.[7][8][9]
Signaling Pathway
Caption: Mechanism of action of this compound in cardiomyocytes.
Experimental Protocols
The following are generalized protocols for the use of this compound in canine and rodent models of myocardial infarction, synthesized from multiple studies. Investigators should adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 1: Oral Administration of this compound in a Canine Model of Myocardial Infarction
Objective: To assess the effect of chronic oral this compound treatment on infarct size and survival following surgically induced myocardial infarction.
Materials:
-
This compound maleate
-
Gelatin capsules for oral administration
-
Adult mongrel dogs of either sex
-
Anesthetic agents (e.g., pentobarbital)
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation (e.g., 2-0 silk)
-
Ventilator
-
ECG monitoring equipment
-
Blood collection supplies
-
Triphenyltetrazolium chloride (TTC) stain for infarct size measurement
Procedure:
-
Animal Acclimatization: House dogs in accordance with institutional guidelines for at least one week prior to the experiment.
-
Pre-treatment:
-
Administer this compound orally at a dose of 200-400 mg/day for 7 to 14 days prior to surgery.[7] The drug can be placed in gelatin capsules and given with food.
-
A control group should receive a placebo (empty gelatin capsules) on the same schedule.
-
-
Induction of Myocardial Infarction:
-
Anesthetize the dogs (e.g., sodium pentobarbital, 30 mg/kg IV).
-
Intubate and ventilate the animals with room air.
-
Perform a left thoracotomy at the fourth intercostal space to expose the heart.
-
Isolate the left anterior descending (LAD) coronary artery.
-
Ligate the LAD artery with a silk suture to induce myocardial infarction.
-
Monitor the ECG for ST-segment elevation to confirm coronary occlusion.
-
-
Post-operative Monitoring:
-
Close the chest in layers and allow the animal to recover from anesthesia.
-
Monitor the animals for a predetermined period (e.g., 30-72 hours).[7]
-
Administer analgesics as required and in accordance with veterinary guidelines.
-
Continuously monitor ECG for arrhythmias.
-
-
Endpoint Analysis:
-
At the end of the monitoring period, euthanize the animals.
-
Excise the heart and slice the ventricles transversely.
-
Incubate the heart slices in 1% TTC stain to delineate the infarcted tissue (pale) from viable tissue (red).
-
Quantify the infarct size as a percentage of the area at risk or total ventricular mass.
-
Collect blood samples at various time points (e.g., 9, 12, 15 hours post-ligation) to measure cardiac enzymes like creatine phosphokinase (CPK).[7]
-
Protocol 2: Intravenous Administration of this compound in a Canine Model of Acute Myocardial Ischemia
Objective: To evaluate the acute effects of intravenous this compound on myocardial ischemia.
Materials:
-
This compound maleate for intravenous solution
-
Anesthetized, open-chest dogs
-
Instrumentation for monitoring hemodynamics (arterial pressure, heart rate) and coronary blood flow.
-
ECG for monitoring ST-segment elevation.
Procedure:
-
Animal Preparation: Prepare dogs as described in Protocol 1 for an acute, non-survival experiment.
-
Instrumentation:
-
Catheterize a femoral artery for blood pressure monitoring.
-
Place an electromagnetic flow probe around the circumflex coronary artery to measure blood flow.
-
Record a multi-lead ECG.
-
-
Induction of Ischemia: Ligate the LAD coronary artery as described previously.
-
Drug Administration:
-
Data Collection:
Protocol 3: this compound in an Ex Vivo Langendorff-Perfused Rat Heart Model of Ischemia/Reperfusion
Objective: To investigate the direct effects of this compound on myocardial function and metabolism during ischemia and reperfusion in an isolated heart model.
Materials:
-
Male Sprague-Dawley rats
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
This compound
-
Instrumentation for measuring intraventricular pressure (e.g., a balloon catheter).
Procedure:
-
Heart Isolation:
-
Anesthetize the rat and administer heparin.
-
Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.
-
Mount the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
-
Stabilization: Allow the heart to stabilize for a period of time (e.g., 20-30 minutes).
-
Perfusion with this compound:
-
Switch to a perfusion buffer containing this compound at a concentration of 0.5 µM or 2.0 µM.[2]
-
A control group should be perfused with the vehicle.
-
-
Induction of Ischemia and Reperfusion:
-
Functional Assessment:
-
Continuously measure left ventricular developed pressure, end-diastolic pressure, and heart rate using an intraventricular balloon.
-
Assess the recovery of cardiac function during reperfusion.
-
-
Metabolic Analysis:
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Data Presentation
Table 1: Effects of Oral this compound Pre-treatment in a Canine Model of Myocardial Infarction
| Parameter | Control Group | This compound (200 mg/day) | This compound (400 mg/day) | Reference |
| Anesthetized Dogs (14-day pre-treatment) | [7] | |||
| Infarct Weight (g) | 15.2 ± 1.0 | 9.1 ± 1.9 | - | [7] |
| Survival Rate (30 hours) | 5/15 (33%) | 12/15 (80%) | - | [7] |
| Conscious Dogs (7-day pre-treatment) | [7] | |||
| Infarct Weight (g) | 39 ± 5 | 26 ± 5 | 26 ± 4 | [7] |
| Peak CPK Activity | - | Significantly Lower | Significantly Lower | [7] |
| Heart Rate (beats/min) | 226 ± 8 | - | 198 ± 8 | [7] |
| Ventricular Ectopic Beats | - | Reduced | Reduced | [7] |
Data are presented as mean ± SEM. CPK: Creatine Phosphokinase
Table 2: Acute Effects of Intravenous this compound in an Anesthetized Canine Model of Myocardial Ischemia
| Parameter | Pre-Perhexiline | Post-Perhexiline (3 mg/kg IV) | Reference |
| Sum of S-T Segment Elevation (mV) | 32 ± 3 | 14 ± 1 | [7] |
| Arterial Pressure (mm Hg) | 101 ± 4 | 78 ± 5 | [7] |
| Heart Rate (beats/min) | 151 ± 8 | 138 ± 7 | [7] |
| Circumflex Coronary Flow (ml/min) | 38 ± 4 | 83 ± 8 | [7] |
| Myocardial O2 Consumption | - | Reduced by 14% | [7] |
Data are presented as mean ± SEM.
Table 3: Effects of this compound in an Isolated Rat Heart Model of Ischemia/Reperfusion
| Parameter | Control | This compound (0.5 µM) | This compound (2.0 µM) | Reference |
| Increase in Diastolic Tension during Ischemia | - | No Significant Effect | Attenuated | [2] |
| Myocardial Long-Chain Acylcarnitines | - | Slightly Increased | Unaffected | [2] |
| Myocardial Lactate Release (Normal Flow) | - | Inhibited | Inhibited | [2] |
Conclusion
This compound consistently demonstrates cardioprotective effects in various animal models of myocardial infarction and ischemia. Its unique metabolic mechanism of action makes it a valuable tool for research into cardiac metabolism and ischemia-reperfusion injury. The protocols and data presented here provide a foundation for researchers to design and execute studies investigating the therapeutic potential of this compound and similar metabolic modulators. Careful attention to dosing, administration route, and the specific animal model is crucial for obtaining reproducible and translatable results.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound and oxfenicine on myocardial function and metabolism during low-flow ischemia/reperfusion in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Direct evidence that this compound modifies myocardial substrate utilization from fatty acids to lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on survival time and infarct size in experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound maleate on coronary flow distribution in the ischemic canine myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of an antianginal drug, this compound, on myocardial oxygen consumption in anesthetized open-chest dogs compared with verapamil and glyceryl trinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation and stability of Perhexiline stock solutions for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of Perhexiline stock solutions for research purposes. Adherence to these guidelines is crucial for ensuring the stability and reproducibility of experimental results.
Introduction
This compound is a metabolic modulator that inhibits carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2.[1][2][3] This inhibition shifts myocardial energy metabolism from fatty acid oxidation to glucose utilization, leading to increased ATP production for the same oxygen consumption and enhanced myocardial efficiency.[1][2][4] It is used as a prophylactic antianginal agent.[4] In research, precise and stable concentrations of this compound are essential for accurate and reproducible experimental outcomes.
Materials and Equipment
-
This compound maleate (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof, anhydrous)
-
Dimethylformamide (DMF), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile, amber glass vials or polypropylene tubes
-
Inert gas (e.g., argon or nitrogen)
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
-20°C and -80°C freezers
Preparation of this compound Stock Solutions
This compound maleate is sparingly soluble in aqueous buffers but is soluble in organic solvents.[5] The following protocols detail the preparation of stock solutions in common organic solvents.
3.1. Solubility Data
A summary of this compound maleate solubility in various solvents is provided in the table below.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Reference |
| DMSO | ~30 - 78 | ~76 - 198 | [5][6][7] |
| Ethanol | ~5 - 20 | ~12.7 - 50.8 | [5] |
| Dimethylformamide (DMF) | ~25 | ~63.5 | [5][6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~1.27 | [5][6] |
3.2. Protocol for Preparing a 10 mM DMSO Stock Solution
-
Equilibrate: Allow the vial of this compound maleate powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound maleate powder (M.Wt: 393.56 g/mol ) in a sterile tube.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.94 mg of this compound maleate in 1 mL of DMSO.
-
Mix: Vortex the solution until the solid is completely dissolved.
-
Inert Gas: Purge the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen and minimize oxidation.[5]
-
Store: Store the stock solution at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture.
Caption: Workflow for preparing this compound stock solutions.
Stability and Storage of Stock Solutions
The stability of this compound stock solutions is dependent on the solvent, storage temperature, and handling procedures.
4.1. Storage Recommendations
| Solvent | Short-term Storage (≤ 1 month) | Long-term Storage (≤ 1 year) | Recommendations |
| DMSO | -20°C[7] | -80°C[7] | Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes. |
| Ethanol | -20°C | -80°C | Store in tightly sealed vials to prevent evaporation. |
| Aqueous Solutions | Not Recommended[5] | Not Recommended | Prepare fresh for each experiment. Do not store for more than one day.[5] |
4.2. Best Practices for Maintaining Stability
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Light Protection: Store all solutions in amber or light-blocking containers as this compound may be light-sensitive.
-
Moisture Prevention: Use anhydrous solvents and store solutions in tightly sealed containers to prevent moisture absorption, which can compromise stability.
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound stock solutions over time, periodic stability assessments are recommended. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.[8][9]
5.1. HPLC Method for this compound Quantification
This protocol provides a general framework. Specific parameters should be optimized for the available instrumentation and columns.
-
Preparation of Standards: Prepare a series of calibration standards by diluting the freshly prepared this compound stock solution to known concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in the mobile phase.
-
Sample Preparation: Dilute an aliquot of the stored stock solution to fall within the range of the calibration curve.
-
Chromatographic Conditions (Example):
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of the stored this compound sample by interpolating its peak area from the calibration curve.
-
Compare the measured concentration to the initial concentration to assess degradation. A significant decrease (e.g., >5-10%) indicates instability.
-
Caption: Workflow for assessing the stability of this compound solutions.
This compound Signaling Pathways
This compound's primary mechanism of action involves the inhibition of CPT-1 and CPT-2, leading to a metabolic shift.[1][2][3] Additionally, at higher concentrations, it can induce cellular stress pathways.
Caption: this compound's primary and secondary signaling pathways.
This compound inhibits CPT-1 and CPT-2, reducing fatty acid oxidation and promoting a metabolic shift towards more oxygen-efficient glucose oxidation for ATP production.[1][2][4] At higher concentrations, it can also inhibit mTORC1 signaling and induce endoplasmic reticulum (ER) stress, leading to the activation of p38 and JNK pathways, which can culminate in apoptosis.[12][13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C19H35N | CID 4746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound (maleate) | CAS 6724-53-4 | Cayman Chemical | Biomol.com [biomol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 10. The validation of an LC-MS/MS assay for this compound and major hydroxy metabolites, and its application to therapeutic monitoring in patient plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Perhexiline Administration in Mouse Models of Peripartum Cardiomyopathy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of perhexiline in preclinical mouse models of peripartum cardiomyopathy (PPCM). The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound in this specific context.
Introduction to this compound and PPCM Mouse Models
Peripartum cardiomyopathy is a form of heart failure that occurs towards the end of pregnancy or in the months following delivery in women without a prior history of heart disease.[1][2] Mouse models are critical for understanding the pathophysiology of PPCM and for testing novel therapeutic agents. A key model utilizes mice with a cardiomyocyte-restricted deletion of the signal transducer and activator of transcription 3 (STAT3) gene (αMHC-Cre;Stat3fl/fl), often referred to as CKO (conditional knockout) mice.[1][3] These mice develop PPCM-like symptoms postpartum.[1][3] Another established model involves the cardiomyocyte-specific knockout of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), which also leads to the development of PPCM.[2][4]
This compound is a drug known to shift myocardial metabolism from fatty acid oxidation to glucose oxidation, which can improve cardiac efficiency.[5][6] Its potential therapeutic role in PPCM is being investigated, particularly in scenarios of β-adrenergic receptor (β-AR) stimulation, which can be detrimental in PPCM patients.[1][7][8]
Data Presentation: Efficacy of this compound in a PPCM Mouse Model
The following tables summarize the quantitative data from a study by Pfeffer et al. (2021), evaluating the effect of this compound in a STAT3-CKO mouse model of PPCM, both alone and in combination with the β-AR agonist isoproterenol (Iso).[1][9][10]
Table 1: Effect of this compound on Cardiac Function in PPCM Mice [1][9]
| Treatment Group | Number of Pregnancies | Fractional Shortening (FS, %) | Survival |
| CKO Ctrl 2/3PP (Control) | 2-3 | 24 ± 9 | Not specified |
| CKO Pexsig 2/3PP (this compound) | 2-3 | 25 ± 12 | Not specified |
Data are presented as mean ± SD. No significant difference was observed between the control and this compound groups in this experimental setting.
Table 2: Effect of this compound with β-AR Stimulation in PPCM Mice [1][9]
| Treatment Group | Number of Pregnancies | Fractional Shortening (FS, %) | Survival |
| CKO Ctrl-Iso 1PP (Control + Isoproterenol) | 1 | 11 ± 5 | Not specified |
| CKO Pexsig-Iso 1PP (this compound + Isoproterenol) | 1 | 19 ± 4* | Not specified |
*Data are presented as mean ± SD. P < 0.05 compared to CKO Ctrl-Iso 1PP. This indicates a significant attenuation of cardiac dysfunction by this compound in the presence of a β-AR agonist.
Experimental Protocols
PPCM Mouse Model (STAT3-CKO)
This protocol is based on the model used by Pfeffer et al. (2021).[1][9][10]
a. Animal Strain:
-
Mice with a cardiomyocyte-restricted STAT3 deficiency (αMHC-Cretg/+;Stat3fl/fl; CKO).[1]
b. Breeding and PPCM Induction:
-
Female CKO mice are mated with wild-type males.
-
The postpartum (PP) period is considered the induction phase for PPCM.
-
Animals are monitored for signs of heart failure.
This compound Administration
a. Drug Preparation:
-
This compound is typically dissolved in a vehicle such as methylcellulose (MC).[9]
b. Dosing and Administration:
-
A common dosage used in mouse studies is 30 mg/kg/day.[10]
-
Administration is performed daily via oral gavage.
Isoproterenol Co-treatment (for β-AR stimulation model)
a. Drug Preparation:
-
Isoproterenol (Iso) is dissolved in an appropriate vehicle.
b. Administration:
-
Osmotic minipumps are used for chronic infusion of Iso.[9][10] This ensures a constant and controlled delivery of the β-AR agonist.
-
Pumps are implanted subcutaneously in the mice.
Echocardiography for Cardiac Function Assessment
a. Procedure:
-
Transthoracic echocardiography is performed on conscious or lightly anesthetized mice.
-
M-mode recordings of the left ventricle are obtained.
b. Measurements:
-
Left ventricular end-diastolic diameter (LVEDD) and left ventricular end-systolic diameter (LVESD) are measured.
-
Fractional shortening (FS) is calculated using the formula: FS (%) = [(LVEDD - LVESD) / LVEDD] x 100.
Molecular Analysis
a. Tissue Collection:
-
At the end of the experiment, hearts are excised, and left ventricular tissue is collected.
b. Gene Expression Analysis (RT-qPCR):
-
RNA is extracted from the left ventricular tissue.
-
Quantitative real-time PCR is performed to measure the mRNA levels of relevant genes, such as atrial natriuretic peptide (ANP), a marker of heart failure.[9]
c. Protein Expression Analysis (Western Blot):
-
Protein is extracted from the left ventricular tissue.
-
Western blotting is used to quantify the expression levels of proteins in key signaling pathways, such as ErbB4 and GLUT4.[9]
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Signaling pathway in PPCM and the effect of this compound.
Caption: Experimental workflow for this compound administration in PPCM mice.
Mechanism of Action of this compound in PPCM
In the context of PPCM, particularly under β-AR stress, this compound's beneficial effects are linked to its ability to improve cardiac metabolism.[7][9] The proposed mechanism involves the upregulation of the cardioprotective ErbB4 receptor and the glucose transporter GLUT4.[9] This upregulation helps to prevent the β-AR agonist-induced mitochondrial impairment, which would otherwise lead to cardiomyocyte dysfunction and death, key features of irreversible heart failure in PPCM.[9] By shifting the heart's energy source from fatty acids to glucose, this compound enhances metabolic efficiency, which is crucial for the stressed peripartum heart.[5][6][9]
Conclusion
The administration of this compound in a STAT3-CKO mouse model of PPCM has shown promise, particularly in mitigating the cardiotoxic effects of β-adrenergic stimulation.[1][9][10] The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of metabolic modulators like this compound for PPCM. Further studies are warranted to fully elucidate the mechanisms of action and to translate these preclinical findings into potential clinical applications.
References
- 1. This compound treatment improves toxic effects of β-adrenergic receptor stimulation in experimental peripartum cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of peripartum cardiomyopathy: A vascular/hormonal hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Low STAT3 expression sensitizes to toxic effects of β-adrenergic receptor stimulation in peripartum cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound treatment improves toxic effects of β‐adrenergic receptor stimulation in experimental peripartum cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Mitochondrial Function Following Perhexiline Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline is a metabolic modulator that has been used for the treatment of refractory angina.[1][2] Its mechanism of action is primarily centered on the modulation of mitochondrial metabolism. This compound competitively inhibits carnitine palmitoyltransferase-1 (CPT-1) and to a lesser extent, carnitine palmitoyltransferase-2 (CPT-2), key enzymes responsible for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2][3] This inhibition shifts the myocardial energy substrate preference from fatty acid oxidation to glucose oxidation, a more oxygen-efficient pathway.[4] Beyond its effects on fatty acid metabolism, this compound has also been shown to directly impact the mitochondrial respiratory chain and other aspects of mitochondrial function.[5][6][7]
These application notes provide detailed protocols for a panel of assays to comprehensively assess the effects of this compound treatment on mitochondrial function in a research setting.
Key Mitochondrial Functions Affected by this compound
This compound treatment can induce a range of effects on mitochondrial function, including:
-
Inhibition of Fatty Acid Oxidation (FAO): By inhibiting CPT-1 and CPT-2, this compound directly curtails the cell's ability to utilize long-chain fatty acids as an energy source.[1][3]
-
Alteration of Mitochondrial Respiration: this compound can inhibit multiple complexes of the electron transport chain (ETC), leading to decreased oxygen consumption and impaired oxidative phosphorylation.[6][7]
-
Reduction in Mitochondrial Membrane Potential (ΔΨm): Disruption of the ETC by this compound can lead to the dissipation of the mitochondrial membrane potential, a key indicator of mitochondrial health.[5][8]
-
Decreased ATP Production: The combined inhibition of FAO and oxidative phosphorylation results in a reduction of cellular ATP levels.[6][8]
-
Induction of Oxidative Stress: Mitochondrial dysfunction is often associated with an increase in the production of reactive oxygen species (ROS), leading to cellular damage.[9]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on key mitochondrial parameters as reported in the literature.
| Parameter | Tissue/Cell Type | This compound Concentration | Effect | Reference |
| CPT-1 Inhibition (IC50) | Rat Cardiac Mitochondria | 77 µM | 50% inhibition | [1] |
| Rat Hepatic Mitochondria | 148 µM | 50% inhibition | [1] | |
| CPT-2 Inhibition (IC50) | Rat Cardiac Mitochondria | 79 µM | 50% inhibition | [3] |
| Fatty Acid Oxidation | Cultured Rat Hepatocytes | 5 µM (24 hr) | 38% decrease in palmitic acid β-oxidation | [6] |
| ATP Content | Primary Human Hepatocytes | 5 µM (24 hr) | No significant change | [8] |
| Primary Human Hepatocytes | 7.5 µM (24 hr) | ~15% decrease | [8] | |
| Primary Human Hepatocytes | 10 µM (24 hr) | ~30% decrease | [8] | |
| Primary Human Hepatocytes | 12.5 µM (24 hr) | ~50% decrease | [8] | |
| Primary Human Hepatocytes | 15 µM (24 hr) | ~65% decrease | [8] | |
| HepG2 Cells | 2.5 µM (24 hr) | No significant change | [8] | |
| HepG2 Cells | 5 µM (24 hr) | ~20% decrease | [8] | |
| HepG2 Cells | 7.5 µM (24 hr) | ~45% decrease | [8] | |
| HepG2 Cells | 10 µM (24 hr) | ~60% decrease | [8] | |
| Cell Viability | HepG2 Cells | 5 µM (24 hr) | ~10% decrease | [8] |
| HepG2 Cells | 7.5 µM (24 hr) | ~25% decrease | [8] | |
| HepG2 Cells | 10 µM (24 hr) | ~40% decrease | [8] |
Experimental Protocols
Fatty Acid Oxidation (FAO) Assay using Radiolabeled Palmitate
This assay measures the rate of β-oxidation of fatty acids by quantifying the production of radiolabeled metabolites from a 14C- or 3H-labeled fatty acid substrate.
Workflow for Fatty Acid Oxidation Assay
Caption: Workflow for the Fatty Acid Oxidation Assay.
Materials:
-
Cells of interest (e.g., hepatocytes, cardiomyocytes)
-
Cell culture medium
-
This compound maleate
-
[1-14C]palmitic acid or [9,10-3H]palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-carnitine
-
Perchloric acid (PCA)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere and reach the desired confluency.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Preparation of Radiolabeled Palmitate-BSA Conjugate:
-
Prepare a stock solution of sodium palmitate.
-
In a separate tube, mix the required amount of [14C]palmitic acid with the unlabeled palmitate.
-
Add this to a solution of fatty acid-free BSA in PBS to achieve a final desired molar ratio (e.g., 4:1 palmitate:BSA).
-
Incubate at 37°C for 1 hour to allow conjugation.
-
-
Assay Initiation:
-
Wash the cells once with warm PBS.
-
Add pre-warmed assay medium containing the [14C]palmitate-BSA conjugate and L-carnitine to each well.
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 2-4 hours).
-
Sample Collection:
-
Transfer the radioactive medium to a microcentrifuge tube.
-
Add cold perchloric acid to a final concentration of 0.5 M to precipitate proteins and stop the reaction.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Measurement of Radioactivity:
-
Collect the supernatant, which contains the acid-soluble metabolites (14C-acetyl-CoA and Krebs cycle intermediates).
-
Add the supernatant to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well to normalize the radioactivity counts.
-
Calculate the rate of fatty acid oxidation as nmol of [14C]palmitate oxidized per hour per mg of protein.
-
Mitochondrial Respiration Assay (Oxygen Consumption Rate)
This protocol measures the oxygen consumption rate (OCR) in intact or permeabilized cells to assess the function of the electron transport chain. High-resolution respirometry platforms are commonly used for this assay.
Workflow for Mitochondrial Respiration Assay
Caption: Workflow for Measuring Oxygen Consumption Rate.
Materials:
-
Cells of interest
-
Seahorse XF Cell Culture Microplate
-
This compound maleate
-
Seahorse XF Base Medium
-
Glucose, pyruvate, glutamine
-
Oligomycin, FCCP, Rotenone, Antimycin A
-
Seahorse XFe Analyzer or similar respirometer
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
This compound Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cells at 37°C in a non-CO2 incubator.
-
Hydrate the sensor cartridge of the Seahorse XFe analyzer.
-
-
Mito Stress Test:
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Place the cell plate in the Seahorse XFe analyzer.
-
-
Data Acquisition:
-
Measure the basal oxygen consumption rate (OCR).
-
Sequentially inject the mitochondrial inhibitors and measure the OCR after each injection to determine:
-
ATP-linked respiration (basal OCR - oligomycin-induced OCR).
-
Maximal respiration (FCCP-induced OCR).
-
Spare respiratory capacity (maximal respiration - basal respiration).
-
Non-mitochondrial respiration (rotenone/antimycin A-induced OCR).
-
-
-
Data Analysis: Normalize OCR values to cell number or protein concentration. Compare the respiratory parameters between this compound-treated and control cells.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay uses the ratiometric fluorescent dye JC-1 to measure changes in mitochondrial membrane potential. In healthy, energized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, JC-1 remains as monomers and fluoresces green.
Signaling Pathway of this compound-Induced Mitochondrial Dysfunction
References
- 1. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. apexbt.com [apexbt.com]
- 4. Direct evidence that this compound modifies myocardial substrate utilization from fatty acids to lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition by this compound of oxidative phosphorylation and the beta-oxidation of fatty acids: possible role in pseudoalcoholic liver lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Perhexiline's Effect on Cellular Oxygen Consumption Rate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline is a metabolic modulator that has been used as an anti-anginal agent.[1] Its primary mechanism of action involves the inhibition of carnitine palmitoyltransferase-1 (CPT1) and, to a lesser extent, carnitine palmitoyltransferase-2 (CPT2).[2][3] These enzymes are crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT1, this compound shifts the myocardial energy substrate preference from fatty acid oxidation to glucose oxidation, a more oxygen-efficient pathway for ATP production.[4] This application note provides a detailed protocol for measuring the effect of this compound on cellular oxygen consumption rate (OCR) using extracellular flux analysis, a common method to assess mitochondrial respiration. Understanding the impact of this compound on cellular bioenergetics is critical for elucidating its therapeutic effects and potential toxicities, particularly its known hepatotoxicity linked to mitochondrial dysfunction.[5]
Signaling Pathways and Experimental Workflow
This compound's primary effect on cellular metabolism is the inhibition of fatty acid oxidation (FAO). This leads to a subsequent reliance on other metabolic pathways, such as glycolysis and glucose oxidation, to meet the cell's energy demands. The following diagrams illustrate the targeted metabolic pathway and the experimental workflow for assessing the impact of this compound on cellular oxygen consumption.
Experimental Protocols
This section provides a detailed protocol for measuring the cellular oxygen consumption rate in response to this compound treatment using a Seahorse XF Analyzer.
Materials and Reagents
-
Cell Line: A metabolically active cell line such as HepG2 (human hepatoma), C2C12 (mouse myoblasts), or primary cardiomyocytes.
-
This compound Maleate: (e.g., from Selleck Chemicals)
-
Seahorse XF Analyzer: (e.g., Agilent Seahorse XFe96 or XFp)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Seahorse XF Base Medium: (e.g., DMEM, supplemented with glucose, pyruvate, and glutamine as required)
-
Seahorse XF Cell Mito Stress Test Kit: Containing Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO): Vehicle for this compound.
Cell Seeding and Culture
-
Culture cells in T-75 flasks with appropriate complete growth medium (containing FBS and penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
On the day before the assay, harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density (e.g., 20,000 - 80,000 cells/well for HepG2 cells). The optimal seeding density should be determined empirically for each cell line to ensure a measurable OCR.
-
Pipette cells into the wells, avoiding the background correction wells.
-
Allow the plate to sit at room temperature for 1 hour to ensure even cell distribution.
-
Incubate the microplate overnight at 37°C in a 5% CO2 incubator.
Seahorse XF Analyzer and Cartridge Preparation
-
Hydrate the Seahorse XF sensor cartridge overnight by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate at 37°C in a non-CO2 incubator.
-
On the day of the assay, prepare the Seahorse XF assay medium by supplementing the base medium with desired substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Warm the medium to 37°C and adjust the pH to 7.4.
-
Prepare stock solutions of the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) and this compound in the assay medium at the desired final concentrations.
This compound Treatment and OCR Measurement
-
Remove the cell culture microplate from the incubator.
-
Wash the cells twice with the pre-warmed Seahorse XF assay medium.
-
Add the appropriate volume of assay medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C in a non-CO2 incubator for a pre-determined time (e.g., 1-4 hours). The optimal incubation time may need to be determined empirically.
-
Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors according to the Seahorse XF Cell Mito Stress Test protocol.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
After calibration, replace the calibrant plate with the cell culture microplate.
-
Initiate the Seahorse XF assay to measure the OCR. The protocol typically involves:
-
Basal OCR measurement.
-
Injection of Oligomycin to inhibit ATP synthase (Complex V) and measure ATP-linked respiration.
-
Injection of FCCP, an uncoupling agent, to disrupt the proton gradient and induce maximal respiration.
-
Injection of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the effect of varying concentrations of this compound on key parameters of mitochondrial respiration in HepG2 cells.
| This compound (µM) | Basal Respiration (pmol O2/min) | ATP Production (pmol O2/min) | Maximal Respiration (pmol O2/min) | Spare Respiratory Capacity (%) |
| 0 (Vehicle) | 150 ± 10 | 110 ± 8 | 300 ± 20 | 100 ± 7 |
| 1 | 145 ± 9 | 105 ± 7 | 280 ± 18 | 93 ± 6 |
| 5 | 130 ± 11 | 95 ± 6 | 250 ± 15 | 83 ± 5 |
| 10 | 110 ± 8 | 80 ± 5 | 200 ± 12 | 67 ± 4 |
| 25 | 80 ± 6 | 60 ± 4 | 150 ± 10 | 50 ± 3 |
| 50 | 60 ± 5 | 40 ± 3 | 100 ± 8 | 33 ± 3 |
Data are presented as mean ± standard deviation.
Conclusion
This application note provides a comprehensive protocol for assessing the impact of this compound on cellular oxygen consumption. By inhibiting CPT1, this compound is expected to decrease the oxygen consumption rate, particularly in cells that heavily rely on fatty acid oxidation for their energy needs. The provided protocol, utilizing extracellular flux analysis, allows for a detailed characterization of this compound's effects on mitochondrial respiration, providing valuable insights for both basic research and drug development. The dose-dependent decrease in basal and maximal respiration, as well as ATP production, highlights the impact of this compound on mitochondrial function. Researchers should optimize cell type, seeding density, and this compound concentration for their specific experimental needs.
References
- 1. Drugs that Affect Cardiac Metabolism: Focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of an antianginal drug, this compound, on myocardial oxygen consumption in anesthetized open-chest dogs compared with verapamil and glyceryl trinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for an In Vitro Model of Perhexiline-Induced Liver Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline, a coronary vasodilator, has demonstrated significant efficacy in treating angina. However, its clinical use has been largely curtailed due to reports of severe hepatotoxicity and neurotoxicity.[1][2] Understanding the mechanisms underlying this compound-induced liver injury is crucial for the development of safer therapeutic alternatives and for establishing robust in vitro models to screen for drug-induced liver injury (DILI). These application notes provide a detailed framework for establishing an in vitro model of this compound-induced liver injury using relevant hepatic cell lines. The protocols outlined below are designed to assess key cytotoxicity endpoints and elucidate the underlying molecular pathways.
In Vitro Models for this compound Hepatotoxicity
Primary human hepatocytes (PHHs), HepG2 (a human hepatoma cell line), and HepaRG (a human hepatic progenitor cell line that can differentiate into hepatocyte-like cells) are commonly used in vitro models to study DILI.[2][3] this compound has been shown to induce cellular damage in all three models.[2] While PHHs are considered the gold standard, HepG2 and HepaRG cells offer advantages in terms of availability and reproducibility.[3][4]
Key Mechanisms of this compound-Induced Liver Injury
Experimental evidence points to a multi-faceted mechanism of this compound hepatotoxicity, including:
-
Mitochondrial Dysfunction: this compound is known to inhibit carnitine palmitoyltransferase (CPT), an enzyme crucial for fatty acid oxidation in the mitochondria.[1] This disruption of mitochondrial function is a key initiating event in this compound-induced cell damage.[2]
-
Endoplasmic Reticulum (ER) Stress: this compound treatment has been demonstrated to induce ER stress in hepatic cells, leading to the activation of the unfolded protein response (UPR).[2]
-
Activation of Stress-Activated Protein Kinases (SAPKs): The p38 and c-Jun N-terminal kinase (JNK) signaling pathways, which are branches of the mitogen-activated protein kinase (MAPK) cascade, are activated in response to this compound-induced stress and contribute to apoptosis and cell death.[2]
-
Apoptosis: this compound treatment leads to the activation of apoptotic pathways, as evidenced by increased caspase-3/7 activity.[1][2]
Data Presentation
The following tables summarize quantitative data from in vitro studies on this compound-induced liver injury.
Table 1: Cytotoxicity of this compound in Different Hepatic Cell Models (4-hour exposure)
| Cell Line | This compound Concentration (µM) | LDH Release (% of control) |
| Primary Human Hepatocytes | 20 | 39.6% |
| 25 | 47.3% | |
| HepG2 | 25 | 55.0% |
Data extracted from a study by Ren et al. (2021).[2]
Table 2: Effects of this compound on HepG2 Cells (24-hour exposure)
| Parameter | This compound Concentration (µM) | Observation |
| Cellular ATP Content | 10 | Significant Decrease |
| LDH Release | 10 | Significant Increase |
| Caspase-3/7 Activity | 10 | ~20-fold increase |
Data extracted from a study by Ren et al. (2022).[1]
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced liver injury are provided below.
Cell Culture and Treatment
-
Cell Lines: HepG2 or HepaRG cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Protocol:
-
Seed cells in 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and allow them to attach for 18-24 hours.[5]
-
Prepare stock solutions of this compound maleate in Dimethyl Sulfoxide (DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 2.5, 5, 7.5, 10, 15, 20, 25 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium.
-
Incubate for the desired exposure time (e.g., 4 or 24 hours).
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5]
-
Materials: Commercially available LDH cytotoxicity assay kit.
-
Protocol:
-
After the treatment period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves:
-
Adding the supernatant to a new 96-well plate.
-
Adding the LDH reaction mixture to each well.
-
Incubating for a specified time at room temperature, protected from light.
-
Adding a stop solution.
-
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[5]
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
-
Caspase-3/7 Activity Assay (Apoptosis)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials: Commercially available Caspase-Glo® 3/7 Assay kit.
-
Protocol:
-
After the treatment period, allow the 96-well plate containing the cells to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
-
Mitochondrial Membrane Potential (MMP) Assay using JC-1
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains as monomers and fluoresces green.[7]
-
Materials: JC-1 dye, black 96-well microtiter plate.
-
Protocol:
-
After the treatment period, remove the culture medium.
-
Prepare a 1-10 µM JC-1 working solution in pre-warmed culture medium.[8]
-
Add 100 µL of the JC-1 working solution to each well.
-
Incubate the plate in a 37°C, 5% CO2 incubator for 15-30 minutes.[8]
-
Aspirate the supernatant and wash the cells with 100 µL of pre-warmed assay buffer (provided with some kits or can be PBS).
-
Measure the fluorescence intensity using a microplate reader.
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
-
Oxidative Stress Assay using CellROX® Green Reagent
CellROX® Green is a cell-permeant dye that is weakly fluorescent in a reduced state and exhibits bright green fluorescence upon oxidation by reactive oxygen species (ROS).[9]
-
Materials: CellROX® Green Reagent.
-
Protocol:
-
After the treatment period, remove the culture medium.
-
Prepare a working solution of CellROX® Green Reagent in culture medium (e.g., 1:500 dilution).[10]
-
Add the CellROX® Green working solution to the cells and incubate for 30 minutes at 37°C.[10]
-
Wash the cells with PBS.
-
Measure the green fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or high-content imaging system (Excitation ~485 nm, Emission ~520 nm).[9]
-
An increase in green fluorescence indicates an increase in oxidative stress.
-
Western Blot Analysis for p-p38 and p-JNK
This protocol allows for the detection of the phosphorylated (activated) forms of p38 and JNK.
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-JNK, and total JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing this compound-induced liver injury in vitro.
Caption: General experimental workflow for in vitro assessment of this compound hepatotoxicity.
Signaling Pathway of this compound-Induced Liver Injury
This diagram illustrates the key molecular pathways involved in this compound-induced hepatotoxicity.
Caption: Signaling pathway of this compound-induced liver injury.
References
- 1. researchgate.net [researchgate.net]
- 2. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Through a glass, darkly? HepaRG and HepG2 cells as models of human phase I drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Drug Metabolism and Its Related Hepatotoxic Effects in HepaRG, Cryopreserved Human Hepatocytes, and HepG2 Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Invitrogen™ CellROX™ Green Reagent, for oxidative stress detection | Fisher Scientific [fishersci.ca]
- 10. emulatebio.com [emulatebio.com]
Application Note: Evaluating the Anti-Cancer Efficacy of Perhexiline on Colorectal Cancer Spheroids
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer metabolism: fatty acid oxidation in the limelight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.sahmri.org.au [research.sahmri.org.au]
- 7. researchgate.net [researchgate.net]
- 8. The Antianginal Drug this compound Displays Cytotoxicity against Colorectal Cancer Cells In Vitro: A Potential for Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Short-term spheroid culture of primary colorectal cancer cells as an in vitro model for personalizing cancer medicine | PLOS One [journals.plos.org]
- 11. Spheroid-Formation (Colonosphere) Assay for in Vitro Assessment and Expansion of Stem Cells in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Perhexiline in Studies of Hypertrophic Cardiomyopathy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Perhexiline
This compound is a metabolic modulator that was initially developed as an anti-anginal agent.[1][2] Its primary mechanism of action involves the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2.[3][4] These enzymes are crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[5] By inhibiting CPT-1/2, this compound effectively shifts the myocardial energy substrate preference from fatty acid metabolism to glucose and lactate utilization.[3][6] This shift is significant because the oxidation of glucose requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation, thereby increasing myocardial efficiency.[3][4]
Relevance to Hypertrophic Cardiomyopathy (HCM)
Hypertrophic cardiomyopathy is the most common inherited cardiac disease, affecting as many as 1 in 200 people.[7] It is characterized by unexplained left ventricular hypertrophy (LVH), which is a major determinant of symptoms.[7] A growing body of evidence suggests that impaired myocardial energetics is a central mechanism in the pathophysiology of HCM.[7][8][9] The mutations in sarcomeric genes that cause HCM lead to inefficient ATP utilization by the myofilaments, creating a state of chronic energy deficiency.[5][7]
This compound's ability to enhance myocardial energetic efficiency makes it a compelling therapeutic candidate for HCM.[10][11] By promoting a switch to more oxygen-efficient glucose metabolism, this compound can help correct the energy deficit in the hypertrophied myocardium.[7][9] This has been shown to lead to improvements in diastolic function, exercise capacity, and symptoms in patients with HCM.[9][12][13]
Pharmacological Profile
-
Mechanism of Action: Potent inhibitor of CPT-1, leading to reduced fatty acid oxidation and increased glucose and lactate utilization.[3][14] Also exhibits ancillary effects, including nitric oxide potentiation and inhibition of NAD(P)H oxidase.[4][14]
-
Absorption and Distribution: Well absorbed from the gastrointestinal tract (>80%) and highly protein-bound (>90%).[3]
-
Metabolism and Excretion: Metabolized by the cytochrome P450 enzyme CYP2D6. Genetic variations in this enzyme can lead to significant differences in drug clearance, necessitating therapeutic drug monitoring to maintain plasma concentrations within the therapeutic range (150-600 µg/L) and avoid toxicity.[1][15]
-
Toxicity: Can cause hepatotoxicity and peripheral neuropathy, particularly at high plasma concentrations.[1][15] Careful dose titration and monitoring are essential.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and preclinical studies of this compound in the context of hypertrophic cardiomyopathy.
Table 1: Clinical Efficacy of this compound in HCM Patients
| Parameter | Baseline (this compound Group) | Post-Treatment (this compound Group) | Baseline (Placebo Group) | Post-Treatment (Placebo Group) | P-value (this compound vs. Placebo) | Citation |
| Peak VO₂ (mL·kg⁻¹·min⁻¹) | 22.2 ± 0.2 | 24.3 ± 0.2 | 23.6 ± 0.3 | 22.3 ± 0.2 | 0.003 | [9][12] |
| Myocardial PCr/ATP Ratio | 1.27 ± 0.02 | 1.73 ± 0.02 | 1.29 ± 0.01 | 1.23 ± 0.01 | 0.003 | [9][12] |
| NYHA Class Improvement | - | - | - | - | <0.001 | [9] |
Table 2: Preclinical Effects of this compound in a Mouse Model of HCM
| Parameter | Placebo-Treated | This compound-Treated | P-value | Citation |
| LV End-Diastolic Anterior Wall Thickness | - | Statistically significant reduction | <0.05 | [16] |
| Calculated LV Mass | - | Statistically significant reduction | <0.01 | [16] |
| LV Fractional Shortening (FS) | - | No significant change | - | [16] |
Experimental Protocols
In Vivo Animal Studies
This protocol is based on studies using the Mybpc3-targeted knock-in mouse model of HCM.[16]
3.1.1 Animal Model
-
Species: Mouse
-
Strain: Mybpc3-targeted knock-in (to mimic a human MYBPC3 HCM mutation)
-
Characteristics: Homozygous mice exhibit pronounced cardiac hypertrophy and diastolic dysfunction.[16]
3.1.2 this compound Administration
-
Dosage: To be determined based on pilot studies to achieve therapeutic plasma concentrations.
-
Route of Administration: Oral gavage or formulated in drinking water/chow.
-
Treatment Duration: 6 weeks.[16]
-
Control Group: Vehicle (e.g., methylcellulose) administered in the same manner.[17]
3.1.3 Efficacy Assessment
-
Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the treatment period to assess cardiac structure and function (e.g., LV wall thickness, LV mass, fractional shortening).[16]
-
Metabolomics: At the end of the study, harvest cardiac tissue for non-targeted metabolomics analysis (e.g., using ultra-high performance liquid chromatography-mass spectrometry) to assess changes in cardiac metabolism.[16][18]
-
Histology: Perform histological analysis of heart sections to evaluate changes in myocyte size and interstitial fibrosis.
In Vitro Studies
This protocol describes a general method for assessing the effects of this compound on cardiomyocyte metabolism.
3.2.1 Cell Culture
-
Cell Type: Neonatal rat cardiomyocytes (NRCMs) or adult rat cardiomyocytes (aRCMs).[19]
-
Culture Conditions: Standard cell culture conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).
3.2.2 this compound Treatment
-
Concentration: A dose-response curve should be established (e.g., 1-10 µM).
-
Treatment Duration: 24-48 hours.
-
Control: Vehicle (e.g., DMSO).
3.2.3 Fatty Acid Oxidation Assay
-
This assay measures the conversion of radiolabeled fatty acids to ¹⁴CO₂.[19][20]
-
Reagents:
-
[1-¹⁴C] palmitate
-
BSA-containing wash solution
-
Trapping solution (ethanolamine:ethylene glycol, 1:2 v/v)
-
Stop solution (3 M perchloric acid)[19]
-
-
Procedure:
-
Culture cardiomyocytes in appropriate plates.
-
Treat cells with this compound or vehicle.
-
Add the ¹⁴C-palmitate-albumin complex to the cells.
-
Incubate for a defined period (e.g., 2 hours).
-
Add the stop solution to halt the reaction.
-
Capture the released ¹⁴CO₂ in the trapping solution.
-
Quantify the radioactivity in the trapping solution using a scintillation counter.
-
Normalize the results to total protein content.
-
Visualizations
Signaling Pathway of this compound in HCM
Caption: this compound's mechanism in HCM.
Experimental Workflow for In Vivo HCM Study
Caption: Workflow for an in vivo this compound study in an HCM mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic review of the efficacy and safety of this compound in the treatment of ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ahajournals.org [ahajournals.org]
- 5. New perspectives in the pharmacological treatment of hypertrophic cardiomyopathy | Revista Portuguesa de Cardiologia (English edition) [revportcardiol.org]
- 6. Direct evidence that this compound modifies myocardial substrate utilization from fatty acids to lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Randomized controlled trial of this compound on regression of left ventricular hypertrophy in patients with symptomatic hypertrophic cardiomyopathy (RESOLVE-HCM trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic modulator this compound corrects energy deficiency and improves exercise capacity in symptomatic hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. heartfoundation.org.au [heartfoundation.org.au]
- 11. Heart Metabolics Announces Initiation Of Phase 2b Study Of this compound For Hypertrophic Cardiomyopathy [prnewswire.com]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Systematic review of the efficacy and safety of this compound in the treatment of ischemic heart disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 19. Assessing fatty acid oxidation flux in rodent cardiomyocyte models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impaired fatty acid oxidation as a cause for lipotoxicity in cardiomyocytes [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Metabolic Modulation in Refractory Angina with Perhexiline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing perhexiline as a tool to investigate metabolic modulation in the context of refractory angina. This document details the mechanism of action of this compound, summarizes key quantitative data from relevant studies, and provides detailed protocols for preclinical and clinical research.
Introduction to this compound and Metabolic Modulation
Refractory angina presents a significant clinical challenge, often persisting despite optimal medical therapy and revascularization procedures. A promising therapeutic avenue involves modulating myocardial metabolism to improve cardiac efficiency. This compound is a metabolic modulator that shifts the heart's energy substrate preference from fatty acid oxidation to glucose oxidation.[1][2][3] This shift is energetically favorable, particularly in ischemic conditions, as glucose oxidation produces more ATP per unit of oxygen consumed compared to fatty acid oxidation.[3] This "oxygen-sparing" effect is central to this compound's anti-anginal properties.[4][5]
The primary mechanism of action for this compound is the inhibition of carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in the mitochondrial uptake of long-chain fatty acids.[4][6][7] To a lesser extent, it also inhibits CPT-2.[7][8] By blocking CPT-1, this compound reduces the heart's reliance on fatty acids for energy and promotes the utilization of glucose.[1][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical trials investigating the efficacy of this compound in refractory angina and its effects on metabolic and physiological parameters.
Table 1: Clinical Efficacy of this compound in Refractory Angina
| Parameter | This compound Group | Placebo/Control Group | p-value | Reference(s) |
| Responder Rate (Objective Exercise Criteria) | 63% | 18% | <0.05 | [9] |
| Patients Noting Subjective Improvement | 65% | 0% | - | [9] |
| Reduction in Anginal Symptoms | ~50% | - | - | [1] |
| Mean Weekly Angina Rate (Basal) | 18.2 ± 2.8 | - | - | [10] |
| Mean Weekly Angina Rate (200mg this compound) | 6.2 ± 1.5 | - | <0.05 | [10] |
| Mean Weekly Angina Rate (400mg this compound) | 2.8 ± 0.9 | - | <0.05 | [10] |
| Mean Exercise Duration (seconds) | 384 ± 75 | 261 ± 57 (Basal) | <0.05 | [10] |
| Asymptomatic Patients | 5 out of 20 | 0 out of 20 | - | [10] |
Table 2: Metabolic and Hemodynamic Effects of this compound
| Parameter | Pre-Perhexiline | Post-Perhexiline | p-value | Reference(s) |
| Myocardial Lactate Extraction (%) | -6.1 ± 6.3 | 10.7 ± 4 | - | [11] |
| Myocardial Oxygen Extraction (%) | 64 ± 2 | 69 ± 2 | <0.05 | [11] |
| Left Ventricular Oxygen Utilization (ml/min) | 18.9 ± 4 | 20.9 ± 4 | <0.05 | [11] |
| Peak Exercise Oxygen Consumption (VO2max) (mL·kg⁻¹·min⁻¹) | 16.1 ± 0.6 | 18.8 ± 1.1 | <0.001 | [12] |
| Left Ventricular Ejection Fraction (%) | 24 ± 1 | 34 ± 2 | <0.001 | [12] |
| Myocardial Phosphocreatine/ATP Ratio (in Hypertrophic Cardiomyopathy) | 1.27 ± 0.02 | 1.73 ± 0.02 | 0.003 | [13] |
| Myocardial Phosphocreatine/ATP Ratio (in Dilated Cardiomyopathy) | 1.16 ± 0.39 | 1.51 ± 0.51 | <0.001 | [14] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
Caption: this compound inhibits CPT-1, shifting myocardial metabolism from fatty acid to glucose oxidation.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of this compound in an isolated heart model.
Experimental Protocols
Measurement of Carnitine Palmitoyltransferase-1 (CPT-1) Activity
This protocol is adapted from methods utilizing a forward radioisotope assay to measure the formation of radiolabeled palmitoyl-L-carnitine.
Objective: To quantify the inhibitory effect of this compound on CPT-1 activity in isolated cardiac mitochondria.
Materials:
-
Isolated cardiac mitochondria
-
This compound solutions of varying concentrations
-
Assay buffer: 117 mM Tris-HCl (pH 7.4), 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl, 2.2 mM KCN
-
Rotenone (40 mg/L)
-
Bovine Serum Albumin (BSA, 0.5%)
-
Palmitoyl-CoA (100 µM)
-
L-[³H]carnitine (1 µCi) and unlabeled L-carnitine (400 µM)
-
Malonyl-CoA (as a positive control for CPT-1 inhibition)
-
Scintillation counter and vials
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from cardiac tissue homogenates using differential centrifugation.
-
Incubation:
-
In a microcentrifuge tube, combine 90 µL of the standard incubation mixture.
-
Add the desired concentration of this compound or vehicle control.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Reaction Initiation: Start the reaction by adding the mixture of palmitoyl-CoA and L-[³H]carnitine.
-
Reaction Termination: After a defined incubation period (e.g., 5 minutes), terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extraction: Extract the radiolabeled palmitoyl-L-carnitine using a solvent (e.g., butanol).
-
Quantification: Measure the radioactivity in the organic phase using a scintillation counter.
-
Data Analysis: Calculate CPT-1 activity as the rate of palmitoyl-L-carnitine formation and determine the IC₅₀ of this compound.
Assessment of Myocardial Substrate Utilization in an Ex Vivo Model
This protocol utilizes the Langendorff isolated heart perfusion system to assess the impact of this compound on fatty acid and glucose oxidation.
Objective: To determine the effect of this compound on the rates of myocardial fatty acid and glucose utilization during ischemia-reperfusion.
Materials:
-
Langendorff perfusion apparatus
-
Krebs-Henseleit buffer (oxygenated with 95% O₂ / 5% CO₂)
-
Radiolabeled substrates: [¹⁴C]glucose and [³H]palmitate
-
This compound
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments
Procedure:
-
Heart Isolation: Anesthetize the animal (e.g., rat) and rapidly excise the heart.
-
Langendorff Perfusion:
-
Cannulate the aorta and initiate retrograde perfusion with Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg).
-
Allow the heart to stabilize for 20-30 minutes.
-
-
Experimental Groups:
-
Control Group: Perfuse with buffer containing [¹⁴C]glucose and [³H]palmitate.
-
This compound Group: Perfuse with buffer containing [¹⁴C]glucose, [³H]palmitate, and this compound at the desired concentration.
-
-
Ischemia-Reperfusion:
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfuse for a subsequent period (e.g., 60 minutes).
-
-
Metabolite Measurement:
-
Collect the coronary effluent throughout the experiment.
-
Measure the production of ¹⁴CO₂ (from glucose oxidation) and ³H₂O (from fatty acid oxidation) using appropriate trapping and scintillation counting methods.
-
-
Data Analysis: Calculate the rates of glucose and fatty acid oxidation for each group and compare the effects of this compound.
Clinical Protocol for Investigating this compound in Refractory Angina
This protocol outlines a randomized, double-blind, placebo-controlled crossover trial to evaluate the efficacy and metabolic effects of this compound in patients with refractory angina.
Objective: To assess the impact of this compound on exercise tolerance, anginal symptoms, and myocardial energetics in patients with refractory angina.
Patient Population: Patients with documented coronary artery disease and persistent angina despite maximal tolerated medical therapy, who are not candidates for revascularization.
Study Design:
-
Baseline Assessment:
-
Symptom-limited exercise tolerance test (ETT) on a treadmill or bicycle ergometer.
-
Myocardial energetics assessment using ³¹P Magnetic Resonance Spectroscopy (MRS) to determine the phosphocreatine to ATP (PCr/ATP) ratio.
-
Quality of life and angina frequency questionnaires.
-
Baseline blood work, including liver function tests.
-
-
Randomization: Randomly assign patients to receive either this compound (e.g., 100 mg twice daily) or a matching placebo for a predefined period (e.g., 8 weeks).
-
Treatment Phase 1:
-
Washout Period: A washout period of sufficient duration to eliminate the drug from the system.
-
Crossover: Patients who initially received this compound will now receive a placebo, and vice versa.
-
Treatment Phase 2: Repeat the treatment and assessment protocol as in Phase 1.
-
Data Analysis:
-
Compare changes in exercise duration, time to onset of angina, and ST-segment depression between the this compound and placebo phases.
-
Analyze changes in the PCr/ATP ratio.
-
Evaluate changes in angina frequency and quality of life scores.
-
Conclusion
This compound offers a valuable pharmacological tool for investigating the role of metabolic modulation in the pathophysiology and treatment of refractory angina. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to explore the therapeutic potential of targeting myocardial metabolism. Careful monitoring of plasma drug concentrations is crucial for the safe and effective use of this compound in clinical research.[4][15]
References
- 1. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmrservice.com [bmrservice.com]
- 3. ovid.com [ovid.com]
- 4. benchchem.com [benchchem.com]
- 5. ijbcp.com [ijbcp.com]
- 6. Langendorff heart - Wikipedia [en.wikipedia.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Phosphorus Magnetic Resonance Spectroscopy (31P MRS) and Cardiovascular Disease: The Importance of Energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapy of angina pectoris with low-dose this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
High-performance liquid chromatography (HPLC) for Perhexiline analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline is a prophylactic antianginal agent, also investigated for use in hypertrophic cardiomyopathy and heart failure, that exhibits a narrow therapeutic index and significant inter-individual pharmacokinetic variability.[1][2] The metabolism of this compound is primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to variable clearance rates among patients.[3][4] This variability can result in drug accumulation and an increased risk of hepatotoxicity and peripheral neuropathy.[2][5] Consequently, therapeutic drug monitoring (TDM) of this compound plasma concentrations is crucial to ensure efficacy while minimizing toxicity.[2][6] The therapeutic range for this compound is generally accepted to be 0.15 to 0.60 mg/L (150-600 µg/L).[7][8]
These application notes provide detailed protocols for the quantitative analysis of this compound in human plasma using two common High-Performance Liquid Chromatography (HPLC) based methods: HPLC with fluorescence detection following pre-column derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Therapeutic Mechanism of Action
This compound's primary mechanism of action involves the inhibition of the mitochondrial enzyme carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2.[5][9] This inhibition shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates (glucose and lactate).[1][9] The metabolic shift results in increased ATP production for the same oxygen consumption, thereby enhancing myocardial efficiency.[1][5]
This compound-Induced Hepatotoxicity Pathway
At elevated concentrations, this compound can induce hepatotoxicity. One of the underlying mechanisms involves the induction of endoplasmic reticulum (ER) stress and the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, leading to apoptosis.[3][10]
Method 1: HPLC with Fluorescence Detection (Post-Derivatization)
This method is a sensitive and established technique for this compound analysis. Since this compound lacks a native chromophore or fluorophore, a derivatization step is necessary to enable fluorescence detection.[11][12] Dansyl chloride is a common derivatizing agent for this purpose.[13]
Experimental Workflow
Detailed Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of plasma sample, add an internal standard (e.g., hexadiline).
-
Alkalinize the plasma with 1.0 M sodium hydroxide.
-
Add 5 mL of n-hexane, vortex for 2 minutes, and centrifuge at 2000 x g for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
2. Derivatization with Dansyl Chloride
-
Reconstitute the dried extract in 100 µL of acetone.
-
Add 100 µL of a sodium bicarbonate buffer (e.g., 0.1 M, pH 10).
-
Add 100 µL of dansyl chloride solution (e.g., 1 mg/mL in acetone).
-
Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.[13]
-
After incubation, evaporate the solvent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water.[11] |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Injection Volume | 20 - 50 µL |
| Detection | Fluorescence Detector |
| Excitation Wavelength | ~230 nm |
| Emission Wavelength | ~347 nm |
Validation Data Summary
| Parameter | Result | Reference |
| Linearity | 50 - 3000 µg/L | [11] |
| Intra-assay CV | 1.4% - 3.7% | [11] |
| Inter-assay CV | 4.7% - 5.8% | [11] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [11] |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a more rapid, selective, and sensitive method for the analysis of this compound and its major metabolite, cis-hydroxythis compound, without the need for derivatization.[4][12]
Experimental Workflow
Detailed Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add an internal standard (e.g., nordoxepin or a deuterated analog of this compound).[4]
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or vial.
-
The supernatant can be directly injected or diluted with water prior to injection.[11]
2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Phenyl-hexyl column or a C18 reversed-phase column |
| Mobile Phase A | 0.05% Formic acid in water |
| Mobile Phase B | Methanol |
| Elution | Gradient elution |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 20 µL |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound, cis-hydroxythis compound, and the internal standard need to be determined and optimized. |
Validation Data Summary
| Parameter | This compound | cis-hydroxythis compound | Reference |
| Linearity Range | 10 - 2000 µg/L | 10 - 2000 µg/L | [4] |
| Correlation Coefficient (r) | > 0.999 | > 0.999 | [4] |
| Intra-day CV | ≤ 8.1% | ≤ 8.1% | [4] |
| Inter-day CV | ≤ 8.1% | ≤ 8.1% | [4] |
| Accuracy (Bias) | ≤ ±10% | ≤ ±10% | [4] |
| Lower Limit of Quantification (LLOQ) | 10 µg/L | 10 µg/L | [4] |
| Imprecision (at 0.05 & 3.00 mg/L) | < 10.8% | < 10.1% | [7] |
| Inaccuracy (at 0.05 & 3.00 mg/L) | < 8.2% | < 4.5% | [7] |
Conclusion
Both HPLC with fluorescence detection and LC-MS/MS are suitable methods for the therapeutic drug monitoring of this compound. The choice of method will depend on the available instrumentation, required sample throughput, and desired sensitivity. The LC-MS/MS method offers advantages in terms of speed and simplicity due to the elimination of the derivatization step.[12] Regardless of the method chosen, proper validation is essential to ensure accurate and reliable results for optimal patient management.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Can this compound Be Utilized Without Long-Term Toxicity? A Clinical Practice Audit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound and its metabolite hydroxythis compound in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic monitoring of the anti-anginal drug this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of this compound and Cis-Hydroxy-Perhexiline Plasma Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [testguide.adhb.govt.nz]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The validation of an LC-MS/MS assay for this compound and major hydroxy metabolites, and its application to therapeutic monitoring in patient plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
Application Notes: In Vivo Experimental Design for Perhexiline in Heart Failure Studies
Introduction
Perhexiline is a metabolic modulator that shifts myocardial energy substrate utilization from fatty acid oxidation towards more oxygen-efficient glucose oxidation.[1][2] This is achieved primarily through the inhibition of carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria.[3] In clinical trials involving patients with chronic heart failure, this compound has been shown to improve key clinical outcomes, including left ventricular ejection fraction (LVEF), exercise capacity (peak VO₂), and quality of life.[1][4][5] These benefits are attributed to improved myocardial energetic efficiency.
Despite its success in clinical settings, the application of this compound in preclinical in vivo models of heart failure is not extensively documented, particularly in common surgically-induced rodent models. Furthermore, studies using genetic deletion of CPT-1 or other CPT-1 inhibitors in models like transverse aortic constriction (TAC) have yielded mixed or even detrimental results, suggesting that the effects of metabolic modulation can be model-dependent and that prolonged or excessive CPT-1 inhibition may lead to lipotoxicity and exacerbated cardiac dysfunction.[5][6][7] Therefore, careful experimental design is crucial for elucidating the therapeutic potential and mechanisms of this compound in a preclinical setting.
These notes provide an overview of the mechanism of action, key quantitative data from published studies, and detailed protocols for designing in vivo experiments with this compound in heart failure models.
Data Presentation
The following tables summarize quantitative data from both preclinical animal and human clinical studies of this compound in the context of cardiac dysfunction.
Table 1: Summary of this compound Effects in Preclinical Animal Models
| Animal Model | Species | Heart Failure Induction | This compound Dose & Route | Treatment Duration | Key Findings | Reference |
| Peripartum Cardiomyopathy (PPCM) | Mouse | Cardiomyocyte-specific STAT3 deficiency + Isoproterenol | 25 mg/kg/day, Oral Gavage | ~14-17 days (during nursing period) | Attenuated the decline in Fractional Shortening (FS): 19 ± 4% (this compound) vs. 11 ± 5% (Control). | [8][9][10] |
| Myocardial Infarction | Dog | Left Anterior Descending (LAD) Coronary Artery Ligation | 200 mg/day, Oral | 14 days (pretreatment) | Reduced infarct weight: 9.1 ± 1.9 g (this compound) vs. 15.2 ± 1.0 g (Control). | [11] |
| Myocardial Infarction | Dog | LAD Ligation | 200-400 mg/day, Oral | 7 days (pretreatment) | Reduced infarct size (g): 26 ± 5 (200mg) & 26 ± 4 (400mg) vs. 39 ± 5 (Control). | [11] |
| Low-Flow Ischemia (ex vivo) | Rat | Langendorff-perfused Heart | 2.0 µM in perfusate | 60 min ischemia + 30 min reperfusion | Attenuated increases in diastolic tension during ischemia. | [3] |
Table 2: Summary of this compound Effects in Human Heart Failure Clinical Trials
| Study Population | This compound Dose | Treatment Duration | Primary Endpoint Change | Key Secondary Endpoint Changes | Reference |
| Chronic Heart Failure (CHF) | 100 mg BID (titrated) | 8 weeks | ↑ Peak VO₂ max: from 16.1 to 18.8 mL·kg⁻¹·min⁻¹ | ↑ LVEF: from 24% to 34%; ↓ Minnesota Living with HF Score: from 45 to 34. | [1][4][5] |
| Dilated Cardiomyopathy (Non-ischemic) | 200 mg/day | 1 month | ↑ Myocardial PCr/ATP ratio by 30% | Improved NYHA functional class; No significant change in LVEF at 1 month. | [2][9] |
| Hypertrophic Cardiomyopathy (HCM) | Titrated dose | 12 months (planned) | Change in Left Ventricular Hypertrophy (LVH) | Study designed to assess regression of LVH. | [12] |
Mandatory Visualization
Signaling Pathways & Experimental Workflows
Caption: this compound's mechanism of action in heart failure.
Caption: General experimental workflow for a preclinical this compound study.
Experimental Protocols
Protocol 1: this compound in a Mouse Model of Peripartum Cardiomyopathy (PPCM)
This protocol is adapted from a published study demonstrating the effects of this compound in a genetic mouse model susceptible to PPCM, where heart failure is exacerbated by β-adrenergic stimulation.[8][9][10]
1. Animal Model:
-
Species/Strain: Cardiomyocyte-restricted STAT3-deficient mice (αMHC-Cretg/+;Stat3fl/fl; CKO) on a suitable background (e.g., C57BL/6J).
-
Breeding: Set up timed pregnancies. The PPCM phenotype develops postpartum.
2. Heart Failure Exacerbation (Isoproterenol Infusion):
-
Two days after delivery, anesthetize the postpartum female mice (e.g., 1-2% isoflurane).
-
Subcutaneously implant an osmotic minipump (e.g., Alzet) calibrated to deliver isoproterenol at a constant rate (e.g., 30 mg/kg/day) for 14-17 days. This chronic β-adrenergic stimulation will induce a significant decline in cardiac function.
3. This compound Preparation and Administration:
-
Preparation: Prepare a suspension of this compound Maleate in a vehicle solution. A common vehicle is 0.5% methylcellulose (MC) in sterile water. For a 25 mg/kg dose, a 2.5 mg/mL stock allows for a 10 µL/g body weight administration volume.
-
Dosing: Begin treatment immediately after osmotic minipump implantation.
-
Administration: Administer this compound (25 mg/kg) or vehicle (0.5% MC) once daily via oral gavage for the duration of the isoproterenol infusion (~14-17 days).
4. Cardiac Function Assessment:
-
Method: Transthoracic Echocardiography.
-
Procedure: At the end of the treatment period, lightly sedate mice (e.g., 0.5-1% isoflurane) to maintain a heart rate >400 bpm.
-
Measurements: Acquire M-mode images from the parasternal short-axis view to measure Left Ventricular End-Diastolic Diameter (LVEDD) and End-Systolic Diameter (LVESD).
-
Calculations: Calculate Fractional Shortening (FS %) as [(LVEDD - LVESD) / LVEDD] * 100.
5. Terminal Procedures and Tissue Analysis:
-
At the study endpoint, perform terminal cardiac function analysis (e.g., pressure-volume loop) under anesthesia.
-
Collect blood via cardiac puncture for biomarker analysis.
-
Euthanize the animal and harvest the heart and lungs. Weigh the organs to assess hypertrophy and edema.
-
Process heart tissue for histological analysis (e.g., Masson's Trichrome for fibrosis, Wheat Germ Agglutinin staining for cardiomyocyte size) and molecular analysis (qRT-PCR, Western blot).
Protocol 2: Representative Protocol for this compound in a Mouse Model of Pressure-Overload Heart Failure (TAC)
Disclaimer: There is a lack of published data specifically testing this compound in the Transverse Aortic Constriction (TAC) model. This protocol is a representative template based on standard TAC procedures and extrapolates a plausible this compound treatment regimen from other animal studies. The dose and duration should be optimized in pilot studies.
1. Animal Model:
-
Species/Strain: Male C57BL/6J mice, 8-10 weeks old.
2. Transverse Aortic Constriction (TAC) Surgery:
-
Anesthetize the mouse (e.g., ketamine/xylazine IP or isoflurane inhalation) and provide pre-operative analgesia (e.g., buprenorphine).
-
Perform a median sternotomy to visualize the aortic arch.
-
Pass a suture (e.g., 6-0 Prolene) under the transverse aorta between the innominate and left common carotid arteries.
-
Tie the suture snugly around the aorta and a blunt 27-gauge needle.
-
Quickly remove the needle to create a standardized constriction.
-
Close the chest and skin and allow the animal to recover with appropriate post-operative care and analgesia.
-
A sham operation involves the same procedure without tightening the suture.
3. Baseline Assessment and Randomization:
-
Allow animals to recover for one week post-surgery.
-
Perform baseline transthoracic echocardiography to confirm successful constriction (by measuring flow velocity across the constriction) and to obtain baseline functional measurements (LVEF, FS, cardiac dimensions).
-
Randomize animals with successful TAC into treatment groups (e.g., Sham + Vehicle, TAC + Vehicle, TAC + this compound).
4. This compound Preparation and Administration:
-
Preparation: Prepare this compound maleate at 2.5 mg/mL in 0.5% methylcellulose.
-
Dosing: Based on the effective dose in the PPCM mouse model, a starting dose of 25 mg/kg/day is recommended.
-
Administration: Administer this compound or vehicle once daily via oral gavage.
-
Duration: A treatment period of 4 to 8 weeks is typical for TAC studies to allow for the development of pathological hypertrophy and progression to heart failure.
5. Cardiac Function Monitoring and Terminal Assessment:
-
Interim Assessment: Perform echocardiography every 2-4 weeks to monitor the progression of cardiac dysfunction.
-
Final Assessment (at study endpoint):
-
Hemodynamics: Perform invasive pressure-volume (PV) loop analysis under anesthesia to obtain detailed hemodynamic parameters (e.g., end-systolic pressure-volume relationship, dP/dtmax/min).
-
Echocardiography: Perform final, comprehensive echocardiography.
-
-
Tissue Collection and Analysis: Following hemodynamic measurements, euthanize the animals and harvest tissues as described in Protocol 1 for histological and molecular analyses. Key endpoints include heart weight to tibia length ratio, cardiomyocyte cross-sectional area, and quantification of interstitial fibrosis.
References
- 1. Cardiac-specific down-regulation of carnitine palmitoyltransferase-1b (CPT-1b) prevents cardiac remodeling in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnitine Palmitoyltransferase-1b (CPT1b) Deficiency Aggravates Pressure-Overload-Induced Cardiac Hypertrophy due to Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Effect of chronic CPT-1 inhibition on myocardial ischemia-reperfusion injury (I/R) in a model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement in cardiac energetics by this compound in heart failure due to dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Randomized controlled trial of this compound on regression of left ventricular hypertrophy in patients with symptomatic hypertrophic cardiomyopathy (RESOLVE-HCM trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Perhexiline solubility and stability in research buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perhexiline. The following information is designed to address common challenges related to this compound solubility and stability in research buffers.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound maleate?
This compound maleate is a crystalline solid.[1] Understanding its physicochemical properties is crucial for its proper handling in a research setting.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₅N • C₄H₄O₄ | [1] |
| Molecular Weight | 393.6 g/mol | [1] |
| pKa (Strongest Basic) | 10.58 | DrugBank Online |
| logP | 6.2 | DrugBank Online |
| Storage Temperature | -20°C (as solid) | [1] |
| Stability (as solid) | ≥ 4 years at -20°C | [1] |
Q2: How soluble is this compound maleate in common laboratory solvents?
This compound maleate is sparingly soluble in aqueous buffers but shows good solubility in several organic solvents.[1] It is practically insoluble in water.
| Solvent | Solubility | Source |
| DMSO | ~30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1] |
| Ethanol | ~5 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | Insoluble | Sigma-Aldrich |
Q3: What is the recommended method for preparing a this compound stock solution?
Due to its poor aqueous solubility, it is highly recommended to first dissolve this compound maleate in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for this purpose.[1]
Experimental Protocol: Preparation of a 10 mM this compound Maleate Stock Solution in DMSO
Materials:
-
This compound maleate powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound maleate powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be 3.936 mg for 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the solid does not completely dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when diluting the DMSO stock in an aqueous buffer.
This is a common issue encountered with hydrophobic compounds like this compound. The drastic change in solvent polarity when moving from a high concentration of DMSO to a predominantly aqueous environment can cause the compound to crash out of solution.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.
-
Increase the Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity. However, this should be empirically determined for your specific cell line and assay.
-
Use a Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the aqueous buffer, perform an intermediate dilution in a smaller volume of the buffer. Then, add this intermediate dilution to the final volume.
-
Pre-warm the Aqueous Buffer: Having the aqueous buffer at 37°C can sometimes help to keep the compound in solution.
-
Vortex During Addition: Add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing.
-
Consider Co-solvents: In some instances, the use of a small percentage of another co-solvent, such as ethanol, in the final solution may help. However, the compatibility of any co-solvent with your experimental system must be verified.
Issue 2: The prepared aqueous solution of this compound appears cloudy or contains visible particles.
Cloudiness or the presence of particulates indicates that the this compound has not fully dissolved or has precipitated.
Troubleshooting Steps:
-
Sonication: Sonicate the solution in a water bath for 10-15 minutes to aid in the dissolution of any small particles.
-
Gentle Warming: Briefly warm the solution to 37°C while gently mixing.
-
Filtration: If particulates persist and you need a clear solution for your experiment, you can filter the solution through a 0.22 µm syringe filter. Be aware that this may reduce the actual concentration of the dissolved this compound. It is advisable to measure the concentration of the filtered solution if possible.
-
Re-prepare the Solution: If the above steps fail, it is best to discard the solution and prepare it again, paying close attention to the dissolution of the initial stock and the dilution process.
Issue 3: Concerns about the stability of this compound in aqueous research buffers.
This compound is not stable for long periods in aqueous solutions. It is recommended to prepare fresh aqueous dilutions for each experiment.[1]
Guidelines for Ensuring Stability:
-
Fresh is Best: Always prepare fresh working solutions of this compound in your aqueous buffer on the day of the experiment.
-
Avoid Long-Term Storage of Aqueous Solutions: Do not store this compound in aqueous buffers for more than one day.[1] If storage is unavoidable, keep the solution at 4°C and use it as soon as possible.
-
Protect from Light: While there is no specific data on the light sensitivity of this compound in solution, as a general precaution for organic molecules, it is advisable to protect solutions from direct light.
-
pH Considerations: this compound is a weak base. Its solubility is expected to be higher at a lower pH. However, the stability of the compound at different pH values in aqueous solutions has not been extensively reported. For most cell-based assays, maintaining a physiological pH (around 7.2-7.4) is critical.
Visualizations
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for this compound Precipitation
Caption: Troubleshooting logic for this compound precipitation.
This compound's Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase (CPT)
Caption: this compound inhibits CPT1, shifting metabolism.
References
Technical Support Center: Perhexiline-Induced Cytotoxicity in Primary Hepatocytes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize perhexiline-induced cytotoxicity in primary hepatocyte cultures.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cytotoxicity in primary hepatocytes?
A1: this compound induces cytotoxicity in primary hepatocytes primarily through two interconnected pathways: Endoplasmic Reticulum (ER) stress and mitochondrial dysfunction.[1][2] this compound treatment has been shown to upregulate markers of the unfolded protein response (UPR), indicating ER stress.[1][2] This includes the splicing of XBP1 mRNA and increased expression of proteins such as ATF4 and CHOP.[1][2] Concurrently, this compound impairs mitochondrial function, leading to a decrease in mitochondrial membrane potential and subsequent activation of apoptotic pathways.[3] Both intrinsic and extrinsic apoptotic pathways are activated, evidenced by increased caspase-3/7 activity.[1][3]
Q2: How does this compound metabolism influence its cytotoxicity?
A2: this compound is metabolized primarily by the cytochrome P450 enzyme CYP2D6. Individuals who are "poor metabolizers" due to genetic variations in CYP2D6 tend to have higher plasma concentrations of this compound, which is associated with an increased risk of hepatotoxicity and neurotoxicity.[4] Therefore, the metabolic capacity of the primary hepatocytes, which can vary between donors, can significantly impact the observed in vitro cytotoxicity.
Q3: What are the key signaling pathways involved in this compound-induced hepatotoxicity?
A3: A key signaling pathway implicated in this compound-induced cytotoxicity is the p38 MAPK pathway.[1][5] Activation of p38 contributes to the upregulation of ER stress markers and promotes apoptosis.[1][5] Inhibition of the p38 pathway has been shown to attenuate this compound-induced cell death.[1][5]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in primary hepatocytes treated with this compound.
| Potential Cause | Troubleshooting Strategy | Rationale |
| ER Stress | Pre-treat hepatocytes with an ER stress inhibitor, such as 4-phenylbutyric acid (4-PBA) or salubrinal, prior to this compound exposure.[1][2] | 4-PBA acts as a chemical chaperone to alleviate ER stress, while salubrinal is a selective inhibitor of eIF2α dephosphorylation, a key event in the UPR.[1][6] |
| p38 MAPK Activation | Pre-treat hepatocytes with a specific p38 inhibitor, such as SB239063.[1][5] | Inhibition of p38 MAPK has been demonstrated to reduce this compound-induced apoptosis and cell death.[1][5] |
| Oxidative Stress | Co-treat with antioxidants like N-acetylcysteine (NAC) or Vitamin E. | Although not directly reported for this compound in the provided results, drug-induced hepatotoxicity often involves oxidative stress. Antioxidants can help mitigate this component. |
| High this compound Concentration | Perform a dose-response study to determine the optimal concentration that induces a measurable effect without causing overwhelming cytotoxicity. | This compound's cytotoxicity is dose-dependent.[1] |
| Metabolic Capacity of Hepatocytes | Use hepatocytes from multiple donors to account for variability in CYP2D6 activity. | Genetic polymorphisms in CYP2D6 affect this compound metabolism and toxicity.[4] |
Quantitative Data Summary
Table 1: Effect of Inhibitors on this compound-Induced Cytotoxicity
| Inhibitor | Concentration | Effect on this compound-Induced LDH Release | Reference |
| 4-Phenylbutyric acid (4-PBA) | 1 mM | Reduced from ~40% to ~20% | [1] |
| SB239063 | 10 µM | Attenuated the increase in LDH release | [1] |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
-
Materials:
-
96-well plates
-
Primary human hepatocytes
-
This compound
-
LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)
-
Plate reader
-
-
Procedure:
-
Seed primary human hepatocytes in a 96-well plate at the desired density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and inhibitors if applicable) for the desired time period (e.g., 4 hours).[1] Include vehicle controls.
-
Prepare controls as per the kit instructions: untreated cells (spontaneous LDH release), and cells treated with lysis buffer (maximum LDH release).
-
After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH substrate mix to each well and incubate at room temperature for 30 minutes, protected from light.[7]
-
Add the stop solution.
-
Measure the absorbance at 490 nm using a plate reader.[8]
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
ATP Content Assay
This assay determines cell viability by measuring the amount of ATP present.
-
Materials:
-
Opaque-walled 96-well plates
-
Primary human hepatocytes
-
This compound
-
ATP assay kit (e.g., ATPLite™)
-
Luminometer
-
-
Procedure:
-
Seed hepatocytes in an opaque-walled 96-well plate.
-
Treat cells with this compound for the specified duration.
-
Add the mammalian cell lysis solution to each well and shake for 2 minutes.[9]
-
Add the reconstituted substrate solution to each well and shake for 2 minutes.[9]
-
Incubate for 10 minutes in the dark.[9]
-
Measure luminescence using a luminometer.
-
Express results as a percentage of the vehicle-treated control.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
-
Materials:
-
96-well plates
-
Primary human hepatocytes
-
This compound
-
Fluorometric caspase-3/7 assay kit (e.g., containing DEVD-AFC substrate)
-
Fluorometric plate reader
-
-
Procedure:
-
Seed and treat hepatocytes with this compound as described above.
-
Lyse the cells using the lysis buffer provided in the kit.
-
Incubate the cell lysates on ice for 10 minutes.
-
Add the reaction buffer and the DEVD-AFC substrate to each well.
-
Incubate at 37°C for 1-2 hours.[10]
-
Measure the fluorescence at an excitation of ~400 nm and an emission of ~505 nm.[10]
-
Results are typically expressed as a fold increase in caspase activity over the vehicle control.
-
Mitochondrial Membrane Potential (MMP) Assay using JC-1
This assay uses the ratiometric dye JC-1 to assess mitochondrial health.
-
Materials:
-
Black, clear-bottom 96-well plates
-
Primary human hepatocytes
-
This compound
-
JC-1 assay kit
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Seed and treat hepatocytes with this compound.
-
Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.[11][12]
-
Wash the cells with assay buffer.
-
Measure the fluorescence of JC-1 aggregates (red, Ex/Em ~535/595 nm) and monomers (green, Ex/Em ~485/535 nm).[13]
-
The ratio of red to green fluorescence is used as an indicator of MMP. A decrease in this ratio signifies mitochondrial depolarization.
-
Reactive Oxygen Species (ROS) Detection using DCFH-DA
This assay measures intracellular ROS levels.
-
Materials:
-
96-well plates
-
Primary human hepatocytes
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Fluorescence plate reader or microscope
-
-
Procedure:
-
Seed and treat hepatocytes with this compound.
-
Load the cells with DCFH-DA (typically 10-25 µM) and incubate at 37°C for 30-60 minutes.[14]
-
Wash the cells to remove excess probe.
-
Measure the fluorescence of dichlorofluorescein (DCF) at an excitation of ~495 nm and an emission of ~529 nm.[14]
-
An increase in fluorescence indicates an increase in intracellular ROS.
-
Visualizations
Caption: this compound-induced cytotoxicity signaling pathway in primary hepatocytes.
Caption: General workflow for assessing strategies to minimize this compound cytotoxicity.
References
- 1. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mechanism of this compound's cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound-induced toxicity in a geriatric patient presenting with peripheral neuropathy, hepatotoxicity and recurrent falls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 6. Frontiers | Salubrinal Exposes Anticancer Properties in Inflammatory Breast Cancer Cells by Manipulating the Endoplasmic Reticulum Stress Pathway [frontiersin.org]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. veritastk.co.jp [veritastk.co.jp]
- 10. Caspase-3 Fluorometric Assay Kit [cellbiologics.com]
- 11. 101.200.202.226 [101.200.202.226]
- 12. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. bioquochem.com [bioquochem.com]
Addressing the instability of Perhexiline in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the stability and use of Perhexiline in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's primary mechanism of action is the inhibition of the mitochondrial enzyme carnitine palmitoyltransferase (CPT)-1 and, to a lesser extent, CPT-2.[1] This inhibition shifts myocardial and cancer cell metabolism from long-chain fatty acid oxidation to glucose and lactate utilization, leading to more efficient ATP production for the same oxygen consumption.[1] Additionally, this compound has been shown to inhibit mTORC1 signaling and induce autophagy.[1]
Q2: I am observing variable or reduced efficacy of this compound in my long-term experiments. Could the compound be unstable in my cell culture medium?
This is a significant concern. While direct long-term stability data for this compound in cell culture media is limited, its chemical structure, containing a piperidine ring, and its sparing solubility in aqueous solutions suggest a potential for instability over extended incubation periods.[2] Factors in cell culture that can contribute to the degradation of small molecules include:
-
pH shifts: The pH of cell culture media can change over time due to cellular metabolism, potentially affecting the stability of pH-sensitive compounds.
-
Enzymatic degradation: If using serum-containing media, esterases and other enzymes present in the serum can metabolize the compound.
-
Oxidation: The piperidine moiety can be susceptible to oxidation, which can be accelerated by exposure to light and atmospheric oxygen.[3]
-
Adsorption to plasticware: Lipophilic compounds like this compound can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium.
Q3: What are the known cellular effects of this compound that I should be monitoring in my experiments?
This compound has been shown to induce endoplasmic reticulum (ER) stress and activate the Unfolded Protein Response (UPR).[4][5] This is characterized by the splicing of XBP1 mRNA and increased expression of ER stress markers like ATF4 and CHOP.[4][5] Consequently, this compound treatment can lead to the activation of the p38 and JNK signaling pathways, which are generally pro-apoptotic.[4] In cancer cell lines, this compound has been observed to induce apoptosis, indicated by increased caspase-3/7 activity.[6]
Q4: What are the typical concentrations of this compound used in in-vitro studies?
In vitro studies have used this compound at concentrations ranging from 5 µM to 25 µM.[4] It is crucial to perform a dose-response experiment for your specific cell line and experimental endpoint to determine the optimal concentration.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Experimental Results
Possible Cause: Degradation or reduced bioavailability of this compound in the cell culture medium.
Troubleshooting Steps:
-
Fresh Preparation: Always prepare fresh working solutions of this compound from a DMSO stock immediately before each experiment. It is not recommended to store aqueous solutions of this compound for more than one day.[2]
-
Media Changes: For long-term experiments (e.g., > 24 hours), consider replenishing the media with freshly prepared this compound at regular intervals to maintain a consistent concentration.
-
Serum-Free Conditions: If your experimental design and cell line permit, consider conducting the this compound treatment in serum-free or reduced-serum media to minimize enzymatic degradation.
-
Use of Antioxidants: To mitigate potential oxidative degradation of the piperidine ring, consider the addition of low concentrations of antioxidants like N-acetylcysteine (NAC) to your culture medium. The optimal concentration of NAC should be determined empirically for your cell line.
-
Perform a Stability Study: To definitively assess the stability of this compound under your specific experimental conditions, it is highly recommended to perform a stability study as outlined in the "Experimental Protocols" section below.
Issue 2: Observed Cellular Toxicity at Expected Non-Toxic Doses
Possible Cause: Formation of toxic degradation products or cellular stress responses.
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Ensure your this compound stock solution in DMSO is stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.
-
Monitor ER Stress Markers: Assess the expression of ER stress markers (e.g., CHOP, ATF4, spliced XBP1) at various time points and concentrations to determine if the observed toxicity correlates with the induction of the UPR.
-
Inhibit ER Stress: To confirm if ER stress is the primary driver of toxicity, consider co-treatment with an ER stress inhibitor, such as 4-phenylbutyric acid (4-PPA) or salubrinal.[4][5] A reduction in toxicity would indicate the involvement of this pathway.
-
Assess Apoptosis: Quantify markers of apoptosis, such as caspase-3/7 activity or Annexin V staining, to confirm the mode of cell death.
Data Presentation
Table 1: Summary of In Vitro this compound Concentrations and Observed Effects
| Cell Line(s) | Concentration Range | Duration of Treatment | Observed Effects | Reference(s) |
| HepG2, HepaRG, Primary Human Hepatocytes | 5 - 25 µM | 1 - 4 hours | Increased LDH release, ER stress marker expression (ATF6, ERN1, EIF2AK3, ATF4, DDIT3), XBP1 splicing, impaired protein secretion, activation of p38 and JNK pathways. | [4] |
| HepG2 | 5 - 25 µM | 2 - 6 hours | Reduced cell viability, decreased ATP content, increased LDH release, caspase 3/7 activation, mitochondrial dysfunction. | [7] |
| Colorectal Cancer Cell Lines | ~4 µM (IC50) | Not Specified | Reduced cell viability, induction of apoptosis (Annexin V staining, caspase 3/7 activation). | [6] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound maleate salt
-
Anhydrous DMSO
-
Your complete cell culture medium (with and without serum)
-
HPLC system with a UV or MS detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Protein precipitation agent (e.g., ice-cold acetonitrile)
-
Microcentrifuge tubes
-
Cell culture incubator
Methodology:
-
Prepare a this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Spike this compound into your complete cell culture medium (both with and without serum) to your desired final experimental concentration.
-
Incubation: Incubate the this compound-containing media in a cell culture incubator at 37°C and 5% CO2.
-
Time Points: Collect aliquots of the media at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Sample Preparation (for media with serum):
-
To 100 µL of the collected medium, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
Sample Preparation (for serum-free media):
-
Centrifuge the collected medium at 14,000 x g for 10 minutes at 4°C to pellet any cellular debris.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a C18 reverse-phase column.
-
A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a good starting point.
-
Monitor the elution of this compound using a UV detector or a mass spectrometer.
-
-
Data Analysis:
-
Generate a standard curve of this compound in fresh cell culture medium.
-
Quantify the concentration of this compound at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile and half-life in your specific medium.
-
Protocol 2: Western Blotting for ER Stress Markers
Methodology:
-
Cell Treatment: Seed and treat your cells with this compound at the desired concentrations and time points.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against ER stress markers (e.g., anti-ATF4, anti-CHOP, anti-p-eIF2α) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: this compound's multifaceted signaling pathways.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mechanism of this compound's cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antianginal Drug this compound Displays Cytotoxicity against Colorectal Cancer Cells In Vitro: A Potential for Drug Repurposing [mdpi.com]
- 7. cancer-research-network.com [cancer-research-network.com]
Technical Support Center: Optimizing Perhexiline Dosing in Preclinical Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perhexiline in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is primarily a metabolic modulator. It inhibits the enzyme carnitine palmitoyltransferase-1 (CPT-1) and to a lesser extent, carnitine palmitoyltransferase-2 (CPT-2).[1][2] This inhibition blocks the transport of long-chain fatty acids into the mitochondria, causing a shift in myocardial energy metabolism from fatty acid oxidation to glucose and lactate utilization. This shift increases ATP production for the same oxygen consumption, thereby improving myocardial efficiency.[1][2]
Q2: Why is therapeutic drug monitoring (TDM) so critical for this compound?
A2: TDM is essential due to this compound's narrow therapeutic index and significant inter-individual pharmacokinetic variability.[3] Metabolism of this compound is primarily mediated by the polymorphic enzyme CYP2D6, leading to wide variations in plasma concentrations between individuals of the same species.[3] Maintaining plasma concentrations within the therapeutic range of 150-600 ng/mL (0.15-0.60 µg/mL) is crucial to minimize the risk of toxicity while retaining efficacy.[3][4]
Q3: What are the main toxicities associated with this compound in animal models?
A3: The primary toxicities are hepatotoxicity (liver damage) and peripheral neuropathy (nerve damage).[5][6] These adverse effects are strongly correlated with high plasma concentrations of the drug.[5][6] The Dark Agouti (DA) rat is a known animal model that is susceptible to this compound-induced neurotoxicity due to a genetic impairment in hydroxylation, similar to poor metabolizers in humans.
Q4: How do I calculate a starting dose for my animal model?
A4: A common method for extrapolating a starting dose from human data to an animal model is allometric scaling, which is based on body surface area. The Human Equivalent Dose (HED) can be converted to an Animal Equivalent Dose (AED) using the following formula:
AED (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)
The Km factor is the body weight (kg) divided by the body surface area (m²). Standard Km values are available for various species. For example, to convert a human dose to a rat dose:
AEDrat (mg/kg) = Human Dose (mg/kg) × (37 / 6) ≈ Human Dose (mg/kg) × 6.2
It is crucial to conduct a dose-range finding study in a small cohort of animals to determine the optimal and safe dose for your specific model and experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High variability in plasma concentrations between animals. | Genetic polymorphism in CYP2D6 enzymes, leading to different metabolism rates (poor, extensive, or ultra-rapid metabolizers). | 1. Phenotype/Genotype Animals: If possible, phenotype or genotype the animals for CYP2D6 activity before the study. 2. Dose Titration: Start with a low dose and titrate upwards based on individual plasma concentrations measured after the first week of administration. 3. Use Inbred Strains: Utilize well-characterized inbred strains with known metabolic profiles if available. |
| Animals show signs of neurotoxicity (e.g., ataxia, weakness, tremors). | This compound plasma concentrations are likely above the therapeutic range (>600 ng/mL). | 1. Cease Dosing Immediately: Stop this compound administration. 2. Measure Plasma Concentration: Collect a blood sample to confirm toxic drug levels. 3. Dose Reduction: Once the animal has recovered, consider re-initiating treatment at a significantly lower dose (e.g., 50% reduction) and monitor plasma levels closely. 4. Supportive Care: Provide supportive care as per your institution's veterinary guidelines. |
| Elevated liver enzymes (e.g., ALT, AST) in blood samples. | This compound-induced hepatotoxicity, likely due to high plasma concentrations. | 1. Confirm with Histology: At the end of the study, perform a histological examination of the liver tissue. 2. Dose Adjustment: Similar to neurotoxicity, cease or reduce the dose and monitor plasma concentrations. 3. Consider a different animal model: If hepatotoxicity is a persistent issue, consider using a different species or strain that may be less susceptible. |
| No discernible therapeutic effect at the current dose. | Plasma concentrations may be sub-therapeutic (<150 ng/mL). | 1. Measure Plasma Concentration: Confirm that plasma levels are below the therapeutic range. 2. Increase Dose Incrementally: Increase the dose by 25-50% and re-measure plasma concentrations after a steady state is expected (approximately 1-2 weeks). 3. Check Compound Integrity: Ensure the this compound formulation is stable and correctly prepared. |
Quantitative Data Summary
Table 1: this compound Dosing Regimens in Preclinical Models
| Animal Model | Dose | Route of Administration | Study Context | Reference |
| Mouse | 30 mg/kg/day | Oral | Peripartum Cardiomyopathy | [7] |
| Mouse | 80 mg/kg/day | Oral Gavage | Glioblastoma | [2] |
| Rat (Dark Agouti) | 200 mg/kg/day | Oral | Neurotoxicity | [2] |
| Rat | 10 mg/kg | Not Specified | Pharmacokinetics | [8] |
| Dog | 200-400 mg/day | Oral | Myocardial Infarction | [9] |
| Rabbit | 1 mg/kg (single dose) | IV and Oral | Pharmacokinetics | [10] |
Table 2: this compound Plasma Concentrations and Associated Effects
| Species | Dose | Plasma Concentration | Observed Effect/Comment | Reference |
| Human | Variable | 150-600 ng/mL | Therapeutic Range | [3][4] |
| Human | Variable | 720-2680 ng/mL | Hepatitis and/or Neurotoxicity | |
| Rat (Sprague-Dawley) | Not Specified | <150 µg/L | Extensive Metabolizer Phenotype | |
| Rat (Dark Agouti) | Not Specified | 160-1130 µg/L | Poor Metabolizer Phenotype |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol is a general guideline and should be adapted based on institutional regulations and specific experimental needs.
Materials:
-
This compound maleate
-
Appropriate vehicle (e.g., 1% methylcellulose)
-
Weighing scale
-
Syringes (1-3 mL)
-
16-18 gauge, 2-3 inch stainless steel or flexible gavage needles with a ball tip
-
70% ethanol for disinfection
Procedure:
-
Animal Handling and Restraint:
-
Gently restrain the rat, ensuring it is upright and its head and neck are immobilized to prevent movement. A "V-hold" with the non-dominant hand is effective.
-
-
Gavage Needle Measurement:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
-
Administration:
-
Moisten the tip of the gavage needle with the vehicle or sterile water for lubrication.
-
Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once at the predetermined depth, administer the this compound suspension slowly and steadily.
-
Withdraw the needle gently in the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
-
Protocol 2: Blood Sampling for Pharmacokinetic Analysis in Mice
This protocol describes a method for serial blood sampling from a single mouse.
Materials:
-
Lancets (for submandibular vein)
-
Heparinized capillary tubes
-
Microcentrifuge tubes
-
Anesthetic (e.g., isoflurane for terminal bleed)
-
Gauze
Procedure:
-
Submandibular Vein Bleeding (for early time points, e.g., 5, 15, 30 min):
-
Properly restrain the mouse.
-
Use a lancet to puncture the submandibular vein.
-
Collect the forming blood drop into a heparinized capillary tube.
-
Apply gentle pressure with gauze to stop the bleeding.
-
-
Terminal Bleed (Cardiac Puncture):
-
Anesthetize the mouse with isoflurane.
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Position the mouse on its back.
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Insert a needle attached to a syringe into the thoracic cavity, aiming for the heart.
-
Gently aspirate the blood into the syringe.
-
-
Plasma Preparation:
-
Transfer the collected blood into a microcentrifuge tube containing an anticoagulant (if not already in the collection tube).
-
Centrifuge at approximately 2000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound via CPT-1/2 inhibition.
Caption: Experimental workflow for optimizing this compound dosing.
References
- 1. apexbt.com [apexbt.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Pharmacokinetics of the antianginal agent this compound: relationship between metabolic ratio and steady-state dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medsafe.govt.nz [medsafe.govt.nz]
- 5. ahajournals.org [ahajournals.org]
- 6. Stereoselective pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bps.ac.uk [bps.ac.uk]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. scispace.com [scispace.com]
- 10. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
Perhexiline Experimental Design: A Technical Support Guide to Controlling for Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments using Perhexiline. Our focus is on providing clear, actionable strategies to control for its known off-target effects, ensuring the specific investigation of its primary mechanism of action: the inhibition of Carnitine Palmitoyltransferase (CPT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's primary therapeutic effect is achieved through the inhibition of Carnitine Palmitoyltransferase 1 and 2 (CPT1 and CPT2).[1] These enzymes are crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT1 and CPT2, this compound induces a metabolic shift from fatty acid oxidation to glucose oxidation for energy production. This is particularly beneficial in ischemic conditions as glucose oxidation requires less oxygen to produce the same amount of ATP.
Q2: What are the major off-target effects of this compound I need to control for?
The most significant off-target effects of this compound that can confound experimental results are:
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Inhibition of Cardiac Ion Channels: this compound is known to block several cardiac ion channels, including the hERG (human Ether-à-go-go-Related Gene) potassium channel, L-type calcium channels (hCav1.2), and late sodium channels (late hNav1.5).[2] This can lead to alterations in cardiac action potential and QT interval prolongation.
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Induction of Phospholipidosis: As a cationic amphiphilic drug, this compound can induce phospholipidosis, a disorder characterized by the intracellular accumulation of phospholipids within lysosomes.[3] This can affect cellular function and integrity.
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Hepatotoxicity and Neurotoxicity: this compound has been associated with liver and nerve damage, particularly in individuals with genetic polymorphisms in the CYP2D6 enzyme, which is responsible for its metabolism.[1] While this is a greater concern in clinical settings, it is an important consideration for in vivo studies and long-term in vitro experiments.
Troubleshooting Experimental Design
Issue 1: How can I be sure the observed effects in my experiment are due to CPT inhibition and not off-target ion channel blockade?
Solution: A multi-pronged approach is recommended, combining pharmacological and genetic controls.
-
Pharmacological Controls:
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Use a Structurally Unrelated CPT1 Inhibitor: Etomoxir is a commonly used alternative. However, be aware that high concentrations of Etomoxir can have its own off-target effect by inhibiting complex I of the electron transport chain.[4][5] Therefore, it is crucial to use Etomoxir at concentrations known to specifically inhibit CPT1 (typically in the low micromolar range).[6][7]
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Use Negative Controls with Different Mechanisms:
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Ranolazine: This drug is a partial fatty acid oxidation inhibitor that acts by inhibiting the late sodium current.[8][9] It does not directly inhibit CPT1, making it a useful control to differentiate metabolic effects from those related to sodium channel modulation.[10]
-
Trimetazidine: This drug also shifts metabolism from fatty acid to glucose oxidation but through inhibition of 3-ketoacyl-CoA thiolase.[11] It has a different molecular target than this compound and can help to confirm that the observed phenotype is due to the metabolic shift rather than a specific interaction with CPT1.
-
-
-
Genetic Controls:
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siRNA-mediated Knockdown of CPT1: Silencing the expression of CPT1A or CPT1B using small interfering RNA (siRNA) in your cell model can mimic the on-target effect of this compound. If the phenotype observed with this compound is recapitulated by CPT1 knockdown, it strongly suggests the effect is on-target.
-
-
Direct Measurement of Ion Channel Activity:
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Patch-Clamp Electrophysiology: This is the gold-standard method to directly measure the effect of this compound on specific ion channels (hERG, hCav1.2, etc.) in your experimental system.[12]
-
Quantitative Comparison of this compound's On-Target vs. Ion Channel Off-Target Effects
| Target | IC50 (ng/mL) | IC50 (µM) | Notes |
| CPT1 (cardiac) | - | 77 | [13] |
| CPT2 | - | 79 | [13] |
| hERG (IKr) | 167 | ~0.47 | [14] |
| L-type Ca2+ (hCav1.2) | 247 | ~0.69 | [14] |
| Late Na+ (late hNav1.5) | 1359 | ~3.8 | [14] |
Note: IC50 values can vary depending on the experimental conditions and cell type.
Experimental Workflow for Deconvoluting On-Target vs. Ion Channel Effects
Workflow for distinguishing on-target from off-target ion channel effects.
Issue 2: My results might be confounded by this compound-induced phospholipidosis. How do I control for this?
Solution: It is essential to both detect and quantify phospholipidosis in your experimental model.
-
Detection and Quantification of Phospholipidosis:
-
Fluorescent Dyes: Use fluorescent probes that accumulate in phospholipids.
-
Electron Microscopy: This is the gold-standard for confirming the presence of lamellar bodies, the hallmark of phospholipidosis, but it is low-throughput.[3]
-
Experimental Protocol: In Vitro Phospholipidosis Assay using LipidTox™ Red
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Cell Culture: Plate HepG2 cells (or another relevant cell line) in a 96-well plate and allow them to adhere overnight.
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Treatment: Treat cells with a range of this compound concentrations. Include a positive control (e.g., Amiodarone) and a negative control (vehicle).
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Staining: Add LipidTox™ Red Phospholipidosis Detection Reagent to the culture medium and incubate for 24-48 hours.
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Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
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Analysis: Quantify the fluorescence intensity per cell to determine the extent of phospholipidosis.
Logical Flow for Assessing Phospholipidosis
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological and ECG Effects of this compound, a Mixed Cardiac Ion Channel Inhibitor, Evaluated in Nonclinical Assays and in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 5. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ranolazine, a partial fatty acid oxidation inhibitor, reduces myocardial infarct size and cardiac troponin T release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ranolazine, a partial fatty acid oxidation inhibitor, its potential benefit in angina and other cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid catabolism inhibition sensitizes prostate cancer cells to antiandrogen blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. A review on ranolazine and trimetazidine for angina pectoris [wisdomlib.org]
- 18. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Perhexiline-Induced Peripheral Neuropathy in Rat Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rat models of perhexiline-induced peripheral neuropathy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced peripheral neuropathy?
A1: this compound-induced peripheral neuropathy is primarily a demyelinating sensorimotor polyneuropathy.[1][2] The leading hypothesis for its toxicity is the accumulation of lysosomal inclusions in Schwann cells and other tissues.[1] this compound is a cationic amphiphilic drug that can enter lysosomes and is thought to form complexes with polar lipids, impairing their degradation and leading to intralysosomal accumulation.[1]
Q2: Why is the choice of rat strain important for this model?
A2: The choice of rat strain is critical due to differences in drug metabolism. This compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6 in humans.[3][4] Individuals with lower CYP2D6 activity ("poor metabolizers") are at a much higher risk of developing this compound toxicity. The Dark Agouti (DA) rat strain is considered a suitable animal model because it exhibits poor hydroxylation of debrisoquine, a metabolic characteristic analogous to human poor metabolizers.[5] In contrast, Sprague Dawley (SD) rats are vigorous hydroxylators and are more resistant to this compound's neurotoxic effects.[5]
Q3: What are the typical clinical signs of this compound-induced peripheral neuropathy in humans that researchers aim to model in rats?
A3: In humans, the neuropathy typically develops gradually over months to years with daily doses of 200-400 mg.[1] Key features to model include:
-
Symmetrical sensorimotor polyneuropathy.[1]
-
Initial symptoms of pain and paresthesias in the extremities.[1]
-
Progression to both proximal and distal weakness.[1]
-
Reduced or absent reflexes (hypo- or areflexia).[1]
Q4: Are there any known preventative strategies for this compound-induced peripheral neuropathy in rat models?
A4: Currently, there is a lack of published in vivo studies in rat models that have successfully demonstrated a specific preventative or therapeutic agent for this compound-induced peripheral neuropathy beyond drug withdrawal. Research in cell cultures suggests that enhancing CYP2D6-mediated metabolism can protect cells from this compound-induced cytotoxicity.[5] Additionally, studies on this compound-induced hepatotoxicity have indicated that endoplasmic reticulum (ER) stress is an early mechanism, and blocking ER stress may offer protection to liver cells.[6] Whether this approach would be effective in preventing neuropathy in vivo is yet to be determined. The most effective "prevention" in both clinical and experimental settings is careful dose management and cessation of the drug if signs of toxicity appear.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate in experimental animals. | This compound dose is too high for the chosen rat strain. Inappropriate route of administration leading to acute toxicity. Pre-existing health conditions in the animals. | Review the literature for appropriate dose ranges for your specific rat strain (e.g., Dark Agouti vs. Sprague Dawley). Consider starting with a lower dose and titrating up. Ensure the administration protocol (e.g., oral gavage, intraperitoneal injection) is performed correctly to minimize stress and acute reactions. Health screen animals before the study begins. |
| Inconsistent or no signs of peripheral neuropathy. | This compound dose is too low. Duration of the study is too short. The chosen rat strain is a rapid metabolizer (e.g., Sprague Dawley). Insensitive methods for neuropathy assessment. | Increase the dose of this compound incrementally, monitoring for signs of toxicity. Extend the duration of the study, as neuropathy can take time to develop. Use a "poor metabolizer" strain like the Dark Agouti rat for more robust results.[5] Employ a battery of sensitive assessment methods, including electrophysiology (nerve conduction velocity) and histology, in addition to behavioral tests. |
| High variability in behavioral test results (e.g., von Frey, hot plate). | Improper acclimatization of animals to the testing environment and equipment. Inconsistent testing procedures. Stress induced by handling or the testing itself. | Allow for a sufficient acclimatization period (several days) before baseline testing. Ensure all experimenters follow a standardized testing protocol. Handle animals gently and consistently to minimize stress. |
| Difficulty interpreting histological findings. | Improper tissue fixation or processing. Artifacts introduced during sectioning or staining. Lack of quantitative analysis. | Use appropriate fixatives like a mixture of glutaraldehyde and paraformaldehyde for nerve tissue.[9] Ensure proper training in histological techniques to minimize artifacts. Implement quantitative morphometry to objectively assess parameters like myelin thickness, axon diameter, and the density of myelinated fibers. |
| Unexpected weight loss in treated animals. | This compound is known to cause weight loss, which can be a sign of systemic toxicity.[10] Dehydration or reduced food intake due to general malaise. | Monitor animal weight regularly (e.g., daily or every other day). Provide palatable and easily accessible food and water. If weight loss is severe, consider reducing the this compound dose or implementing supportive care in consultation with veterinary staff. |
Data Presentation
Table 1: Comparison of Rat Strains in this compound Neurotoxicity Studies
| Feature | Dark Agouti (DA) Rat | Sprague Dawley (SD) Rat | Rationale for Use |
| Metabolic Phenotype | Poor hydroxylator of debrisoquine[5] | Vigorous hydroxylator[5] | DA rats mimic human "poor metabolizers" of CYP2D6 substrates. SD rats serve as a control for normal metabolism. |
| Susceptibility to this compound Neurotoxicity | High[5] | Low[5] | Higher susceptibility in DA rats allows for the study of neurotoxicity at clinically relevant exposure levels. |
| Pathological Findings | Heavy lipid deposition in neurons of dorsal root and sympathetic ganglia[5] | Mild to no changes at similar cumulative doses[5] | Allows for the investigation of the lipidosis mechanism of neuropathy. |
Table 2: Common Methods for Assessing Peripheral Neuropathy in Rodent Models
| Assessment Category | Specific Test | Endpoint(s) Measured | Relevance to this compound Neuropathy |
| Sensory Function | Von Frey Test | Mechanical allodynia (paw withdrawal threshold)[11] | To quantify changes in sensory perception (pain in response to a non-painful stimulus). |
| Hargreaves Test (Plantar Test) | Thermal hyperalgesia (paw withdrawal latency)[11] | To assess sensitivity to thermal stimuli, another common feature of neuropathy. | |
| Motor Function | Grip Strength Test | Limb muscle strength | To measure motor deficits that may result from peripheral nerve damage. |
| Rotarod Test | Motor coordination and balance | To assess gross motor function and coordination. | |
| Electrophysiology | Nerve Conduction Velocity (NCV) | Speed of electrical impulse propagation along the nerve[12] | A direct measure of nerve function, particularly sensitive to demyelination, a key feature of this compound neuropathy.[12] |
| Compound Muscle Action Potential (CMAP) | Amplitude and latency of muscle response to nerve stimulation | To assess the integrity of the entire motor unit (nerve, neuromuscular junction, and muscle). | |
| Histopathology | Nerve Fiber Morphometry | Myelin thickness, axon diameter, fiber density | To directly visualize and quantify demyelination and axonal degeneration. |
| Electron Microscopy | Ultrastructural changes, presence of inclusions in Schwann cells[13] | To identify the characteristic lysosomal inclusions associated with this compound toxicity.[13] |
Experimental Protocols
Protocol 1: Induction of this compound Peripheral Neuropathy in Dark Agouti Rats
-
Animal Selection: Use adult female Dark Agouti (DA) rats, as they are established poor hydroxylators.[5] Use age and sex-matched Sprague Dawley (SD) rats as a control group representing vigorous metabolizers.[5]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Prepare this compound maleate in a suitable vehicle (e.g., sterile water or saline).
-
Administration:
-
Dosing: While specific optimal doses for neuropathy induction are not well-established in the literature, a starting point could be extrapolated from older studies, but dose-finding studies are recommended.
-
Route: Administer this compound via oral gavage to mimic the clinical route of administration.
-
Frequency and Duration: Administer daily for a period of several weeks. The exact duration will depend on the dose and the desired severity of neuropathy. Monitor animals closely for signs of toxicity.
-
-
Monitoring and Assessment:
-
General Health: Monitor body weight and clinical signs of distress daily.
-
Behavioral Testing: Perform baseline behavioral tests (e.g., von Frey, Hargreaves) before starting this compound administration and then at regular intervals (e.g., weekly).
-
Electrophysiology: At the end of the study, perform terminal nerve conduction velocity measurements on the sciatic nerve.
-
-
Tissue Collection and Analysis:
-
Following euthanasia, perfuse the animals with a suitable fixative.
-
Carefully dissect the sciatic nerves and dorsal root ganglia.
-
Process tissues for light and electron microscopy to assess for demyelination, axonal degeneration, and the presence of lipid inclusions.[5]
-
Visualizations
Caption: Mechanism of this compound-Induced Peripheral Neuropathy.
Caption: Experimental Workflow for a this compound Neuropathy Study.
References
- 1. medlink.com [medlink.com]
- 2. This compound neuropathy: a clinicopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of CYP2D6 genotype with this compound phenotypic metabolizer status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical inhibition of CYP2D6-catalysed metabolism by the antianginal agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripheral neuropathy due to perhexilene maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced toxicity in a geriatric patient presenting with peripheral neuropathy, hepatotoxicity and recurrent falls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [Neurological disorders and this compound maleate therapy. Clinical study of 10 cases. Neuropathological, pharmacocinetic and biochemical studies (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound maleate and peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscle and nerve changes induced by this compound maleate in man and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing Perhexiline's narrow therapeutic index in research settings
Technical Support Center: Managing Perhexiline in Research
This guide provides essential information for researchers, scientists, and drug development professionals on the safe and effective use of this compound, focusing on the challenges presented by its narrow therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a research context?
A1: this compound is a metabolic modulator originally developed as an antianginal agent.[1] In a research setting, particularly for conditions like hypertrophic cardiomyopathy (HCM) and heart failure, its primary mechanism of action is the inhibition of the mitochondrial enzyme carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2.[2][3] This inhibition shifts myocardial energy metabolism from relying on long-chain fatty acids to the more oxygen-efficient pathway of glucose and lactate utilization.[1][2] The result is an increase in ATP production for the same amount of oxygen consumed, thereby improving myocardial efficiency.[1][2] This mechanism is of significant interest for studying diseases characterized by impaired cardiac energetics.[3][4]
Q2: Why is this compound considered to have a narrow therapeutic index?
A2: this compound has a narrow therapeutic index because the concentrations at which it is effective are very close to the concentrations at which it can cause serious toxicity.[1] Adverse effects, including hepatotoxicity (liver damage) and peripheral neuropathy (nerve damage), are concentration-dependent and can occur at plasma levels just above the therapeutic range.[5][6] This risk is compounded by significant variability in how individuals metabolize the drug, primarily due to genetic differences in the CYP2D6 enzyme.[1][7]
Q3: What is the role of the CYP2D6 enzyme in this compound metabolism?
A3: The primary route of this compound metabolism is hydroxylation by the cytochrome P450 enzyme CYP2D6 in the liver.[1][7] The activity of this enzyme varies considerably among individuals due to genetic polymorphisms.[7] Individuals can be classified into several metabolizer phenotypes:
-
Poor Metabolizers (PMs): Have little to no CYP2D6 function, leading to very slow drug clearance, drug accumulation, and a high risk of toxicity even at standard doses.[1][7] An estimated 7-10% of Caucasians are PMs.[1]
-
Intermediate Metabolizers (IMs): Have decreased CYP2D6 function.
-
Extensive Metabolizers (EMs): Have normal CYP2D6 function.
-
Ultrarapid Metabolizers (UMs): Have increased CYP2D6 function, leading to rapid drug clearance, potentially below therapeutic levels at standard doses.[8]
This genetic variability is the main reason why fixed-dose regimens are unsafe and individualized monitoring is mandatory.[5]
Q4: What are the established therapeutic and toxic concentrations for this compound?
A4: Maintaining plasma concentrations within a specific range is critical for both efficacy and safety.[8] Regular monitoring is essential.[9]
| Concentration Range | Plasma Level (mcg/mL) | Plasma Level (µmol/L) | Clinical Significance |
| Therapeutic Range | 0.15 - 0.60 | 0.54 - 2.16 | Target range for achieving anti-ischemic effects while minimizing toxicity risk.[9][10][11] |
| Increased Risk of Toxicity | > 0.60 | > 2.16 | Nausea and dizziness may occur. Increased risk of hepatotoxicity and peripheral neuropathy.[1][10] |
| High Risk of Severe Toxicity | > 1.5 | > 5.4 | Severe side effects are highly likely at these concentrations.[12] |
mcg/mL is equivalent to mg/L.
Troubleshooting Guides
Problem 1: Plasma concentrations are above the therapeutic range (>0.60 mcg/mL).
-
Immediate Action: Withhold the next dose(s). The simplest way to rectify toxicity is to stop administration and allow the plasma concentration to fall.[1]
-
Assess for Symptoms: Check the research participant for signs of toxicity, such as nausea, vomiting, dizziness, ataxia (unsteadiness), or any new neurological symptoms like tingling or weakness in the extremities.[6][13]
-
Monitor: Re-measure the plasma concentration frequently (e.g., every 2-3 days) until it returns to the therapeutic range.
-
Dose Adjustment: Once the concentration is within the therapeutic range, restart the treatment at a significantly lower dose.[1] The magnitude of the dose reduction should be substantial due to this compound's non-linear kinetics.
-
Consider Cause: Was a dose miscalculated? Is the patient a Poor Metabolizer? Is there a new interacting medication (e.g., SSRIs like fluoxetine or paroxetine) that inhibits CYP2D6?[13]
Problem 2: Plasma concentrations are below the therapeutic range (<0.15 mcg/mL) despite adequate dosing time.
-
Verify Adherence: First, confirm that the research participant is taking the medication as prescribed.
-
Review Dosing History: Ensure sufficient time has passed to reach a steady state. While this can be a few days for normal metabolizers, it can take much longer for others.[14] However, a very low level may indicate rapid clearance.
-
Consider Metabolizer Status: The participant may be an Ultrarapid Metabolizer (UM), clearing the drug too quickly.[8] Review their CYP2D6 genotype if available. UMs may require doses as high as 300-500 mg/day.[8]
-
Dose Adjustment: Cautiously increase the dose, with frequent plasma level monitoring (e.g., after 1-2 weeks) to ensure the concentration does not overshoot the target. Dose adjustments should be made at intervals of at least 2 to 4 weeks.[9]
Problem 3: Participant reports neurological or gastrointestinal side effects.
-
Immediate Action: Measure the plasma this compound concentration immediately, regardless of when the last test was scheduled. Side effects like nausea, dizziness, headache, and ataxia are often the first signs of toxic levels.[1][13]
-
Correlate with Levels: If the concentration is high (>0.60 mcg/mL), follow the steps in "Problem 1". Minor side effects can occur even at the upper end of the therapeutic range.[15]
-
Neuropathy Symptoms: If symptoms suggest peripheral neuropathy (paresthesia, weakness, sensory loss), this compound treatment must be discontinued immediately.[6][9] This condition can be permanent.[1]
-
Documentation: Thoroughly document all adverse events and the corresponding plasma concentrations in the research record.
Troubleshooting Decision Workflow
This diagram outlines the logical steps for managing common issues encountered during this compound administration in a research setting.
Caption: Troubleshooting workflow for this compound management.
Experimental Protocols
Protocol 1: Therapeutic Drug Monitoring (TDM)
Objective: To individualize dosage by maintaining plasma this compound concentrations within the therapeutic range (0.15-0.60 mcg/mL).[9]
Methodology: Sample Collection and Handling
-
Timing of Sample: Collect blood samples at trough concentration, which is immediately before the next scheduled dose.[14]
-
Initial Monitoring Schedule:
-
A baseline level can be measured 72-96 hours after starting therapy to identify likely slow metabolizers (a level >0.60 mcg/mL at this early stage is a strong indicator).[10]
-
Measure again at 14 days post-initiation or after any dose change to assess steady-state concentrations in most individuals.[10]
-
Note: True steady state may take up to 3 months to achieve in poor metabolizers.[10]
-
-
Long-Term Monitoring: Once a stable dose is established, monitor plasma levels regularly (e.g., at least monthly) and any time a new medication is added or an adverse event is suspected.[9]
-
Tube Type: Use a plain red-top, non-gel containing tube for blood collection. Gel-containing tubes (SST) are unacceptable.[10]
-
Processing: Centrifuge and separate serum from the blood as soon as possible after collection.[10]
-
Storage and Transport: If analysis is delayed, the separated serum sample should be sent refrigerated (2-8°C).[10]
Methodology: Analytical Method (LC-MS/MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the current standard for accurately quantifying this compound and its primary metabolite, cis-hydroxythis compound.[16]
-
Principle: This method offers high sensitivity and specificity, separating the compounds chromatographically before detecting them by their mass-to-charge ratio.[16]
-
Sample Preparation: Typically involves protein precipitation from the plasma sample using a solvent like acetonitrile.[16]
-
Analysis: The prepared sample is injected into the LC-MS/MS system. A phenyl-hexyl column with gradient elution is often used for separation.[16]
-
Quantification: The concentrations of this compound and its metabolite are determined by comparing their peak areas to those of known standards, including an internal standard (e.g., nordoxepin).[16]
Protocol 2: CYP2D6 Genotyping
Objective: To predict a research participant's this compound metabolizer status before initiating therapy to guide initial dose selection and reduce the risk of toxicity.[5]
Methodology:
-
Sample Collection: A whole blood or saliva sample is collected from the participant.
-
DNA Extraction: Genomic DNA is extracted from the collected sample using a commercially available kit.
-
Genotyping Analysis: The extracted DNA is analyzed to identify specific single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the CYP2D6 gene. Common methods include:
-
Real-Time PCR (qPCR): Uses allele-specific probes to detect common variants (*3, *4, *5, *6, *9, *10, *41 etc.).[5]
-
Microarray Analysis or Sequencing: Provides a more comprehensive analysis of a wider range of known CYP2D6 alleles.
-
-
Interpretation of Results: The identified genotype is used to infer the metabolizer phenotype. An "activity score" is often calculated, where functional alleles (1, *2) get a score of 1, reduced-function alleles (9, 10, *41) get a score of 0.5, and non-functional alleles (3, *4, *5, *6) get a score of 0.[17]
-
PM (Score 0): High risk of toxicity. Requires very low starting doses (e.g., 50mg/week).[1]
-
IM (Score 0.5): Increased risk of toxicity. Requires lower-than-standard starting doses.
-
EM (Score 1-2): Can typically start on a standard initial dose (e.g., 100 mg/day).[9]
-
UM (Score >2): May require higher doses for efficacy.[8]
-
This compound Metabolism and CYP2D6 Genotype
This diagram illustrates how CYP2D6 genotype dictates this compound metabolism and influences plasma concentration and toxicity risk.
Caption: Impact of CYP2D6 genotype on this compound metabolism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Correlation of CYP2D6 genotype with this compound phenotypic metabolizer status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the side effects of this compound Maleate? [synapse.patsnap.com]
- 7. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of the antianginal agent this compound: relationship between metabolic ratio and steady-state dose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medsafe.govt.nz [medsafe.govt.nz]
- 10. This compound [testguide.adhb.govt.nz]
- 11. litfl.com [litfl.com]
- 12. Investigations of long-term treatment with this compound maleate using therapeutic monitoring and electromyography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mims.com [mims.com]
- 14. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 15. ahajournals.org [ahajournals.org]
- 16. Research Portal [ourarchive.otago.ac.nz]
- 17. Steady-state pharmacokinetics of the enantiomers of this compound in CYP2D6 poor and extensive metabolizers administered Rac-perhexiline - PMC [pmc.ncbi.nlm.nih.gov]
Improving the limit of quantification for Perhexiline in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of quantification (LOQ) for Perhexiline analysis using mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, leading to a higher-than-expected LOQ for this compound.
Issue 1: Poor Sensitivity and Low Signal Intensity
Question: My this compound signal is very low, close to the baseline noise, resulting in a high LOQ. What are the potential causes and solutions?
Answer:
Low signal intensity for this compound is a common challenge, often attributable to several factors ranging from sample preparation to instrument settings. This compound's lack of a strong chromophore makes UV-based detection difficult, necessitating sensitive mass spectrometry methods.[1][2][3] Here’s a step-by-step guide to troubleshoot this issue:
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Detailed Explanation |
| Suboptimal Sample Preparation | 1. Review Extraction Efficiency: If using protein precipitation, consider alternative methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to improve recovery and remove interferences.[4] | Protein precipitation is a simple method but can be less clean, leading to matrix effects that suppress the this compound signal. LLE or SPE can provide a cleaner extract. For LLE with hexane, ensure the plasma is basified to facilitate the extraction of the basic this compound molecule.[5] |
| 2. Check for Analyte Degradation: Ensure samples are handled and stored correctly to prevent degradation. | This compound stability in biological matrices should be assessed under the conditions of the experiment. | |
| Inefficient Ionization | 1. Optimize Ion Source Parameters: Systematically tune the electrospray ionization (ESI) source parameters. | Key parameters to optimize include ion spray voltage, gas temperatures (nebulizer and auxiliary), and gas flow rates (nebulizer and curtain gas).[6][7] These should be optimized by infusing a standard solution of this compound. |
| 2. Evaluate Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency. | Formic acid (typically 0.1%) is commonly used in the mobile phase for this compound analysis to promote protonation and enhance the signal in positive ion mode.[8][9] Experiment with different concentrations to find the optimal balance between chromatography and sensitivity. | |
| Mass Spectrometer Settings | 1. Confirm MRM Transitions and Collision Energies: Ensure you are using the optimal multiple reaction monitoring (MRM) transitions and that collision energies are optimized for maximum fragment ion intensity. | This information is often instrument-dependent and should be determined empirically by infusing a this compound standard. |
| 2. Check Detector Settings: Verify that the detector voltage is set appropriately. | A detector voltage that is too low will result in a weak signal. | |
| Chromatographic Issues | 1. Assess Peak Shape: Broad or tailing peaks will have a lower height and thus poorer signal-to-noise, leading to a higher LOQ. | Poor peak shape can be caused by column degradation, improper mobile phase pH, or sample overload. Using a column with a phenyl-hexyl stationary phase has been shown to provide good peak shape for this compound.[8] |
Issue 2: High Background Noise or Interferences
Question: I am observing a high baseline or interfering peaks that co-elute with this compound, making accurate integration at low concentrations difficult. How can I resolve this?
Answer:
High background noise and interferences can mask the this compound signal, particularly at the limit of quantification. These issues often stem from the biological matrix, sample preparation, or the LC-MS system itself.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Detailed Explanation |
| Matrix Effects | 1. Improve Sample Cleanup: As mentioned previously, switching from protein precipitation to LLE or SPE can significantly reduce matrix components that cause ion suppression or enhancement.[4] | Phospholipids are a common source of matrix effects in plasma samples. Specific SPE cartridges or protocols designed for phospholipid removal can be beneficial. |
| 2. Modify Chromatographic Separation: Adjust the gradient to better separate this compound from co-eluting matrix components. | A shallower gradient around the elution time of this compound can improve resolution from interfering peaks. | |
| System Contamination | 1. Clean the Ion Source: The ion source can become contaminated over time, leading to high background noise. | Follow the manufacturer's instructions for cleaning the ion source components, such as the capillary and skimmer. |
| 2. Flush the LC System: Contaminants can build up in the LC system, including the autosampler, tubing, and column. | Flush the system with a strong solvent (e.g., isopropanol) to remove contaminants. | |
| Mobile Phase Contamination | 1. Use High-Purity Solvents and Additives: Ensure that all mobile phase components are of LC-MS grade. | Impurities in solvents or additives can contribute to high background noise.[10] |
| Co-eluting Medications | 1. Review Patient Co-medications: In a clinical setting, other administered drugs or their metabolites could potentially interfere. | If a specific interference is suspected, obtain a standard of the co-administered drug to check for co-elution and mass spectral overlap.[11][12] |
Frequently Asked Questions (FAQs)
Q1: What is a typical Limit of Quantification (LOQ) for this compound in plasma using LC-MS/MS?
A1: Published LC-MS/MS methods have reported LOQs for this compound in human plasma in the range of 5 to 10 µg/L.[8] Achieving a low LOQ is crucial for therapeutic drug monitoring, as this compound has a narrow therapeutic window.
Q2: Which sample preparation technique is best for achieving a low LOQ for this compound?
A2: While protein precipitation is a rapid and simple method, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) generally provide cleaner extracts, leading to reduced matrix effects and a lower LOQ.[4] LLE using a non-polar solvent like hexane after basifying the plasma is an effective method for extracting this compound.[5] SPE with a reversed-phase sorbent can also yield high recovery and clean samples.
Q3: What are the recommended mass spectrometry settings for this compound analysis?
A3: this compound is typically analyzed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. The most common precursor ion is [M+H]+. Multiple Reaction Monitoring (MRM) is used for quantification, and the specific parent and product ion transitions should be optimized for your instrument.
Q4: How can I minimize ion suppression when analyzing this compound in plasma?
A4: Ion suppression is a form of matrix effect where co-eluting compounds from the biological sample reduce the ionization efficiency of the analyte. To minimize ion suppression for this compound:
-
Improve sample cleanup: Use LLE or SPE to remove interfering matrix components.
-
Optimize chromatography: Ensure this compound is chromatographically separated from the regions where most matrix components elute (typically at the beginning and end of the chromatogram).
-
Use a stable isotope-labeled internal standard: A deuterated this compound internal standard will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.
Q5: My this compound peak is tailing. What can I do to improve the peak shape?
A5: Peak tailing for a basic compound like this compound can be caused by interactions with acidic silanol groups on the surface of the silica-based stationary phase of the LC column. To improve peak shape:
-
Use an appropriate mobile phase additive: Adding a small amount of a weak acid like formic acid to the mobile phase can help to protonate the silanol groups and reduce these secondary interactions.
-
Optimize the mobile phase pH: Maintaining a consistent and appropriate pH is crucial for good peak shape.
-
Consider a different column chemistry: A column with end-capping or a different stationary phase (e.g., phenyl-hexyl) may provide better peak symmetry.[8]
Quantitative Data Summary
The following table summarizes the Limit of Quantification (LOQ) for this compound from various published LC-MS/MS methods.
| Reference | Matrix | Sample Preparation | LC Column | LOQ (µg/L) |
| Zhang et al. (2009)[8] | Human Plasma | Protein Precipitation | Phenyl-hexyl | 10 |
| Grgurinovich (1997) | Plasma | Liquid-Liquid Extraction | Phenyl reversed-phase | 30 (as detection limit) |
| A method described in a research paper[2] | Plasma | Liquid-Liquid Extraction (with dansylation) | Reversed-phase | 5 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
This protocol is a general guideline and may require optimization for your specific application and instrumentation.
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
5% Ammonium Hydroxide solution
-
Hexane (LC-MS grade)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 50 µL of 5% ammonium hydroxide solution to basify the sample and vortex for 30 seconds.
-
Add 1 mL of hexane to the tube.
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 1 minute to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a general guideline for using a generic reversed-phase SPE cartridge and will require optimization of wash and elution solvents.
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution
-
Reversed-phase SPE cartridge (e.g., C18)
-
Methanol (LC-MS grade)
-
Deionized water
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol with 0.1% formic acid)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Mix 100 µL of plasma with 10 µL of IS and 200 µL of deionized water. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Pass 1 mL of the wash solution through the cartridge to remove interfering substances.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elution: Elute the this compound and IS from the cartridge with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the appropriate reconstitution solution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: A logical workflow for troubleshooting a high limit of quantification (LOQ).
Caption: Comparison of common sample preparation techniques for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. High-performance liquid chromatographic assay of this compound maleate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 5. A simple liquid-liquid extraction with hexane for low-picogram determination of drugs and their metabolites in plasma by high-performance liquid chromatography with positive ion electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Determination of this compound and its metabolite hydroxythis compound in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. zefsci.com [zefsci.com]
- 11. researchgate.net [researchgate.net]
- 12. Co-medication and interference testing in bioanalysis: a European Bioanalysis Forum recommendation - PubMed [pubmed.ncbi.nlm.nih.gov]
Deconvoluting Perhexiline's effect on cell viability from its metabolic effects
Welcome to the technical support center for researchers investigating the effects of perhexiline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments aimed at deconvoluting the metabolic and cytotoxic effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular effects of this compound?
A1: this compound has two well-documented primary effects on cells. Firstly, it acts as a metabolic modulator by inhibiting carnitine palmitoyltransferase 1 and 2 (CPT1/2), key enzymes in fatty acid oxidation (FAO). This inhibition shifts cellular energy metabolism from utilizing long-chain fatty acids towards carbohydrate oxidation[1][2][3]. Secondly, at higher concentrations, this compound exhibits cytotoxicity, inducing apoptosis and causing mitochondrial dysfunction and endoplasmic reticulum (ER) stress[4][5][6].
Q2: How can I distinguish between this compound's metabolic effects and its direct cytotoxicity in my experiments?
A2: Deconvoluting these two effects is crucial for accurate data interpretation. A common strategy involves nutrient manipulation. By providing cells with alternative energy sources that bypass the CPT-dependent pathway, such as glucose-rich media or short- and medium-chain fatty acids, you can mitigate the metabolic consequences of CPT inhibition. If cell death persists under these "metabolically rescued" conditions, it is likely attributable to direct cytotoxic mechanisms of this compound.
Q3: I am observing significant cell death at concentrations where I expect to see only metabolic effects. What could be the issue?
A3: Several factors could contribute to this observation:
-
Cell-type sensitivity: Different cell lines exhibit varying sensitivities to this compound's cytotoxic effects. It is essential to perform a dose-response curve for your specific cell model to determine the concentration ranges for metabolic versus cytotoxic effects.
-
Culture conditions: The nutrient composition of your cell culture medium can influence the cellular response to this compound. Cells highly dependent on fatty acid oxidation may be more susceptible to the metabolic inhibition, leading to viability loss at lower concentrations.
-
Duration of exposure: this compound's effects are time-dependent[4]. Prolonged exposure, even at lower concentrations, can lead to the accumulation of toxic intermediates or trigger apoptotic pathways. Consider conducting a time-course experiment to identify the optimal window for observing metabolic effects without significant cytotoxicity.
Q4: My fatty acid oxidation (FAO) assay results are inconsistent after this compound treatment. What are some potential troubleshooting steps?
A4: Inconsistent FAO assay results can arise from several sources:
-
Substrate concentration: Ensure that the concentration of the radiolabeled fatty acid (e.g., [14C]palmitate) is not limiting and that the specific activity is accurately determined.
-
Cell permeability: For assays using intact cells, incomplete permeabilization can lead to variable substrate access to the mitochondria. Optimize your permeabilization protocol with agents like digitonin.
-
Assay controls: Include appropriate positive and negative controls. A known FAO inhibitor, such as etomoxir, can serve as a positive control for inhibition, while a vehicle control (e.g., DMSO) is essential for baseline measurements.
-
Normalization: Normalize your FAO rates to a stable cellular parameter, such as protein concentration or cell number, to account for variations in cell density between wells.
Troubleshooting Guides
Problem 1: Unexpectedly High Cytotoxicity in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Concentration too high for the specific cell line | Perform a detailed dose-response curve (e.g., 0.1 µM to 100 µM) to establish the IC50 for cytotoxicity in your cell model. |
| High cellular reliance on fatty acid oxidation | Supplement the culture medium with high glucose or alternative energy sources like pyruvate or short-chain fatty acids to rescue the metabolic phenotype. |
| Prolonged drug exposure | Conduct a time-course experiment (e.g., 2, 4, 8, 24, 48 hours) to determine the optimal incubation time to observe metabolic effects before the onset of significant cell death. |
| Off-target effects of the vehicle | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and is below the threshold of toxicity for your cells. |
Problem 2: Difficulty in Separating Metabolic from Cytotoxic Effects
| Potential Cause | Troubleshooting Step |
| Overlapping concentration ranges for metabolic and cytotoxic effects | Employ a "metabolic rescue" strategy. Co-treat cells with this compound and a substrate that bypasses CPT1, such as octanoate (a medium-chain fatty acid). If cell viability is restored, the initial toxicity was likely metabolic. If not, it suggests direct cytotoxicity. |
| Apoptosis is triggered by metabolic stress | Measure markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) in both standard and metabolically rescued conditions. This can help determine if apoptosis is a primary cytotoxic effect or secondary to metabolic collapse. |
| Mitochondrial dysfunction is the converging point | Assess mitochondrial health using multiple assays. For example, measure mitochondrial membrane potential (e.g., with JC-1 staining) and cellular ATP levels. A loss of membrane potential that is not rescued by alternative substrates points towards a direct effect on the mitochondrial electron transport chain. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target/Effect | Cell/Tissue Type | IC50 Value | Reference |
| CPT-1 Inhibition | Rat Cardiac Mitochondria | 77 µM | [1][2] |
| CPT-1 Inhibition | Rat Hepatic Mitochondria | 148 µM | [1][2] |
| CPT-2 Inhibition | Rat Heart | 79 µM | [2] |
| Reduced Cell Viability | Colorectal Cancer Cell Lines | ~4 µM | [7][8] |
| Cytotoxicity (LDH Release) | Primary Human Hepatocytes | Significant increase at 20-25 µM | [5] |
Key Experimental Protocols
Protocol 1: Assessing Cell Viability using LDH Release Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment.
-
This compound Treatment: Treat cells with a range of this compound concentrations (and controls) for the desired duration (e.g., 4, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., cell lysis buffer).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit. Mix the supernatant with the assay reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 2: Measurement of Fatty Acid Oxidation (FAO)
-
Cell Preparation: Culture cells to near confluence in a multi-well plate.
-
Pre-incubation: Pre-incubate the cells with this compound or control compounds for the desired time.
-
FAO Assay: Replace the medium with an assay buffer containing a radiolabeled fatty acid substrate (e.g., [14C]palmitate) complexed to BSA.
-
CO2 Trapping: Incubate the plate in a sealed container with a trapping agent (e.g., a filter paper soaked in NaOH) to capture the released 14CO2.
-
Scintillation Counting: After the incubation period, measure the radioactivity of the trapping agent using a scintillation counter.
-
Normalization: Normalize the counts per minute (CPM) to the total protein content of the cells in each well.
Visualizations
Caption: Workflow for deconvoluting metabolic vs. cytotoxic effects.
Caption: Signaling pathways affected by this compound treatment.
References
- 1. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Antianginal Drug this compound Displays Cytotoxicity against Colorectal Cancer Cells In Vitro: A Potential for Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Antianginal Drug this compound Displays Cytotoxicity against Colorectal Cancer Cells In Vitro: A Potential for Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols for Perhexiline-Induced Hepatotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine experimental protocols and mitigate Perhexiline-induced hepatotoxicity.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments studying this compound-induced hepatotoxicity.
| Issue | Potential Cause | Recommended Solution |
| High background Lactate Dehydrogenase (LDH) release in control wells | 1. Serum in the culture medium contains LDH.[1] 2. Mechanical stress on cells during plating or media changes. 3. Contamination of cell cultures. | 1. Use serum-free medium for the LDH assay or run a "medium only" control to subtract background LDH activity.[1] 2. Handle cells gently. Avoid vigorous pipetting. 3. Regularly check cultures for signs of contamination. Use appropriate aseptic techniques. |
| Inconsistent cytotoxicity results across experiments | 1. Variation in cell seeding density. 2. Inconsistent this compound concentration or incubation time. 3. Cell line instability or high passage number. | 1. Ensure a consistent number of cells are seeded in each well. 2. Prepare fresh this compound solutions for each experiment and adhere strictly to the planned incubation times. 3. Use cells from a consistent passage number and regularly check their phenotype. |
| Low or no detectable Caspase 3/7 activity after this compound treatment | 1. The incubation time is too short or too long. 2. The concentration of this compound is not sufficient to induce apoptosis. 3. The chosen cell line is resistant to this compound-induced apoptosis. | 1. Perform a time-course experiment (e.g., 2, 4, 6, 24 hours) to determine the optimal time point for Caspase 3/7 activation.[2][3] 2. Conduct a dose-response experiment with a range of this compound concentrations.[4][5] 3. Consider using a more sensitive cell line, such as primary human hepatocytes or HepaRG cells.[2][5] |
| Difficulty in maintaining primary human hepatocyte cultures | 1. Rapid loss of hepatocyte phenotype and function in standard 2D culture.[6] 2. De-differentiation of hepatocytes.[6] | 1. Utilize 3D culture systems like spheroids or co-culture with other liver cell types to better maintain the hepatocyte phenotype.[7] 2. Use specialized culture media and extracellular matrix coatings to support hepatocyte function. |
| Unexpected cell death in vehicle control (e.g., DMSO) | 1. The concentration of the vehicle is too high. 2. The vehicle itself is toxic to the specific cell line. | 1. Keep the final concentration of the vehicle (e.g., DMSO) consistent and low across all wells, typically below 0.5%. 2. Run a vehicle-only control to assess its baseline toxicity. |
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
A1: this compound-induced hepatotoxicity is multifactorial. Key mechanisms include the induction of endoplasmic reticulum (ER) stress and the activation of the p38 MAPK signaling pathway, which can lead to apoptosis (programmed cell death).[4][5][8] Mitochondrial dysfunction also plays a significant role in its toxicity.[3][5]
Q2: Why is there significant inter-individual variability in this compound toxicity?
A2: The metabolism of this compound is highly dependent on the cytochrome P450 enzyme CYP2D6. Genetic variations (polymorphisms) in the CYP2D6 gene lead to different metabolic rates. Individuals who are "poor metabolizers" clear the drug more slowly, leading to higher plasma concentrations and an increased risk of toxicity.
Experimental Design
Q3: What are the recommended in vitro models for studying this compound hepatotoxicity?
A3: Several models can be used, each with its advantages and limitations:
-
Primary Human Hepatocytes (PHHs): Considered the "gold standard" due to their physiological relevance, but they can be difficult to culture long-term.[6]
-
HepaRG Cells: A human hepatic progenitor cell line that can differentiate into hepatocyte-like and biliary-like cells, offering a good balance of physiological relevance and availability.[2][5]
-
HepG2 Cells: A human hepatoma cell line that is easy to culture but has lower metabolic activity compared to PHHs and HepaRG cells.[2][5]
-
3D Culture Models (e.g., spheroids): These models better mimic the in vivo liver microenvironment and can maintain hepatocyte function for longer periods, making them suitable for chronic toxicity studies.[7]
Q4: What concentrations of this compound should I use in my experiments?
A4: The effective concentration of this compound can vary depending on the cell line and the endpoint being measured. Based on published data, a starting range of 5 µM to 25 µM is often used for in vitro studies with cell lines like HepG2 and primary human hepatocytes.[5] It is recommended to perform a dose-response study to determine the optimal concentration range for your specific experimental setup.
Q5: What are the key endpoints to measure for assessing this compound-induced hepatotoxicity?
A5: A multi-parametric approach is recommended:
-
Cytotoxicity: Lactate Dehydrogenase (LDH) release assay.[5]
-
Mitochondrial Function: Measurement of mitochondrial membrane potential or ATP levels.[4]
-
ER Stress: Analysis of ER stress markers such as CHOP and ATF4.[5]
Data Interpretation
Q6: How do I calculate percent cytotoxicity from an LDH assay?
A6: Percent cytotoxicity is calculated using the following formula:
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Experimental LDH Release: LDH in the supernatant of cells treated with this compound.
-
Spontaneous LDH Release: LDH in the supernatant of untreated cells.
-
Maximum LDH Release: LDH in the supernatant of cells treated with a lysis buffer.
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound-induced cytotoxicity.
Table 1: this compound-Induced LDH Release in Different Liver Cell Models
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | LDH Release (% of control) |
| Primary Human Hepatocytes | 20 | 4 | 39.6% |
| Primary Human Hepatocytes | 25 | 4 | 47.3% |
| HepG2 | 25 | 4 | ~55% |
| HepaRG | 25 | 4 | Similar to PHH |
Data extracted from a study by Ren et al. (2021).[5]
Table 2: Effect of a p38 Inhibitor on this compound-Induced Cytotoxicity in HepG2 Cells
| Treatment | This compound Concentration (µM) | LDH Release (% of control) |
| This compound alone | 25 | Significantly elevated |
| This compound + SB239063 (10 µM) | 25 | Attenuated elevation |
Data suggests that the p38 signaling pathway is involved in this compound-induced cytotoxicity.[5]
Detailed Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is adapted from commercially available LDH assay kits.[1][9][10][11]
Materials:
-
96-well clear flat-bottom plates
-
Cells (e.g., HepG2, primary human hepatocytes)
-
This compound
-
LDH assay kit (containing reaction mixture and stop solution)
-
Lysis buffer (e.g., 1% Triton X-100)
-
Plate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Experimental Wells: Treat cells with various concentrations of this compound.
-
Spontaneous Release Control: Add vehicle (e.g., DMSO) to untreated cells.
-
Maximum Release Control: Add lysis buffer to untreated cells 45 minutes before the end of the incubation period.
-
Medium Background Control: Include wells with culture medium only (no cells).
-
-
Incubation: Incubate the plate for the desired duration (e.g., 4 hours).[5]
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Measure the absorbance at 490 nm and 680 nm using a plate reader. The 680 nm reading serves as a background correction.
Caspase 3/7 Activity Assay
This protocol is based on commercially available luminescent caspase activity assays.[12][13]
Materials:
-
96-well white opaque plates
-
Cells (e.g., HepG2)
-
This compound
-
Caspase-Glo® 3/7 Assay Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white opaque plate and allow them to adhere.
-
Treatment: Treat cells with this compound at various concentrations and for different durations (e.g., 2 and 4 hours).[2][3] Include vehicle-treated cells as a negative control.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Assay Reagent to room temperature.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the amount of caspase 3/7 activity.
Visualizations
Signaling Pathway of this compound-Induced Hepatotoxicity
Caption: Signaling pathway of this compound-induced hepatotoxicity.
Experimental Workflow for Assessing this compound Hepatotoxicity
Caption: General workflow for in vitro assessment of this compound hepatotoxicity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mechanism of this compound's cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
Technical Support Center: Mitigating Perhexiline-Induced Endoplasmic Reticulum (ER) Stress In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating and mitigating perhexiline-induced endoplasmic reticulum (ER) stress in in vitro models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in vitro?
A1: this compound induces cellular damage in hepatic cells primarily through the induction of endoplasmic reticulum (ER) stress and subsequent activation of apoptotic pathways.[1][2] This involves the unfolded protein response (UPR), a signaling network activated by the accumulation of misfolded proteins in the ER.[3]
Q2: Which cell lines are suitable for studying this compound-induced ER stress?
A2: Hepatic cell lines such as HepG2 and HepaRG, as well as primary human hepatocytes, are relevant and have been successfully used to model this compound-induced hepatotoxicity and ER stress.[2]
Q3: What are the key signaling pathways activated during this compound-induced ER stress?
A3: this compound treatment activates the p38 and JNK signaling pathways, which are branches of the MAPK cascade.[1][2] The PERK-eIF2α-ATF4 branch of the UPR is also significantly involved, leading to the expression of the pro-apoptotic transcription factor CHOP.
Q4: How can this compound-induced ER stress be mitigated in vitro?
A4: this compound-induced ER stress and subsequent cytotoxicity can be attenuated by using chemical chaperones like 4-phenylbutyrate (4-PBA) or salubrinal, which help to alleviate ER stress.[1] Additionally, targeted approaches such as siRNA-mediated knockdown of key UPR components like ATF4 have been shown to be effective.[1]
Q5: What are the expected outcomes of successful mitigation of this compound-induced ER stress?
A5: Successful mitigation should result in reduced expression of ER stress markers (e.g., CHOP, ATF4), decreased activity of apoptotic markers like caspase 3/7, and an increase in cell viability (e.g., reduced LDH release).[1]
Troubleshooting Guides
Western Blotting for ER Stress Markers (e.g., p-eIF2α, ATF4, CHOP)
| Problem | Possible Cause(s) | Solution(s) |
| No or weak signal for phosphorylated proteins (e.g., p-eIF2α) | Phosphatases in the sample have dephosphorylated the target protein. | Always use phosphatase inhibitors in your lysis buffer and keep samples on ice. |
| Low abundance of the target protein. | Increase the amount of protein loaded onto the gel or enrich for the target protein using immunoprecipitation. | |
| Incorrect antibody dilution. | Optimize the antibody concentration through a titration experiment. | |
| High background on the blot | Blocking agent is interfering with the antibody. | For phospho-specific antibodies, use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause background.[4] |
| Insufficient washing. | Increase the number and duration of washes with TBST to remove unbound antibodies.[5] | |
| Multiple non-specific bands | Antibody is not specific enough. | Use a more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation. | Add a protease inhibitor cocktail to your lysis buffer and handle samples quickly and on ice.[5] |
LDH Cytotoxicity Assay
| Problem | Possible Cause(s) | Solution(s) |
| High background LDH activity in control wells | Serum in the culture medium contains LDH. | Use a serum-free medium for the assay or run a "medium only" background control and subtract the value from all other readings.[6] |
| Contamination of cell cultures. | Ensure aseptic technique and regularly test for mycoplasma contamination. | |
| Variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity. | |
| This compound interferes with the assay | The compound itself may inhibit or activate LDH, or interfere with the colorimetric/fluorometric readout. | Run a control with this compound in cell-free medium to check for direct interference with the assay components. |
siRNA Knockdown Experiments
| Problem | Possible Cause(s) | Solution(s) |
| Inefficient knockdown of the target gene (e.g., ATF4) | Suboptimal siRNA concentration or transfection reagent. | Perform a dose-response experiment to determine the optimal siRNA concentration. Try different transfection reagents, as efficiency can be cell-line dependent.[7] |
| Poor transfection efficiency in HepG2 cells. | Optimize transfection conditions, including cell density at the time of transfection and the duration of exposure to the siRNA-lipid complex.[7] | |
| siRNA is degraded. | Use nuclease-free water and reagents, and handle siRNA carefully. | |
| Off-target effects leading to unexpected cytotoxicity | The siRNA sequence is targeting other genes. | Use a scrambled siRNA sequence as a negative control. Consider using multiple different siRNAs targeting the same gene to confirm the phenotype. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Hepatic Cell Lines
| Cell Line | This compound Concentration (µM) | Exposure Time (h) | LDH Release (% of control) | Reference |
| Primary Human Hepatocytes | 20 | 4 | ~39.6% | [2] |
| Primary Human Hepatocytes | 25 | 4 | ~47.3% | [2] |
| HepG2 | 25 | 4 | ~55% | [2] |
Table 2: Effect of ER Stress Inhibitors on this compound-Induced Cytotoxicity in HepG2 Cells
| Treatment | LDH Release (% of control) | Caspase 3/7 Activity (fold change vs. control) | Reference |
| 25 µM this compound | ~40% | ~20 | |
| 25 µM this compound + 1 mM 4-PBA | ~20% | Attenuated increase | |
| 25 µM this compound + Salubrinal | Not specified | Attenuated increase | |
| 25 µM this compound + ATF4 siRNA | Significantly lower than control siRNA | Not specified |
Experimental Protocols
Protocol 1: Western Blotting for ER Stress Markers
-
Cell Lysis:
-
Culture HepG2 cells to 80-90% confluency and treat with this compound and/or inhibitors for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CHOP, ATF4, p-eIF2α, and total eIF2α overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 5-25 µM) and/or inhibitors (e.g., 1 mM 4-PBA) for the desired duration (e.g., 4 hours).[2]
-
Include wells for "untreated control" (vehicle only), "maximum LDH release" (add lysis buffer 1 hour before the end of the experiment), and "medium background" (no cells).
-
-
Assay Procedure:
-
Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Abs - Medium Background Abs) / (Max LDH Release Abs - Medium Background Abs)] x 100
-
-
Mandatory Visualizations
Caption: this compound-induced ER stress signaling pathway and points of mitigation.
Caption: Experimental workflow for studying this compound-induced ER stress.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Navigating the Complexities of Perhexiline: A Technical Guide to its Multi-Ion Channel Inhibition
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and accounting for the inhibitory effects of perhexiline on multiple cardiac ion channels. This guide offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and quantitative data to aid in the accurate interpretation of experimental results.
This compound, a drug used in the treatment of hypertrophic cardiomyopathy, exerts its therapeutic effects through a complex mechanism that includes the inhibition of several key cardiac ion channels.[1] Understanding the nuances of this multi-channel blockade is critical for both basic research and clinical development to avoid misinterpretation of data and to ensure the safe and effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: Which cardiac ion channels are significantly inhibited by this compound?
A1: this compound has been shown to inhibit multiple cardiac ion channels, most notably the human Ether-à-go-go-Related Gene (hERG) potassium channel, the late sodium channel (Nav1.5), and the L-type calcium channel (Cav1.2).[1][2][3][4]
Q2: What are the typical inhibitory concentrations (IC50) for this compound on these channels?
A2: The IC50 values for this compound can vary depending on the experimental conditions. However, published data indicate that the inhibition of hERG and Cav1.2 occurs at near-equipotent concentrations, while the inhibition of the late Nav1.5 current occurs at higher concentrations.[3] Refer to Table 1 for a summary of reported IC50 values.
Q3: How does this compound's inhibition of multiple ion channels affect the cardiac action potential?
A3: The multi-channel inhibition by this compound leads to a complex effect on the cardiac action potential. While hERG inhibition is typically associated with action potential prolongation, the concomitant block of Cav1.2 and late Nav1.5 can counteract this effect, in some cases leading to a shortening of the action potential duration.[1][2]
Q4: What is the proposed mechanism of this compound's interaction with the hERG channel?
A4: Studies suggest that this compound preferentially binds to the inactivated state of the hERG channel.[5] This state-dependent binding is a key factor in its inhibitory effect. The binding site is likely located within the inner cavity of the channel.[5][6]
Q5: Are there any known binding sites for this compound on Nav1.5 or Cav1.2 channels?
A5: While the inhibitory effects on Nav1.5 and Cav1.2 are documented, the precise binding sites for this compound on these channels are not as well-characterized as for the hERG channel. Further research is needed to elucidate the exact molecular interactions.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for hERG inhibition.
-
Possible Cause: Variation in experimental temperature. This compound's potency can be temperature-sensitive.
-
Troubleshooting Step: Ensure strict temperature control throughout the experiment, ideally at near-physiological temperatures (e.g., 35-37°C), and report the temperature at which the experiments were conducted.
-
-
Possible Cause: Run-down of the hERG current during long recordings.
-
Troubleshooting Step: Monitor the stability of the hERG current with a vehicle control over the time course of the experiment. If significant run-down is observed, consider using the perforated patch-clamp technique to maintain intracellular components.[7]
-
-
Possible Cause: Use of an inappropriate voltage protocol that does not favor the inactivated state.
-
Troubleshooting Step: Employ a voltage protocol that includes a long depolarizing step to allow for channel inactivation before measuring the tail current, as this compound preferentially binds to the inactivated state.[5]
-
Issue 2: Difficulty in isolating the late Nav1.5 current from the peak current.
-
Possible Cause: The late Nav1.5 current is a very small component of the total sodium current.
-
Troubleshooting Step: Use a voltage protocol with a long depolarizing pulse (e.g., 300 ms) and measure the late current as the average current during the final 100 ms of the pulse.[1][8] The use of late sodium current enhancers, such as veratridine, can also be considered, though their potential interaction with this compound should be evaluated.
-
-
Possible Cause: Contamination from other ion channels.
-
Troubleshooting Step: Use specific channel blockers for other conductances present in the expression system or native cells to isolate the sodium current. For example, tetrodotoxin (TTX) can be used to confirm the recorded current is from voltage-gated sodium channels.[8]
-
Issue 3: Observed effect of this compound on action potential duration is different from expected based on hERG inhibition alone.
-
Possible Cause: The simultaneous inhibition of Cav1.2 and/or late Nav1.5 is influencing the action potential shape.
-
Troubleshooting Step: This is an expected outcome of this compound's multi-channel activity. To dissect the contribution of each channel, conduct voltage-clamp experiments to measure the effect on each current in isolation. In current-clamp experiments, interpret the results in the context of a multi-channel blocker.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound's inhibition of key cardiac ion channels.
| Ion Channel | Reported IC50 (ng/mL) | Reported IC50 (µM) | Cell Line | Reference |
| hERG (IKr) | 167 | ~0.42 | HEK293 | [3] |
| Late Nav1.5 (INa,L) | 1359 | ~3.4 | HEK293 | [3] |
| Cav1.2 (ICa,L) | 247 | ~0.62 | CHO | [3] |
Note: Conversion from ng/mL to µM is approximated using a molecular weight of 397.7 g/mol for this compound.
Experimental Protocols
1. Manual Patch-Clamp Protocol for hERG Inhibition Assay
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Depolarize to +20 mV for 2 seconds to allow for channel activation and subsequent inactivation.
-
Repolarize to -50 mV for 2 seconds to measure the deactivating tail current.
-
This protocol should be repeated at a steady frequency (e.g., every 15 seconds).
-
-
Data Analysis: The peak amplitude of the tail current at -50 mV is measured before and after the application of this compound. The percentage of inhibition is calculated, and a concentration-response curve is generated to determine the IC50 value.
2. Voltage-Clamp Protocol for Late Nav1.5 Current Measurement
-
Cell Line: HEK293 cells stably expressing the human Nav1.5 channel.
-
Technique: Whole-cell manual or automated patch-clamp.[1][8]
-
External Solution (in mM): As for hERG, but can be modified to reduce other currents if necessary.
-
Internal Solution (in mM): Cs-based solution to block potassium channels, e.g., 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).
-
Voltage Protocol:
-
Data Analysis: The amplitude of the late current is measured before and after this compound application. The use of a specific late Nav1.5 blocker can be used as a positive control.
3. Experimental Protocol for Cav1.2 Inhibition Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human Cav1.2 channel.[3]
-
Technique: Whole-cell manual patch-clamp.
-
External Solution (in mM): 140 TEA-Cl, 10 CaCl2, 10 HEPES (pH adjusted to 7.4 with TEA-OH) to isolate calcium currents.
-
Internal Solution (in mM): Cs-based solution as for Nav1.5.
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a prepulse to -40 mV for 500 ms to inactivate any remaining sodium channels.
-
Apply a test pulse to 0 mV for 200 ms to elicit the peak calcium current.
-
-
Data Analysis: The peak inward calcium current is measured before and after the application of this compound to determine the level of inhibition and calculate the IC50.
Visualizations
References
- 1. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 4. Electrophysiological and ECG Effects of this compound, a Mixed Cardiac Ion Channel Inhibitor, Evaluated in Nonclinical Assays and in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of HERG channels stably expressed in a mammalian cell line by the antianginal agent this compound maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug binding to HERG channels: evidence for a ‘non-aromatic' binding site for fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 10. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 11. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Perhexiline Treatment in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Perhexiline treatment in cancer cell lines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cells?
A1: this compound primarily acts as an inhibitor of carnitine palmitoyltransferase 1 and 2 (CPT1 and CPT2), which are crucial enzymes in fatty acid oxidation (FAO). By inhibiting FAO, this compound disrupts cancer cell metabolism, leading to reduced ATP production. This metabolic stress can activate AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway, a key regulator of cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis and increase reactive oxygen species (ROS) in cancer cells.
Q2: What is a typical starting concentration range for this compound in cancer cell line experiments?
A2: Based on published studies, the half-maximal inhibitory concentrations (IC50) for this compound in various cancer cell lines typically range from 2 µM to 22 µM. Therefore, a sensible starting range for a dose-response experiment would be between 1 µM and 25 µM. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration range.
Q3: Why is optimizing the incubation time for this compound treatment important?
A3: The effects of this compound on cancer cells are time-dependent. Short incubation times may not be sufficient to observe significant changes in cell viability or signaling pathways. Conversely, excessively long incubation periods might lead to secondary effects not directly related to the initial drug action, or cause cell death even in control groups due to nutrient depletion. Optimizing the incubation time is critical for obtaining reproducible and meaningful results that accurately reflect the drug's efficacy and mechanism of action.
Q4: What are the expected morphological changes in cancer cells after this compound treatment?
A4: Following effective this compound treatment, you can expect to observe signs of apoptosis, such as cell shrinkage, membrane blebbing, and detachment from the culture plate. At later stages, you may see an increase in floating, dead cells.
Q5: How does this compound affect key signaling pathways over time?
A5: this compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway. The inhibition of this pathway can be time-dependent. Early effects might be seen in the phosphorylation status of key proteins like Akt and mTOR, while downstream effects on cell proliferation and survival will become more apparent at later time points. A time-course experiment analyzing these markers via Western blot is recommended to characterize the temporal dynamics of this compound's action in your cell line.
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
The following table summarizes reported IC50 values for this compound across different cancer cell lines and the incubation times used in these studies. This data can serve as a reference for designing your own experiments.
| Cancer Type | Cell Line(s) | Reported IC50 (µM) | Incubation Time (hours) | Reference |
| Breast Cancer | Multiple cell lines | 2 - 6 | Not Specified | [1] |
| Colorectal Cancer | Panel of cell lines | ~4 | Not Specified | [1] |
| Glioblastoma | PN19 | 1.5 | 48 | |
| Glioblastoma | MES 83 | 5 | 48 | |
| Hepatocellular Carcinoma | HepG2 | 5 - 25 (cytotoxicity) | 2 - 6 | |
| Chronic Lymphocytic Leukemia | CLL cells | 5 | 48 |
Troubleshooting Guides
This section addresses common issues encountered during this compound treatment experiments.
Issue 1: No significant cytotoxic effect is observed at any tested concentration or time point.
-
Possible Cause 1: Incubation time is too short.
-
Solution: The anti-proliferative effects of this compound may take time to manifest. It is recommended to perform a time-course experiment with incubation times of 24, 48, and 72 hours to determine the optimal treatment duration for your specific cell line.[2]
-
-
Possible Cause 2: this compound concentration is too low.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations. Based on existing literature, concentrations up to 25 µM may be necessary to observe an effect in some cell lines.
-
-
Possible Cause 3: The cell line is resistant to this compound.
-
Solution: Verify that your cell line has a metabolic profile that is sensitive to the inhibition of fatty acid oxidation. You can also consider combination therapies, as this compound has been shown to synergize with other chemotherapeutic agents.
-
-
Possible Cause 4: Issues with the this compound stock solution.
-
Solution: Ensure your this compound stock solution is prepared correctly in a suitable solvent (e.g., DMSO) and stored properly to avoid degradation. Prepare fresh dilutions in cell culture media for each experiment.
-
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding. Pay careful attention to your pipetting technique to ensure an equal number of cells are seeded in each well. Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth.[2]
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: To minimize edge effects, fill the outer wells of the plate with sterile PBS or media without cells. This helps to maintain a more uniform temperature and humidity across the experimental wells.[2]
-
-
Possible Cause 3: this compound precipitation.
-
Solution: Observe the culture medium after adding this compound. If a precipitate forms, it may indicate poor solubility at that concentration. Ensure the final solvent concentration (e.g., DMSO) is at a non-toxic level (typically ≤ 0.5%).[3]
-
Issue 3: Unexpected increase in cell proliferation at low this compound concentrations.
-
Possible Cause: Hormesis effect.
-
Solution: This phenomenon, where a substance has a stimulatory effect at low doses and an inhibitory effect at high doses, can sometimes be observed. Ensure your dose-response curve covers a wide range of concentrations to capture the full dose-response relationship. Focus on the inhibitory concentrations for determining the IC50 value.
-
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound using a Cell Viability Assay (MTT)
This protocol provides a framework for conducting a time-course experiment to determine the optimal incubation time for this compound treatment.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate the plate for 18-24 hours to allow cells to adhere and enter the logarithmic growth phase.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Treatment:
-
Carefully remove the old medium from the wells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Prepare separate plates for each time point to be tested (e.g., 24, 48, and 72 hours).
-
-
Incubation:
-
Incubate the plates for the desired time points in a humidified incubator at 37°C and 5% CO2.
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control for each time point.
-
Plot the cell viability against the incubation time for a chosen effective concentration of this compound to visualize the time-dependent effect. The optimal incubation time is typically the one that provides a robust and significant reduction in cell viability.
-
Protocol 2: Time-Course Analysis of Apoptosis using Annexin V Staining
This protocol describes how to assess the induction of apoptosis by this compound over time using Annexin V staining followed by flow cytometry.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with an effective concentration of this compound (determined from viability assays) or a vehicle control (DMSO).
-
-
Time-Course Incubation:
-
Incubate the cells for different time points (e.g., 12, 24, 48 hours).
-
-
Cell Harvesting:
-
At each time point, harvest the cells. Collect both the floating cells from the medium and the adherent cells by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
The percentage of early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive) can be quantified at each time point to determine the kinetics of this compound-induced apoptosis.
-
Mandatory Visualizations
Caption: this compound's mechanism of action in cancer cells.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting flowchart for this compound experiments.
References
Best practices for long-term administration of Perhexiline in chronic disease models
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term administration of Perhexiline in chronic disease models. It is intended for researchers, scientists, and drug development professionals.
FAQs: General Questions
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a drug originally developed as a prophylactic antianginal agent.[1] Its primary mechanism of action is the inhibition of the mitochondrial enzymes carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2.[1][2] This inhibition shifts myocardial energy metabolism from long-chain fatty acid oxidation to glucose and lactate utilization, which increases ATP production for the same oxygen consumption, thereby improving myocardial efficiency.[1][3][4]
Q2: Why is therapeutic drug monitoring (TDM) crucial for this compound administration?
A2: this compound has a narrow therapeutic index and exhibits significant inter-individual pharmacokinetic variability.[5] This variability is largely due to its metabolism by the polymorphic cytochrome P450 enzyme, CYP2D6.[1] Individuals can be poor, extensive, or ultra-rapid metabolizers, leading to vastly different plasma concentrations on the same dose.[1] TDM is essential to maintain plasma concentrations within the therapeutic range, typically 150-600 ng/mL in clinical settings, to ensure efficacy while avoiding toxicities such as hepatotoxicity and peripheral neuropathy.[5]
Q3: What are the known toxicities associated with long-term this compound use?
A3: The primary toxicities associated with long-term this compound administration are hepatotoxicity (liver damage) and peripheral neuropathy (nerve damage).[1][6] These adverse effects are strongly correlated with high plasma concentrations of the drug.[1][5] Studies in human liver cell lines have shown that this compound can induce the formation of myeloid bodies.[7] The mechanism of hepatotoxicity is thought to involve endoplasmic reticulum (ER) stress and the activation of the p38 and JNK signaling pathways.[8]
Troubleshooting Guides
Q1: I am observing unexpected weight loss in my rodent model following this compound administration. What could be the cause and what should I do?
A1: Unexpected weight loss can be a sign of toxicity.[9] In some rat studies, lower body weight was observed at higher doses.[10]
-
Possible Cause: The dose of this compound may be too high, leading to systemic toxicity.
-
Troubleshooting Steps:
-
Re-evaluate the dose: Compare your current dosage with published data for similar models (see Table 1). Consider performing a dose-response study to determine the maximum tolerated dose (MTD) in your specific model.
-
Monitor plasma concentrations: If possible, measure plasma this compound levels to determine if they are exceeding the therapeutic range.
-
Assess for other signs of toxicity: Look for signs of hepatotoxicity (see Q2 below) and neurotoxicity (e.g., changes in gait, grip strength).
-
Reduce the dose: If toxicity is suspected, reduce the this compound dose and monitor the animal's weight and overall health closely.
-
Q2: How can I monitor for hepatotoxicity in my animal model during long-term this compound administration?
A2: Hepatotoxicity is a known side effect of this compound.[11][12][13]
-
Monitoring Strategies:
-
Serum Biochemistry: Regularly collect blood samples to measure liver enzyme levels, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). A significant elevation in these enzymes can indicate liver damage.
-
Histopathology: At the end of the study, or if an animal is euthanized due to poor health, collect liver tissue for histological analysis. Look for signs of steatosis (fatty liver), necrosis, and inflammation. In some mouse studies, this compound was associated with steatonecrosis.[14]
-
Clinical Signs: Monitor for general signs of illness, such as lethargy, rough coat, and jaundice (yellowing of the skin or eyes), although the latter may be difficult to observe in rodents.
-
Q3: My animals are showing signs of stress and resistance to oral gavage. How can I improve the administration process?
A3: Oral gavage can be a stressful procedure for rodents, which can impact experimental outcomes.[15]
-
Refinement Techniques:
-
Proper Training: Ensure all personnel are thoroughly trained in the correct oral gavage technique to minimize trauma and stress.
-
Voluntary Oral Administration: Consider alternative methods like incorporating the drug into a palatable vehicle, such as a sweetened jelly.[16] This can reduce stress and improve compliance.
-
Sucrose-Coated Gavage Needles: Studies have shown that coating the gavage needle with a sucrose solution can reduce the stress associated with the procedure in mice.[15]
-
Appropriate Vehicle: For oral gavage, ensure the vehicle is well-tolerated. Common vehicles include water, saline, or methylcellulose. For compounds with poor water solubility, formulations with DMSO, PEG300, and Tween-80 can be used, but the concentration of DMSO should be kept low.[17]
-
Data Presentation
Table 1: Summary of this compound Dosing in Preclinical Models
| Animal Model | Disease/Condition | Route of Administration | Dose | Duration | Key Findings | Reference(s) |
| Mouse (C57BL/6J) | Peripartum Cardiomyopathy | Oral (mixed with methylcellulose) | Not specified | Over 2-3 pregnancies | Attenuated worsening of left ventricular function | [18] |
| Rat (Sprague-Dawley) | Myocardial Ischemia/Reperfusion (ex vivo) | Perfusion | 0.5 and 2.0 µM | 60 min ischemia, 30 min reperfusion | Protected against diastolic dysfunction | [19] |
| Rat (Dark Agouti) | Neurotoxicity Study | Not specified | Cumulative doses | Not specified | Induced neurotoxic changes and lipid deposition in neurons | [9] |
| Rat (Sprague-Dawley) | Myocardial Substrate Utilization | Perfusion | Not specified | Not specified | Increased lactate utilization and reduced fatty acid oxidation | [20] |
Table 2: Therapeutic Drug Monitoring Parameters for this compound (Clinical Data)
| Parameter | Recommended Range/Value | Notes | Reference(s) |
| Therapeutic Plasma Concentration | 150 - 600 ng/mL (0.54 - 2.16 µmol/L) | Essential for avoiding toxicity while maintaining efficacy. | [5][21] |
| Time to Steady State | ~14 days (rapid metabolizers), up to 3 months (slow metabolizers) | Dose adjustments should be made with these timeframes in mind. | [21] |
| Sampling Time for TDM | 6-12 hours post-dose (trough level) | Provides a consistent measure of drug exposure. | [21][22] |
Experimental Protocols
Protocol 1: Long-Term Oral Administration of this compound in a Mouse Model of Chronic Heart Failure
This protocol is a general guideline and should be adapted based on the specific experimental design and animal model.
-
Animal Model: C57BL/6J mice with surgically induced chronic heart failure (e.g., transverse aortic constriction).
-
This compound Formulation:
-
For oral gavage, suspend this compound maleate in a vehicle such as 0.5% methylcellulose in sterile water.
-
For voluntary oral administration, incorporate this compound into a palatable jelly.[16]
-
-
Dosing:
-
Based on literature and pilot studies, a starting dose in the range of 10-30 mg/kg/day can be considered. Dose conversion from human to mouse can be guided by body surface area calculations.
-
Administer the dose once daily.
-
-
Administration:
-
Duration: Administer daily for the duration of the study (e.g., 4-8 weeks).
-
Monitoring:
-
Weekly: Monitor body weight, food and water intake, and clinical signs of toxicity (lethargy, ruffled fur).
-
Bi-weekly/Monthly: Collect blood samples for plasma this compound concentration analysis (if available) and to assess liver enzymes (ALT, AST).
-
Functional Assessment: Perform echocardiography or other measures of cardiac function at baseline and at the end of the study.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood and tissues for analysis.
-
Perform histopathological analysis of the heart and liver.
-
Analyze cardiac tissue for markers of fibrosis, hypertrophy, and metabolic changes.
-
Protocol 2: Assessment of Myocardial Substrate Utilization
This protocol is adapted from studies using isolated perfused hearts.[20]
-
Heart Isolation: Anesthetize a rat and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: Cannulate the aorta and begin retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O2/5% CO2 at 37°C.
-
Substrate Perfusion: Switch to a perfusion buffer containing a mixture of substrates at physiological concentrations (e.g., glucose, lactate, fatty acids). For studies involving stable isotopes, use ¹³C-labeled substrates.
-
This compound Treatment: After a stabilization period, switch to a perfusion buffer containing the desired concentration of this compound (e.g., 2 µM).
-
Functional Measurements: Continuously monitor cardiac function, including heart rate, left ventricular developed pressure, and coronary flow.
-
Metabolic Analysis:
-
Collect the coronary effluent to measure substrate uptake and metabolite release (e.g., lactate, fatty acids).
-
If using ¹³C-labeled substrates, freeze-clamp the heart at the end of the experiment for subsequent analysis of tissue extracts by ¹³C NMR spectroscopy to determine the relative contributions of different substrates to the citric acid cycle.[20]
-
Mandatory Visualizations
Signaling Pathways
Caption: Therapeutic mechanism of this compound.
Caption: Signaling pathway of this compound-induced hepatotoxicity.
Experimental Workflow
Caption: Workflow for Therapeutic Drug Monitoring (TDM).
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Use of this compound in CHF and Refractory Angina: Old Drug, New Hope - Page 4 [medscape.com]
- 5. Can this compound Be Utilized Without Long-Term Toxicity? A Clinical Practice Audit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced toxicity in a geriatric patient presenting with peripheral neuropathy, hepatotoxicity and recurrent falls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound maleate toxicity on human liver cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced lipidosis in the dark Agouti (DA) rat. An animal model of genetically determined neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Liver damage associated with this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound maleate-induced hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liver disease induced by this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Comparative hepatic toxicity of this compound maleate and griseofulvin in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Direct evidence that this compound modifies myocardial substrate utilization from fatty acids to lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound [testguide.adhb.govt.nz]
- 22. Test Entry - Detail [pathwesttd.health.wa.gov.au]
- 23. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Perhexiline's Cardioprotective Efficacy: A Comparative In Vivo Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo cardioprotective effects of Perhexiline against other therapeutic alternatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating this compound's potential as a cardioprotective agent.
Executive Summary
This compound has demonstrated significant cardioprotective effects in various in vivo models of myocardial ischemia and heart failure. Its primary mechanism of action involves the inhibition of carnitine palmitoyltransferase-1 (CPT-1), leading to a metabolic shift in the heart from fatty acid oxidation to the more oxygen-efficient glucose and lactate utilization. This metabolic modulation improves cardiac energetics and function, particularly under ischemic conditions. Additionally, this compound exhibits pleiotropic effects, including modulation of cardiac ion channels and potential effects on reactive oxygen species (ROS), which may contribute to its overall cardioprotective profile. This guide presents a comparative analysis of this compound with other agents, details of experimental protocols, and a summary of quantitative data from in vivo studies.
Comparative Analysis of Cardioprotective Agents
This section compares the in vivo cardioprotective effects of this compound with other notable agents. It is important to note that direct head-to-head in vivo studies for all comparators are limited; therefore, data from separate studies using similar animal models are presented for an indirect comparison.
Table 1: In Vivo Efficacy of this compound in Myocardial Infarction Animal Models
| Parameter | Animal Model | This compound Treatment | Key Findings | Reference |
| Infarct Size | Dog (LAD Ligation) | 200 mg/day for 14 days (oral) | Infarct weight reduced to 9.1±1.9 g vs. 15.2±1.0 g in controls. | [1](--INVALID-LINK--) |
| Survival | Dog (LAD Ligation) | 200 mg/day for 14 days (oral) | 12 out of 15 treated dogs survived vs. 5 out of 15 controls. | [1](--INVALID-LINK--) |
| Myocardial O2 Consumption | Dog (Open-chest) | 3 mg/kg (i.v.) | Reduced by 14%. | [1](--INVALID-LINK--) |
| Left Ventricular Function | Mouse (PPCM model with β-AR stimulation) | Co-treatment with isoproterenol | Attenuated worsening of left ventricular function (FS: 19±4% vs. 11±5% in controls). | [2](--INVALID-LINK--) |
Table 2: Comparison of this compound with Other Cardioprotective Agents in In Vivo Models
| Agent | Mechanism of Action | Animal Model | Key Cardioprotective Effects (Compared to Control/Placebo) | Reference |
| This compound | CPT-1 and CPT-2 inhibitor; metabolic switch to glucose oxidation. | Rat (Low-flow ischemia/reperfusion) | Attenuated increase in diastolic tension. | [3](--INVALID-LINK--) |
| Oxfenicine | CPT-1 inhibitor. | Rat (Low-flow ischemia/reperfusion) | Attenuated increase in diastolic tension. | [3](--INVALID-LINK--) |
| Ranolazine | Late sodium current inhibitor; partial fatty acid oxidation inhibitor. | Rat (LAD occlusion/reperfusion) | ~33% reduction in myocardial infarct size. | [4](--INVALID-LINK--) |
| Trimetazidine | 3-ketoacyl-CoA thiolase inhibitor; shifts metabolism to glucose oxidation. | Rat (Myocardial ischemia/reperfusion) | Significantly reduced infarct size, LDH, and CK-MB levels. | [5](--INVALID-LINK--) |
| Oxprenolol | Beta-blocker. | Human (Angina Pectoris) | Effective in treating angina, but less so than this compound. | [6](--INVALID-LINK--) |
Experimental Protocols
Murine Model of Myocardial Infarction via Left Anterior Descending (LAD) Coronary Artery Ligation
This protocol is a widely used method to induce myocardial infarction in mice to study the efficacy of cardioprotective agents.
Materials:
-
Anesthesia: Isoflurane
-
Ventilator
-
Surgical instruments (forceps, scissors, needle holder, cauter)
-
Suture material (e.g., 8-0 nylon or prolene)
-
Disinfectants (e.g., povidone-iodine, 70% alcohol)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia and Intubation: Anesthetize the mouse using isoflurane (e.g., 3% for induction, 1-2% for maintenance). Intubate the mouse endotracheally and connect it to a ventilator.
-
Surgical Preparation: Shave the chest area and disinfect the surgical site. Place the mouse in a supine position on a heating pad.
-
Thoracotomy: Make a left-sided thoracotomy between the third and fourth ribs to expose the heart. A cauter can be used to minimize bleeding.
-
LAD Ligation: Gently retract the ribs to visualize the heart. The left anterior descending (LAD) coronary artery is typically visible between the pulmonary artery and the left auricle. Pass a suture (e.g., 8-0 nylon) under the LAD and tie a secure knot to occlude the artery. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
Closure: Close the chest wall in layers. Evacuate any air from the thoracic cavity to prevent pneumothorax.
-
Post-operative Care: Discontinue anesthesia and allow the mouse to recover on a heating pad. Provide appropriate post-operative analgesia.
Experimental Workflow for Myocardial Infarction Model
Caption: Workflow for inducing myocardial infarction in a murine model via LAD ligation.
Signaling Pathways of this compound's Cardioprotective Effects
This compound's cardioprotective effects are attributed to its primary mechanism of inhibiting CPT-1 and its pleiotropic effects.
Primary Mechanism: CPT-1 Inhibition and Metabolic Shift
The cornerstone of this compound's cardioprotective action is the inhibition of Carnitine Palmitoyltransferase-1 (CPT-1), a key enzyme in the mitochondrial uptake of long-chain fatty acids. This inhibition forces a shift in the myocardial energy substrate preference from fatty acid β-oxidation to glucose and lactate oxidation. Under ischemic conditions, where oxygen supply is limited, generating ATP from glucose requires less oxygen than from fatty acids. This metabolic switch enhances myocardial efficiency, leading to improved cardiac function and reduced ischemic injury.[7][8][9]
Caption: this compound's primary mechanism via CPT-1 inhibition and metabolic switching.
Pleiotropic Effects
Beyond its primary metabolic effects, this compound exhibits other actions that may contribute to its cardioprotective profile.
-
Ion Channel Modulation: this compound has been shown to block several cardiac ion currents, including the late sodium current (late INa) and calcium channels (hCav1.2).[10] Inhibition of the late INa can reduce intracellular sodium and calcium overload during ischemia, thereby preventing arrhythmias and improving myocardial relaxation.
-
Effects on Reactive Oxygen Species (ROS): Some evidence suggests that this compound may modulate ROS generation.[1] While the precise mechanisms are still under investigation, this could involve reducing oxidative stress that contributes to reperfusion injury.
-
ErbB4 Signaling: In a model of peripartum cardiomyopathy, this compound treatment was associated with improved cardiac ErbB4 signaling, which is involved in cardiomyocyte survival and function.[2]
Caption: Overview of this compound's pleiotropic cardioprotective mechanisms.
Conclusion
The in vivo data strongly support the cardioprotective effects of this compound, primarily through its unique mechanism of metabolic modulation. By shifting the heart's energy substrate preference towards more oxygen-efficient pathways, this compound improves cardiac function and reduces damage during ischemic events. Its pleiotropic effects on ion channels and potentially on reactive oxygen species further enhance its therapeutic profile. While direct comparative in vivo studies with newer agents like Ranolazine and Trimetazidine are not extensively available, the existing evidence suggests this compound is a potent cardioprotective agent. Further head-to-head in vivo studies are warranted to definitively establish its comparative efficacy and to further elucidate the downstream signaling pathways involved in its multifaceted mechanism of action. This guide provides a foundational understanding for researchers and drug development professionals to further explore the therapeutic potential of this compound in cardiovascular diseases.
References
- 1. Ranolazine treatment for myocardial infarction? Effects on the development of necrosis, left ventricular function and arrhythmias in experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound treatment improves toxic effects of β-adrenergic receptor stimulation in experimental peripartum cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of trimetazidine for myocardial ischemia-reperfusion injury in rat models: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mTOR, cardiomyocytes and inflammation in cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic therapeutics in angina pectoris: history revisited with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct evidence that this compound modifies myocardial substrate utilization from fatty acids to lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Electrophysiological and ECG Effects of this compound, a Mixed Cardiac Ion Channel Inhibitor, Evaluated in Nonclinical Assays and in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of reactive oxygen species in the pathophysiology of cardiovascular diseases and the clinical significance of myocardial redox - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Perhexiline and Etomoxir as Carnitine Palmitoyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of perhexiline and etomoxir, two prominent inhibitors of carnitine palmitoyltransferase (CPT), a critical enzyme in fatty acid metabolism. By examining their mechanisms of action, inhibitory efficacy, off-target effects, and clinical implications, this document aims to equip researchers with the necessary information to make informed decisions in their investigative pursuits.
Introduction
Carnitine palmitoyltransferase (CPT) is a key regulatory enzyme in mitochondrial fatty acid β-oxidation (FAO), facilitating the transport of long-chain fatty acids into the mitochondrial matrix. Its inhibition presents a therapeutic strategy for conditions characterized by metabolic dysregulation, such as ischemic heart disease and certain cancers, by shifting cellular energy metabolism from fatty acid dependence to glucose utilization. This compound and etomoxir are two of the most studied CPT inhibitors, each with a distinct profile of action and clinical history.
Mechanism of Action
This compound and etomoxir inhibit CPT, but through different mechanisms. This compound acts as a reversible inhibitor of both CPT-1 and CPT-2.[1] Its inhibition of CPT-1 is competitive with respect to palmitoyl-CoA and non-competitive with respect to carnitine.[2]
In contrast, etomoxir is an irreversible inhibitor of CPT-1.[3][4] Its inhibitory action is dependent on its conversion to etomoxiryl-CoA, which then covalently binds to the enzyme.[4] This irreversible nature leads to a prolonged duration of action.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the available quantitative data on the inhibitory potency of this compound and etomoxir against CPT enzymes. It is important to note that the data are derived from various studies using different experimental conditions, which may influence the absolute values.
| Inhibitor | Enzyme | Tissue/Species | IC50 | Reference |
| This compound | CPT-1 | Rat Heart Mitochondria | 77 µM | [2] |
| CPT-1 | Rat Liver Mitochondria | 148 µM | [2] | |
| CPT-2 | 79 µM | [1] | ||
| Etomoxir | CPT-1a | Human | 123.9 nM | [5] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Determination of CPT-1 Activity (Radiochemical Assay)
A common method to determine CPT-1 activity involves a radiochemical forward assay. The general steps are as follows:
-
Mitochondrial Isolation: Mitochondria are isolated from tissue homogenates (e.g., heart, liver) by differential centrifugation.
-
Assay Mixture: The isolated mitochondria are incubated in a reaction buffer containing [³H]carnitine, palmitoyl-CoA, and the inhibitor at various concentrations.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the mitochondrial sample and incubated at a controlled temperature (e.g., 37°C). The reaction is stopped after a defined period by adding a strong acid, such as perchloric acid.
-
Separation of Product: The product, [³H]palmitoylcarnitine, is separated from the unreacted [³H]carnitine by passing the mixture through a cation exchange column.
-
Quantification: The radioactivity of the eluted [³H]palmitoylcarnitine is measured using liquid scintillation counting.
-
Data Analysis: CPT-1 activity is calculated based on the amount of radiolabeled product formed per unit of time and protein. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Metabolic Effects
Both this compound and etomoxir induce a metabolic shift from fatty acid oxidation to glucose utilization. This is the primary mechanism behind their therapeutic effects in conditions like myocardial ischemia, where increased glucose oxidation is more oxygen-efficient.
General Metabolic Shift Induced by CPT Inhibition
Caption: General metabolic shift from fatty acid oxidation to glucose utilization induced by CPT-1 inhibition.
Signaling Pathway Affected by Etomoxir
Etomoxir's effects on cardiac gene expression and cardiomyocyte proliferation are linked to specific signaling pathways. Inhibition of CPT1 by etomoxir can lead to reduced ADP-ribosylation of DUSP1, resulting in decreased phosphorylation of p38 MAPK, which in turn promotes cardiomyocyte proliferation.[6] Etomoxir has also been suggested to act as a PPAR-α agonist.[3]
Caption: Signaling pathway affected by etomoxir in cardiomyocytes.
Metabolic Effects of this compound
This compound's inhibition of CPT-1 and CPT-2 leads to a direct reduction in fatty acid oxidation.[1] Additionally, at concentrations lower than those required for CPT inhibition, this compound can inhibit mTORC1 signaling, a key regulator of cell growth and proliferation.[1]
Caption: Known metabolic and signaling effects of this compound.
Off-Target Effects and Clinical Considerations
A critical aspect of comparing these two inhibitors lies in their off-target effects and clinical safety profiles.
This compound: The clinical use of this compound has been hampered by its potential for hepatotoxicity and peripheral neuropathy.[7] These adverse effects are associated with high plasma concentrations of the drug, which can vary significantly between individuals due to polymorphic metabolism by the cytochrome P450 enzyme CYP2D6.[7] Therapeutic drug monitoring is therefore essential for the safe use of this compound.
Etomoxir: Clinical trials with etomoxir for heart failure were prematurely terminated due to unacceptable elevations in liver transaminases, indicating significant hepatotoxicity.[8] Furthermore, at concentrations often used in preclinical studies, etomoxir has been shown to have off-target effects, most notably the inhibition of complex I of the mitochondrial electron transport chain.[9][10] This can confound the interpretation of experimental results and contributes to its toxicity profile.
Summary of Clinical Trials
| Inhibitor | Indication | Key Findings | Reference |
| This compound | Refractory Angina | Significant reduction in angina attacks and nitroglycerin consumption compared to placebo.[11][12] | [11][12] |
| Chronic Heart Failure | Improved exercise capacity and symptoms.[13] | [13] | |
| Etomoxir | Chronic Heart Failure | Initial pilot study showed improved cardiac function.[14] Larger randomized trial (ERGO study) was terminated due to hepatotoxicity with no significant improvement in exercise time at termination.[8] | [8][14] |
Conclusion
This compound and etomoxir are potent inhibitors of carnitine palmitoyltransferase that effectively shift cellular metabolism from fatty acid oxidation to glucose utilization. While both have demonstrated therapeutic potential in preclinical and clinical settings, their utility is significantly limited by safety concerns.
-
This compound acts as a reversible inhibitor of both CPT-1 and CPT-2. Its clinical use is challenged by a narrow therapeutic window and variable patient metabolism, necessitating careful therapeutic drug monitoring to avoid hepatotoxicity and neurotoxicity.
-
Etomoxir is an irreversible inhibitor of CPT-1 with high potency. However, its clinical development was halted due to significant hepatotoxicity. Moreover, its well-documented off-target effects at higher concentrations, particularly on the mitochondrial respiratory chain, complicate its use as a specific research tool.
For researchers, the choice between this compound and etomoxir will depend on the specific experimental goals. The potential for off-target effects with etomoxir must be carefully considered and controlled for. This compound, while also having safety concerns in a clinical context, may offer a more specific inhibition of the CPT system in well-controlled in vitro experiments, provided that its concentration is carefully managed. The development of novel CPT inhibitors with improved safety profiles remains a key objective in the field of metabolic drug discovery.
References
- 1. apexbt.com [apexbt.com]
- 2. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lipid catabolism inhibition sensitizes prostate cancer cells to antiandrogen blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A double-blind randomized multicentre clinical trial to evaluate the efficacy and safety of two doses of etomoxir in comparison with placebo in patients with moderate congestive heart failure: the ERGO (etomoxir for the recovery of glucose oxidation) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Clinical evaluation of this compound maleate in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PHDs/CPT1B/VDAC1 axis regulates long-chain fatty acid oxidation in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. First clinical trial with etomoxir in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Mechanisms of Perhexiline and Ranolazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular mechanisms of two anti-anginal drugs, perhexiline and ranolazine. By delving into their distinct modes of action, this document aims to provide a comprehensive resource for researchers and professionals in the field of cardiovascular drug development.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Ranolazine |
| Primary Target | Carnitine Palmitoyltransferase (CPT-1 & CPT-2) | Late Sodium Current (INa,late) |
| Primary Molecular Effect | Inhibition of fatty acid oxidation | Inhibition of late sodium influx |
| Metabolic Impact | Shifts myocardial metabolism from fatty acids to glucose oxidation[1][2][3][4] | Minimal direct effect on substrate utilization at therapeutic doses[5][6] |
| Electrophysiological Impact | Minimal direct effects on ion channels | Prolongs action potential duration and QT interval by inhibiting IKr[7][8] |
| Hemodynamic Effects | Minimal effect on heart rate and blood pressure | No clinically significant effect on heart rate or arterial pressure[5][7] |
In-Depth Molecular Mechanisms
This compound: The Metabolic Modulator
This compound's primary mechanism of action is the inhibition of carnitine palmitoyltransferase (CPT), a critical enzyme in fatty acid metabolism.[1][9] CPT-1, located on the outer mitochondrial membrane, and CPT-2, on the inner mitochondrial membrane, are responsible for the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[1][10] By inhibiting these enzymes, this compound effectively reduces the heart's reliance on fatty acids as a fuel source and promotes a shift towards glucose oxidation.[1][2][4] This metabolic switch is energetically more efficient, as glucose oxidation produces more ATP for the same amount of oxygen consumed, an "oxygen-sparing" effect that is particularly beneficial in ischemic conditions.[1][2]
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound | C19H35N | CID 4746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Effects of ranolazine on ischemic threshold, coronary sinus blood flow, and myocardial metabolism in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]
- 8. What is the mechanism of Ranolazine? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. apexbt.com [apexbt.com]
A Head-to-Head on Metabolic Modulators: Perhexiline and Trimetazidine in the Treatment of Myocardial Ischemia
In the landscape of anti-anginal therapies, metabolic modulators present a unique approach by optimizing myocardial energy metabolism without inducing significant hemodynamic changes. This positions them as valuable options for patients with stable angina, particularly those intolerant to or insufficiently managed by conventional therapies. This guide provides a detailed comparison of two prominent metabolic modulators, perhexiline and trimetazidine, focusing on their efficacy, mechanisms of action, and the experimental data supporting their use.
Mechanism of Action: A Tale of Two Enzymes
Both this compound and trimetazidine exert their anti-ischemic effects by shifting the heart's energy substrate preference from fatty acid oxidation to the more oxygen-efficient glucose oxidation. However, they achieve this through distinct molecular targets.
This compound primarily inhibits carnitine palmitoyltransferase-1 (CPT-1) , an enzyme located on the outer mitochondrial membrane.[1][2][3] CPT-1 is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria, where β-oxidation occurs.[1][3] By inhibiting CPT-1, this compound effectively curtails fatty acid metabolism, compelling the myocardium to utilize glucose for ATP production.[1][2] This metabolic switch is particularly beneficial during ischemia, as glucose oxidation yields more ATP for each molecule of oxygen consumed compared to fatty acid oxidation.[2]
Trimetazidine , on the other hand, targets long-chain 3-ketoacyl-CoA thiolase (3-KAT) , the final enzyme in the β-oxidation spiral within the mitochondrial matrix.[4][5][6] Inhibition of 3-KAT also leads to a reduction in fatty acid oxidation and a corresponding increase in glucose utilization.[4][6] This metabolic reprogramming helps to maintain cellular ATP levels, reduce intracellular acidosis, and protect cardiomyocytes from ischemic injury.[7]
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and trimetazidine are notably scarce in the published literature. A systematic review identified one such study but concluded that a lack of data prevented any meaningful comparison.[2][8] Therefore, this guide presents a summary of their efficacy based on placebo-controlled and add-on therapy trials.
Table 1: Summary of Clinical Efficacy Data
| Parameter | This compound | Trimetazidine |
| Reduction in Angina Attacks | Most trials showed a ≥50% reduction vs. placebo.[8] One study reported an 85% decrease in anginal frequency.[9] | Significantly reduced weekly angina attacks vs. placebo and as add-on therapy.[4][10][11] |
| Nitroglycerin Consumption | Reduced, but not always statistically significant in older studies.[12] More effective than beta-blockers in some trials.[2] | Significantly reduced weekly nitrate consumption vs. placebo and as add-on therapy.[4][10][11] |
| Exercise Tolerance | Increased exercise duration by 38.9% vs. placebo (p<0.001).[1] Increased total work by 26.3% vs. placebo (p<0.001).[1] | In the TRIMPOL II study (add-on to metoprolol), significantly increased exercise duration (524.4s vs. 466.9s for placebo, p=0.048) and total workload (10.1 METs vs. 9.0 METs for placebo, p=0.035).[4][10][11] |
| Time to 1mm ST-Segment Depression | Significant reduction in ST-segment depression at submaximum exercise.[12] | In the TRIMPOL II study, significantly increased time to 1mm ST depression (465.0s vs. 385.1s for placebo, p<0.01).[4][10][11] |
| Time to Onset of Angina | Not consistently reported in available studies. | In the TRIMPOL II study, significantly increased time to onset of angina (508.1s vs. 433.6s for placebo, p=0.031).[4][10] |
Experimental Protocols: A Look at Key Trials
The methodologies of clinical trials evaluating anti-anginal drugs share common frameworks, focusing on objective measures of exercise capacity and subjective patient-reported outcomes.
This compound: Placebo-Controlled, Crossover Study
A representative study for this compound involved a double-blind, placebo-controlled, crossover design.[1]
-
Participants: 15 patients with proven ischemic heart disease.[1]
-
Design: Patients were evaluated on three occasions: at baseline, after 2 weeks of placebo, and after 2 weeks of this compound maleate (100 mg twice daily).[1] The order of placebo and this compound was randomized.
-
Primary Endpoints:
-
Secondary Endpoints:
-
Weekly frequency of angina attacks and nitroglycerin consumption, recorded in patient diaries.[12]
-
Trimetazidine: The TRIMPOL II Study (Add-on Therapy)
The TRIMPOL II study was a multicenter, randomized, double-blind, placebo-controlled trial designed to assess the efficacy of trimetazidine as an add-on therapy to metoprolol.[4][10][11][13]
-
Participants: 426 patients with stable effort angina not adequately controlled by metoprolol (50 mg twice daily).[4][11][13]
-
Design: After a 1-week run-in period on metoprolol monotherapy, patients were randomized to receive either trimetazidine (20 mg three times daily) or a placebo for 12 weeks, in addition to their metoprolol regimen.[4][10][13]
-
Primary Endpoints:
-
Secondary Endpoints:
Conclusion
Both this compound and trimetazidine have demonstrated efficacy in improving symptoms and exercise capacity in patients with stable angina. Their distinct mechanisms of action, both converging on the beneficial shift from fatty acid to glucose metabolism, provide a solid rationale for their use. While the absence of direct comparative trials makes it challenging to declare one superior to the other, the available evidence suggests that both are effective metabolic modulators. The choice between these agents may depend on local availability, physician experience, and individual patient profiles. Further head-to-head studies are warranted to delineate any potential differences in their clinical efficacy and safety profiles.
References
- 1. Therapy of angina pectoris with low-dose this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic review of the efficacy and safety of this compound in the treatment of ischemic heart disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of trimetazidine in patients with recurrent angina: a subgroup analysis of the TRIMPOL II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimetazidine | C14H22N2O3 | CID 21109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trimetazidine in Practice: Review of the Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining the Role of Trimetazidine in the Treatment of Cardiovascular Disorders: Some Insights on Its Role in Heart Failure and Peripheral Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Beneficial clinical effects of this compound in patients with stable angina pectoris and acute coronary syndromes are associated with potentiation of platelet responsiveness to nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. [Clinical efficacy of this compound maleate in stable angina pectoris (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Unveiling the Anti-Tumor Potential of Perhexiline in Patient-Derived Organoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The repurposing of existing drugs for oncological applications presents a promising avenue for accelerating the development of novel cancer therapies. Perhexiline, a prophylactic antianginal agent, has garnered significant interest for its potential anti-tumor properties. This guide provides a comprehensive comparison of this compound's efficacy, outlines detailed experimental protocols for its validation in patient-derived organoids (PDOs), and visualizes the key signaling pathways and experimental workflows.
Comparative Efficacy of this compound
Recent preclinical studies have demonstrated the cytotoxic effects of this compound across various cancer types. Patient-derived organoids, which preserve the genetic and phenotypic heterogeneity of the original tumor, have emerged as a crucial model for evaluating its therapeutic potential.
| Cancer Type | Model | This compound Effect | IC50 / Concentration | Comparison/Combination | Reference |
| Pancreatic Ductal Adenocarcinoma (KRAS-G12D mutated) | Human and Mouse PDOs | Inhibited growth and destroyed cancerous organoids with no effect on healthy organoids. | Not specified, but a small dose was effective. | Identified as the most effective compound in a screen of over 6,000. | [1][2][3] |
| Colorectal Cancer | Patient-Derived Organoids | Significantly reduced cell viability. | ~4 µM | The racemic mixture and individual enantiomers were equally effective. | [4] |
| Glioblastoma | Patient-Derived Glioblastoma Stem Cells | Dose-dependent cytotoxicity. | Effective at 1.5 µM (PN19) and 5 µM (MES83) after 48 hours. | More potent than the CPT-1 inhibitor etomoxir in these models. | [5] |
| Hepatocellular Carcinoma | HepG2 cell line | Reduced cell viability and induced apoptosis. | 5-25 µM | Monotherapy demonstrated induction of mitochondrial dysfunction. | [6] |
| Breast Cancer | Cell lines | Inhibited proliferation and induced autophagy. | Not specified | Overcame lapatinib-induced resistance in BT474 cells. | [7] |
| Prostate Cancer | LNCaP cell line | Modestly inhibited proliferation as monotherapy. | Not specified | Synergistic effect when combined with abiraterone or enzalutamide. | [4] |
| Pancreatic Ductal Adenocarcinoma | Xenograft models | Synergistic effect with gemcitabine, leading to complete tumor regression in one model. | Not specified | Combination therapy was more effective than monotherapy. | [8] |
Note: While this compound shows promise, its clinical use for cancer is hindered by potential hepatotoxicity and neurotoxicity, suggesting it may serve as a scaffold for developing safer analogues.[1][3]
Experimental Protocols
Validating the anti-tumor effects of this compound in PDOs involves a multi-step process from organoid generation to functional assays.
Generation and Culture of Patient-Derived Organoids
This protocol provides a generalized workflow. Specific media components and culture conditions may vary depending on the tissue of origin.[9][10][11]
-
Tissue Acquisition and Processing:
-
Collect fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.
-
Mechanically mince the tissue into small fragments (1-2 mm).
-
Digest the tissue fragments with a solution containing collagenase and dispase at 37°C for 30-60 minutes with agitation.
-
Neutralize the digestion enzymes with an equal volume of advanced DMEM/F12.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension and wash the pellet with basal medium.
-
-
Organoid Seeding and Maintenance:
-
Resuspend the cell pellet in a basement membrane matrix (e.g., Matrigel).
-
Plate droplets of the cell-matrix mixture into pre-warmed multi-well plates.
-
Polymerize the matrix by incubating at 37°C for 15-20 minutes.
-
Overlay with a specialized organoid growth medium, supplemented with growth factors specific to the tissue of origin (e.g., EGF, Noggin, R-spondin).
-
Culture the organoids at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-seeding in a fresh matrix.
-
Drug Sensitivity and Viability Assay
-
Organoid Plating for Drug Screening:
-
This compound Treatment:
-
Prepare a stock solution of this compound maleate in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the organoid growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Include appropriate controls: vehicle-only (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Replace the medium in the organoid-containing wells with the drug-containing medium.
-
Incubate the plates for a defined period (e.g., 5 days), refreshing the drug-containing medium as needed.[12]
-
-
Viability Assessment (e.g., CellTiter-Glo® 3D Assay):
-
After the treatment period, equilibrate the plates to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated controls to determine the percentage of cell viability and calculate IC50 values.
-
Visualizations: Pathways and Workflows
Signaling Pathways of this compound's Anti-Tumor Action
The anti-cancer effects of this compound are attributed to its influence on cellular metabolism. Two primary mechanisms have been identified: the inhibition of fatty acid oxidation and the disruption of cholesterol synthesis.
Caption: this compound's dual mechanisms of anti-tumor activity.
Experimental Workflow for Validating this compound in PDOs
Caption: Workflow for PDO-based validation of this compound.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Cholesterol Blocker Halts Pancreatic Cancer Growth [medtigo.com]
- 3. Researchers Discover Potential Pancreatic Ductal Adenocarcinoma Treatment | Labcompare.com [labcompare.com]
- 4. The Antianginal Drug this compound Displays Cytotoxicity against Colorectal Cancer Cells In Vitro: A Potential for Drug Repurposing [mdpi.com]
- 5. This compound demonstrates FYN-mediated anti-tumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. Combining the antianginal drug this compound with chemotherapy induces complete pancreatic cancer regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for generation and utilization of patient-derived organoids from multimodal specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Comparative analysis of Perhexiline's toxicity profile in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Perhexiline, a drug historically used for angina pectoris, is gaining significant attention for its potential as a repurposed anti-cancer agent. This guide provides a comparative analysis of its toxicity profile across various cancer cell lines, supported by experimental data. The primary mechanism of this compound's anti-cancer activity involves the inhibition of carnitine palmitoyltransferase (CPT) 1 and 2, key enzymes in fatty acid oxidation (FAO), a metabolic pathway frequently upregulated in cancer cells to meet their high energy demands.[1][2][3][4][5] This inhibition leads to a cascade of events culminating in cancer cell death.
Comparative Cytotoxicity of this compound
This compound has demonstrated cytotoxic effects against a broad range of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50), a measure of drug potency, varies across different cancer types, suggesting differential sensitivity.
| Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| Breast Cancer | MCF-7, MDA-MB-468, SK-BR-3, AU565, BT474 | 2 - 6 | [1][6] |
| Colon Cancer | HCT116, DLD-1, HT-29 | ~4 | [1][3][7] |
| Lung Cancer | Not specified | 3 - 22 | [1][5] |
| Cervical Cancer | Not specified | 3 - 22 | [1][5] |
| Gastric Cancer | HGC27, MGC803 | More sensitive than normal gastric cells | [1] |
| Glioblastoma | Patient-derived stem cells (PN19, MES 83) | 1.5 - 5 | [8] |
| Chronic Lymphocytic Leukemia (CLL) | Not specified | 5 | [9] |
| Hepatocellular Carcinoma | HepG2 | 5 - 25 | [9] |
Table 1: IC50 values of this compound in various cancer cell lines.
Notably, studies have indicated that this compound exhibits a degree of selectivity for cancer cells over normal cells. For instance, gastric and colon cancer cell lines were more sensitive to this compound than their normal counterparts.[1] Similarly, the growth of colon cancer cell lines was inhibited at lower concentrations than human foreskin fibroblasts.[6]
Mechanisms of this compound-Induced Toxicity
The cytotoxic effects of this compound are attributed to several interconnected mechanisms, primarily initiated by the inhibition of FAO.
Induction of Apoptosis
A consistent finding across multiple studies is that this compound induces apoptosis, a form of programmed cell death, in cancer cells.[1][3][7][8][9] This is often mediated through the intrinsic apoptotic pathway, which is triggered by intracellular stress, such as the accumulation of reactive oxygen species (ROS).[1][2] The inhibition of FAO by this compound leads to mitochondrial dysfunction, an increase in ROS, the release of cytochrome c, and the subsequent activation of caspases, which are key executioners of apoptosis.[1][2]
Cell Signaling Pathway Modulation
This compound has been shown to modulate key signaling pathways that are crucial for cancer cell proliferation and survival.
-
AMPK/mTORC1 Pathway: By inhibiting FAO, this compound disrupts cellular energy homeostasis, leading to a decrease in the ATP:AMP ratio. This activates AMP-activated protein kinase (AMPK), a central regulator of metabolism.[1][2] Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1), a critical signaling node that promotes cell growth and proliferation.[1][2] Inhibition of mTORC1 signaling can also trigger autophagy.[2]
-
FYN Tyrosine Kinase Inhibition: Interestingly, in glioblastoma cell lines, the anti-tumor activity of this compound appears to be independent of FAO inhibition.[8] In these cells, this compound's cytotoxicity is mediated through the inhibition of the FYN tyrosine kinase, a protein implicated in gliomagenesis.[8]
-
HER3 Receptor Internalization: In breast cancer cells, this compound has been shown to promote the internalization and degradation of the HER3 receptor, thereby inhibiting downstream signaling pathways that drive cell proliferation.[3]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the analysis of this compound's toxicity.
Cell Viability and Cytotoxicity Assays (e.g., Crystal Violet, MTT)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of this compound concentrations for a specified duration (e.g., 48-72 hours).
-
Assay Procedure:
-
Crystal Violet: The medium is removed, and cells are fixed and stained with crystal violet solution. After washing and solubilization of the dye, the absorbance is measured at a specific wavelength.
-
MTT: MTT reagent is added to the wells and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then dissolved, and the absorbance is read.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC50 values are determined by non-linear regression analysis.
Apoptosis Assays (e.g., Annexin V Staining, Caspase-3/7 Activation)
-
Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for a defined period.
-
Staining:
-
Annexin V: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and a viability dye (e.g., propidium iodide or 7-AAD) to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activation: A reagent containing a substrate for activated caspase-3 and -7 is added to the cells. Cleavage of the substrate by the active caspases produces a fluorescent signal.
-
-
Analysis:
-
Annexin V: Stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
-
Caspase-3/7 Activation: The fluorescent signal is measured using a plate reader or visualized by microscopy.
-
Visualizing the Mechanisms
To better understand the complex interactions involved in this compound's anti-cancer effects, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound's primary mechanism of action.
References
- 1. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Antianginal Drug this compound Displays Cytotoxicity against Colorectal Cancer Cells In Vitro: A Potential for Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cancer-research-network.com [cancer-research-network.com]
A Head-to-Head Battle for Perhexiline Measurement: Cross-Validation of LC-MS/MS and HPLC Methods
In the critical field of therapeutic drug monitoring (TDM) for perhexiline, an anti-anginal agent with a narrow therapeutic index, the choice of analytical methodology is paramount for ensuring patient safety and optimizing treatment efficacy.[1][2][3] Historically, High-Performance Liquid Chromatography (HPLC) with fluorescence detection has been a common method for quantifying this compound in plasma.[1][4][5] However, the advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has introduced a more sensitive and specific alternative.[6][7][8] This guide provides a comprehensive cross-validation comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Methodological Showdown: A Glimpse into the Workflows
The analytical journey from a patient's plasma sample to a quantifiable this compound concentration differs significantly between HPLC and LC-MS/MS. A key distinction lies in the sample preparation. Due to this compound's lack of a strong UV-absorbing chromophore, HPLC methods often necessitate a derivatization step to enable fluorescence detection.[1][4][5] This adds complexity and time to the workflow. In contrast, LC-MS/MS methods can directly measure the native compound, simplifying the sample preparation process, often to a straightforward protein precipitation step.[2][5]
References
- 1. The validation of an LC-MS/MS assay for this compound and major hydroxy metabolites, and its application to therapeutic monitoring in patient plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound and its metabolite hydroxythis compound in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of this compound and Cis-Hydroxy-Perhexiline Plasma Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Utility, promise, and limitations of liquid chromatography‐mass spectrometry‐based therapeutic drug monitoring in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring [frontiersin.org]
Reproducibility of Perhexiline's Effects on Mitochondrial Oxygen Consumption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of perhexiline and alternative metabolic modulators on mitochondrial oxygen consumption. We delve into the available experimental data, detail relevant methodologies, and discuss the factors influencing the reproducibility of these effects.
Introduction to this compound and Metabolic Modulation
This compound is a metabolic modulator that has been used in the treatment of angina.[1][2] Its primary mechanism of action involves a shift in myocardial energy substrate utilization from fatty acid oxidation (FAO) to glucose oxidation.[3] This is achieved through the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2, enzymes crucial for the transport of long-chain fatty acids into the mitochondria.[4] By favoring glucose metabolism, which requires less oxygen to produce the same amount of ATP, this compound is thought to improve myocardial efficiency, particularly in ischemic conditions.[3] However, the reproducibility of its effects on mitochondrial oxygen consumption and its comparative efficacy against other metabolic modulators are critical considerations for research and clinical applications.
Comparative Analysis of this compound and Alternatives
Several other drugs also modulate cardiac metabolism, offering potential alternatives to this compound. These include trimetazidine, ranolazine, and etomoxir. While they share the common goal of shifting metabolism away from fatty acid oxidation, their specific mechanisms and reported effects can vary.
A direct comparison of the inhibitory effects of these compounds on FAO in MCF-7 and T47D breast cancer cell lines surprisingly found that, unlike the potent inhibitor etomoxir, this compound, ranolazine, and trimetazidine did not significantly inhibit FAO in these specific cell lines. This highlights the potential for cell-type specific and context-dependent effects of these drugs, a crucial factor in the reproducibility of experimental findings.[5]
Table 1: Comparison of this compound and Alternatives on Fatty Acid Oxidation (FAO) in Cancer Cell Lines [5]
| Compound | Target (presumed) | Concentration Tested | % FAO Inhibition (MCF-7 cells) | % FAO Inhibition (T47D cells) |
| This compound | CPT-1/CPT-2 | Not specified | Not significant | Not significant |
| Ranolazine | 3-ketoacyl-CoA thiolase | Not specified | Not significant | Not significant |
| Trimetazidine | 3-ketoacyl-CoA thiolase | Not specified | Not significant | Not significant |
| Etomoxir | CPT-1 | 5 µM | ~76% | ~66% |
| Oxfenicine | CPT-1 | 3 mM | ~64% | ~36% |
In a study using anesthetized open-chest dogs, this compound was shown to decrease myocardial oxygen consumption in a dose-dependent manner.[1] When compared to verapamil, another antianginal agent, this compound demonstrated similar effects but with approximately ten-fold lower potency.[1] Glyceryl trinitrate, in the same study, showed inconsistent effects on myocardial oxygen consumption.[1]
Table 2: In Vivo Effects on Myocardial Oxygen Consumption in Anesthetized Dogs [1]
| Drug | Dose Range (intravenous) | Effect on Myocardial Oxygen Consumption |
| This compound | 0.3 - 3 mg/kg | Dose-dependent decrease |
| Verapamil | 0.03 - 0.3 mg/kg | Dose-dependent decrease (approx. 10x more potent than this compound) |
| Glyceryl Trinitrate | Not specified | Inconsistent effects |
Signaling Pathways and Mechanisms of Action
The primary mechanism of this compound's effect on mitochondrial oxygen consumption is the inhibition of the carnitine shuttle system, which is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.
Experimental Protocols for Measuring Mitochondrial Oxygen Consumption
The reproducibility of data on mitochondrial oxygen consumption is highly dependent on the experimental protocol. The Seahorse XF Analyzer is a widely used platform for these measurements.[6][7][8][9][10][11][12]
Seahorse XF Mito Stress Test in Intact Cells
This assay measures key parameters of mitochondrial function by sequentially injecting pharmacological agents that target different components of the electron transport chain.
Protocol:
-
Cell Seeding: Plate cells in a Seahorse XF96 cell culture microplate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF DMEM medium, pH 7.4, supplemented with glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.[8]
-
Cartridge Hydration: Hydrate the Seahorse XF96 sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with the following compounds:
-
Port A: Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.[9]
-
Port B: Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP), a mitochondrial uncoupler, to determine maximal respiration.[9]
-
Port C: A mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[9]
-
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument measures the oxygen consumption rate (OCR) in real-time before and after each injection.
Respiration Assay in Permeabilized Cells
This method allows for the direct assessment of mitochondrial function by providing specific substrates to the mitochondria after permeabilizing the plasma membrane.
Protocol:
-
Cell Seeding and Permeabilization: Seed cells as described above. Immediately before the assay, replace the medium with a mitochondrial assay solution (MAS) containing a permeabilizing agent like saponin or digitonin.[10][13]
-
Substrate and Inhibitor Loading: Load the sensor cartridge with various substrates and inhibitors to interrogate specific parts of the electron transport chain. For example:
-
Assay Execution: Run the assay on the Seahorse XF Analyzer to measure OCR in response to the different substrates and inhibitors.
Discussion on Reproducibility
The reproducibility of the effects of this compound and other metabolic modulators on mitochondrial oxygen consumption can be influenced by several factors:
-
Cell Type and Model System: As demonstrated, the effects of these drugs can vary significantly between different cell types (e.g., cardiomyocytes vs. cancer cells) and between in vitro and in vivo models.[1][5]
-
Experimental Conditions: The specific substrates provided in the assay medium (e.g., presence or absence of fatty acids), the concentration of the drug, and the duration of treatment can all impact the observed effects.
-
Assay Variability: While platforms like the Seahorse XF Analyzer have improved the standardization of mitochondrial function assays, inherent biological variability and technical variations in cell seeding, compound concentrations, and instrument calibration can still contribute to inter-assay and inter-laboratory differences.[14]
-
Off-Target Effects: Some metabolic modulators may have off-target effects that can influence mitochondrial respiration independently of their primary mechanism of action, further complicating the interpretation and reproducibility of results.[4]
Conclusion
This compound modulates mitochondrial oxygen consumption by inhibiting fatty acid oxidation and promoting a shift towards more oxygen-efficient glucose metabolism. While this mechanism is well-described, direct, and comprehensive comparative data on its reproducibility and efficacy relative to other metabolic modulators like trimetazidine, ranolazine, and etomoxir is limited and can be context-dependent. The lack of dedicated studies on the reproducibility of this compound's effects necessitates careful consideration of experimental design and standardization of protocols. The use of robust and well-controlled assays, such as those performed on the Seahorse XF platform, is crucial for generating reliable and comparable data in the field of metabolic modulation. Further research focusing on direct, head-to-head comparisons under standardized conditions is warranted to fully elucidate the comparative pharmacology of these agents and to enhance the reproducibility of findings in both preclinical and clinical settings.
References
- 1. Effect of an antianginal drug, this compound, on myocardial oxygen consumption in anesthetized open-chest dogs compared with verapamil and glyceryl trinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic therapeutics in angina pectoris: history revisited with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimetazidine and Other Metabolic Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pleiotropic mechanisms of action of this compound in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Oxidative Stress: Mitochondrial Function Using the Seahorse System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. agilent.com [agilent.com]
- 10. Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. evotec.com [evotec.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
Perhexiline's Metabolic Tug-of-War: A Comparative Analysis in Cardiac and Cancer Cells
For Immediate Release
A deep dive into the metabolic reprogramming induced by perhexiline reveals contrasting effects on cardiac and cancer cells, offering insights for targeted therapeutic strategies. This guide provides a comprehensive comparison of this compound's impact on the metabolome of these two distinct cell types, supported by experimental data and detailed methodologies.
This compound, a drug historically used for angina, is gaining renewed interest for its potent metabolic modulatory effects. Its primary mechanism involves the inhibition of carnitine palmitoyltransferase (CPT), a key enzyme in fatty acid oxidation (FAO). While this action produces a beneficial oxygen-sparing effect in the energy-demanding heart muscle, it triggers a cascade of anti-proliferative and pro-apoptotic effects in various cancer cells. This guide dissects these differential metabolic consequences, providing researchers, scientists, and drug development professionals with a clear comparison to inform future research and therapeutic applications.
At a Glance: Key Metabolic Shifts Induced by this compound
| Metabolic Parameter | Impact on Cardiac Cells | Impact on Cancer Cells |
| Primary Energy Source | Shift from fatty acid oxidation to glucose and lactate utilization[1][2][3][4][5] | Inhibition of fatty acid oxidation; increased reliance on glycolysis (cell-type dependent)[6][7] |
| Fatty Acid Metabolism | Decreased fatty acid uptake and β-oxidation[8][9] | Inhibition of fatty acid oxidation[6][7] |
| Glucose Metabolism | Increased glucose uptake and glycolysis[8][9] | Variable; often increased glycolysis to compensate for FAO inhibition[6] |
| ATP Production | Maintained or improved efficiency (more ATP per unit of oxygen)[1][2] | Often decreased, leading to energy stress[6][10] |
| Redox State | Reduction in oxidative stress[8][9] | Increased reactive oxygen species (ROS) production[6][10] |
| Key Signaling Pathways | Improved cardiac energetics and function[11][12][13] | Activation of AMPK, inhibition of mTORC1, induction of apoptosis and autophagy[6][10] |
| Other Notable Effects | Improved myocardial efficiency[2][3] | Inhibition of FYN kinase (in glioblastoma)[14], inhibition of cholesterol biosynthesis (in pancreatic cancer)[15][16] |
Delving Deeper: Metabolomic Profile Changes
This compound treatment results in distinct and measurable changes in the metabolomic profiles of cardiac and cancer cells. The following table summarizes key metabolite alterations observed in experimental settings.
| Metabolite Class | Cardiac Cells: Observed Changes | Cancer Cells: Observed Changes |
| Acylcarnitines | Decreased levels, indicating reduced fatty acid transport into mitochondria[8][9] | Decreased levels, consistent with CPT inhibition |
| Fatty Acids | Decreased levels of long-chain fatty acids[8][9] | Accumulation of intracellular lipids may occur due to blocked oxidation[10] |
| Glycolytic Intermediates | Increased levels, suggesting enhanced glucose utilization[8][9] | Variable changes depending on the cancer cell's metabolic plasticity |
| Pentose Phosphate Pathway Intermediates | Increased levels, potentially to support antioxidant defense[8][9] | Changes are less characterized but may be altered to meet anabolic demands |
| Tricarboxylic Acid (TCA) Cycle Intermediates | Altered levels reflecting the shift to carbohydrate metabolism[8] | May be depleted due to reduced anaplerotic input from fatty acids |
| Amino Acids | Altered profiles, potentially indicating their use as alternative fuel sources[17] | Changes can reflect metabolic stress and altered biosynthetic pathways |
| Glutathione | Depleted reduced glutathione, paradoxically suggesting a response to an initial oxidative challenge before a net reduction in stress[8][9] | Increased oxidative stress is a key mechanism of anti-cancer activity[6][10] |
Signaling Pathways and Mechanisms of Action
The differential impact of this compound on cardiac and cancer cells stems from the distinct signaling pathways activated in response to the same initial metabolic insult—the inhibition of fatty acid oxidation.
In Cardiac Cells: A Shift Towards Efficiency
In the heart, this compound's inhibition of CPT-1 is the primary driver of its therapeutic effect. By forcing a switch to the more oxygen-efficient glucose and lactate as fuel, it improves the overall energy status of the heart muscle, particularly under ischemic conditions.
In Cancer Cells: A Multi-pronged Attack
In cancer cells, the consequences of CPT inhibition are more complex and often detrimental to cell survival. The resulting energy stress and oxidative imbalance trigger multiple signaling cascades that can lead to cell death.
Experimental Protocols
The findings presented in this guide are based on established experimental methodologies. A generalized workflow for a comparative metabolomics study is outlined below.
Metabolomic Analysis Workflow
1. Cell Culture and Treatment:
-
Cardiac cell lines (e.g., H9c2) or primary cardiomyocytes, and various cancer cell lines (e.g., MCF-7, HepG2, glioblastoma cell lines) are cultured under standard conditions.
-
Cells are treated with a range of this compound concentrations (typically in the micromolar range) for different time points.[6][18] A vehicle control (e.g., DMSO) is run in parallel.
2. Metabolite Extraction:
-
Metabolism is quenched rapidly, often using liquid nitrogen or cold methanol, to halt enzymatic activity.
-
Metabolites are extracted using a biphasic solvent system, such as methanol/chloroform/water, to separate polar and nonpolar metabolites.
3. Metabolomic Analysis:
-
The extracted metabolites are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify a wide range of small molecules.[8][9]
4. Data Analysis and Interpretation:
-
The raw data is processed to identify metabolic features and their corresponding intensities.
-
Statistical analyses, including principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA), are employed to identify significant differences between treated and control groups.
-
Pathway analysis tools are used to map the altered metabolites to specific metabolic pathways and elucidate the biological implications of the observed changes.
Conclusion
This compound's impact on cellular metabolism is profound and context-dependent. In cardiac cells, it acts as a metabolic optimizer, enhancing energy efficiency. In contrast, in cancer cells, it functions as a metabolic disruptor, inducing energy crisis and oxidative stress that can lead to cell death. This comparative analysis underscores the importance of understanding the specific metabolic vulnerabilities of different cell types and highlights the potential for repurposing existing drugs for novel therapeutic applications. Further research into the detailed metabolomic consequences of this compound in a wider range of cancer types will be crucial for realizing its full therapeutic potential.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct evidence that this compound modifies myocardial substrate utilization from fatty acids to lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The use of partial fatty acid oxidation inhibitors for metabolic therapy of angina pectoris and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic modulation with this compound in chronic heart failure: a randomized, controlled trial of short-term use of a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Improvement in cardiac energetics by this compound in heart failure due to dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. biocompare.com [biocompare.com]
- 17. Effects of this compound-induced fuel switch on the cardiac proteome and metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cancer-research-network.com [cancer-research-network.com]
Unveiling Perhexiline: A Comparative Guide to a Key Pharmacological Tool in Fatty Acid Metabolism Research
For researchers, scientists, and drug development professionals navigating the complexities of fatty acid metabolism, the selection of appropriate pharmacological tools is paramount. This guide provides a comprehensive validation of perhexiline as an inhibitor of fatty acid oxidation, offering a detailed comparison with other commonly used agents, supported by experimental data and protocols.
This compound, originally developed as an anti-anginal drug, has found a renewed purpose in the laboratory as a potent tool to investigate the intricacies of cellular energy metabolism.[1][2] Its primary mechanism of action involves the inhibition of carnitine palmitoyltransferase (CPT), a crucial enzyme responsible for the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[1][2][3][4] By blocking this pathway, this compound effectively shifts the cell's energy reliance from fatty acids to glucose, a phenomenon with significant implications for various physiological and pathological states.
Comparative Analysis of Fatty Acid Oxidation Inhibitors
To objectively assess the utility of this compound, a quantitative comparison with other well-established inhibitors of fatty acid oxidation is essential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against their respective targets.
| Compound | Primary Target(s) | Tissue/Organism | IC50 Value | References |
| This compound | CPT-1 (cardiac) | Rat | 77 µM | [5][6][7] |
| CPT-1 (hepatic) | Rat | 148 µM | [5][6] | |
| CPT-2 | Rat | 79 µM | [5] | |
| Etomoxir | CPT-1a & CPT-1b | Human, Rat | 0.01 - 0.7 µM (as etomoxiryl-CoA) | [8][9] |
| Trimetazidine | Long-chain 3-ketoacyl-CoA thiolase (3-KAT) | Not specified | 75 nM | [3] |
| CPT-1 | Rat Myocardium | 1.3 mM | [7] | |
| Oxfenicine | CPT-1 (heart) | Not specified | 11 µM (as 4-hydroxyphenylglyoxylate) | [10] |
| CPT-1 (liver) | Not specified | 510 µM (as 4-hydroxyphenylglyoxylate) | [10] | |
| Ranolazine | Late inward sodium current (INa), Partial FAO inhibitor | Not specified | 6 µM (INa) | [11] |
Signaling Pathway of this compound Action
This compound's primary effect on fatty acid metabolism is initiated by its direct inhibition of Carnitine Palmitoyltransferase 1 (CPT-1) located on the outer mitochondrial membrane. This action blocks the conversion of long-chain fatty acyl-CoAs to acylcarnitines, preventing their entry into the mitochondria. This compound also exhibits inhibitory effects on CPT-2, located on the inner mitochondrial membrane. The consequence is a significant reduction in fatty acid β-oxidation and a compensatory shift towards glucose oxidation for cellular energy production.
Experimental Protocols
In Vitro Fatty Acid Oxidation Assay using Seahorse XF Analyzer
This protocol provides a framework for assessing the inhibitory effect of this compound on fatty acid oxidation (FAO) in real-time by measuring the oxygen consumption rate (OCR).
Materials:
-
Cells of interest (e.g., primary cardiomyocytes, C2C12 myotubes)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Palmitate-BSA FAO Substrate
-
Seahorse XF Base Medium
-
L-Carnitine
-
This compound, Etomoxir (positive control), Vehicle control (e.g., DMSO)
-
Seahorse XF Analyzer and consumables
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.
-
Substrate-Limitation (Priming): On the day of the assay, replace the growth medium with a substrate-limited medium (e.g., containing reduced glucose and serum) for a few hours to encourage reliance on exogenous fatty acids.
-
Assay Medium Preparation: Prepare the FAO assay medium by supplementing Seahorse XF Base Medium with L-Carnitine and the Palmitate-BSA FAO substrate.
-
Incubation: One hour prior to the assay, replace the priming medium with the FAO assay medium and incubate the plate at 37°C in a non-CO2 incubator.
-
Compound Plate Preparation: Prepare a utility plate with the desired concentrations of this compound, etomoxir, and vehicle control for injection.
-
Seahorse XF Analyzer Setup and Execution:
-
Calibrate the Seahorse XF sensor cartridge.
-
Place the cell culture plate in the Seahorse XF Analyzer.
-
Measure the basal OCR.
-
Inject the compounds from the utility plate and monitor the subsequent changes in OCR. A decrease in OCR following the injection of an inhibitor indicates a reduction in FAO.
-
Radiometric Fatty Acid Oxidation Assay
This method offers a direct measurement of FAO by quantifying the conversion of a radiolabeled fatty acid substrate into metabolic products.
Materials:
-
Cells of interest cultured in appropriate plates
-
[¹⁴C]-Palmitate
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound, Etomoxir (positive control), Vehicle control
-
Scintillation cocktail and counter
Procedure:
-
Preparation of [¹⁴C]-Palmitate-BSA Conjugate: Prepare a stock solution of [¹⁴C]-Palmitate conjugated to BSA.
-
Cell Treatment: Pre-incubate the cultured cells with various concentrations of this compound, etomoxir, or vehicle control for a specified period.
-
Initiation of FAO Assay: Add the [¹⁴C]-Palmitate-BSA conjugate to the cells and incubate at 37°C for a defined time (e.g., 1-3 hours).
-
Termination and Lysis: Stop the reaction by adding an acid (e.g., perchloric acid) to lyse the cells and precipitate macromolecules.
-
Separation of Products: Centrifuge the samples to pellet the precipitate. The supernatant will contain the acid-soluble metabolites (ASMs), which are the products of β-oxidation.
-
Quantification: Transfer a known volume of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of fatty acid oxidation.
Experimental Workflow for a Typical In Vitro FAO Inhibition Study
The following diagram illustrates a standard workflow for investigating the effect of a pharmacological inhibitor, such as this compound, on cellular fatty acid oxidation.
Conclusion
This compound stands as a valuable and validated pharmacological tool for the in-depth study of fatty acid metabolism. Its well-characterized mechanism of action, centered on the inhibition of CPT-1 and CPT-2, allows for the targeted disruption of fatty acid oxidation.[3][5] This guide provides a framework for its comparative assessment and experimental application, empowering researchers to effectively utilize this compound in their investigations into cellular bioenergetics and metabolic reprogramming in health and disease. As with any pharmacological agent, careful consideration of its concentration-dependent effects and potential off-target activities is crucial for robust and reproducible experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of ranolazine on fatty acid transformation in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimetazidine | LC 3-KAT inhibitor | Probechem Biochemicals [probechem.com]
- 4. Direct evidence that this compound modifies myocardial substrate utilization from fatty acids to lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of trimetazidine on carnitine palmitoyltransferase-1 in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by oxfenicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Perhexiline in Experimental Heart Failure: A Comparative Guide to Metabolic Modulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic strategies for heart failure, metabolic modulators represent a promising frontier. By optimizing myocardial energy substrate utilization, these agents aim to improve cardiac efficiency and function. This guide provides a detailed comparison of perhexiline against other key metabolic modulators—trimetazidine, etomoxir, and ranolazine—in the context of experimental heart failure. The information is based on published experimental data to assist researchers in evaluating their relative performance and underlying mechanisms.
Mechanism of Action: A Shift in Myocardial Metabolism
The failing heart exhibits a metabolic shift, favoring less efficient fatty acid oxidation over glucose oxidation for energy production. Metabolic modulators aim to reverse this trend.[1]
This compound, Trimetazidine, and Etomoxir primarily act by inhibiting carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[2][3][4] This inhibition forces a metabolic switch towards glucose oxidation, which generates more ATP per molecule of oxygen consumed, thereby enhancing cardiac efficiency. While this is the primary proposed mechanism for this compound, some evidence suggests a more complex action, potentially involving effects on ion channels and the generation of reactive oxygen species.[5]
Ranolazine , on the other hand, is primarily known as an inhibitor of the late inward sodium current (INa).[6] This action reduces intracellular sodium and calcium overload, leading to improved diastolic function. Ranolazine also has been shown to have some inhibitory effects on fatty acid oxidation.[7]
References
- 1. First clinical trial with etomoxir in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic modulation with this compound in chronic heart failure: a randomized, controlled trial of short-term use of a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openheart.bmj.com [openheart.bmj.com]
- 4. Novelties in the pharmacological approaches for chronic heart failure: new drugs and cardiovascular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pleiotropic mechanisms of action of this compound in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
Perhexiline's Specificity for CPT-1 vs. CPT-2 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Perhexiline, a drug historically used for angina, has garnered renewed interest for its metabolic modulatory effects, primarily through the inhibition of the carnitine palmitoyltransferase (CPT) system. This guide provides a detailed comparison of this compound's inhibitory specificity for CPT-1 over CPT-2, supported by quantitative data and experimental methodologies, to aid researchers in assessing its potential in various therapeutic areas.
Quantitative Assessment of this compound's Inhibitory Potency
The inhibitory effects of this compound on CPT-1 and CPT-2 have been quantified using half-maximal inhibitory concentration (IC50) values. These values indicate the concentration of this compound required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies a higher inhibitory potency.
| Enzyme | Tissue/Organism | IC50 (µM) | Reference |
| CPT-1 | Rat Heart | 77 | [1][2] |
| CPT-1 | Rat Liver | 148 | [1][2] |
| CPT-2 | Not Specified | 79 | [3] |
The data indicates that this compound inhibits both CPT-1 and CPT-2. Notably, the inhibitory potency of this compound against rat heart CPT-1 (IC50 = 77 µM) is comparable to its potency against CPT-2 (IC50 = 79 µM)[1][2][3]. This suggests that this compound is not highly specific for CPT-1 over CPT-2, acting as a dual inhibitor of both enzymes. The potency against the liver isoform of CPT-1 is lower, with a higher IC50 value of 148 µM[1][2].
Signaling Pathway of the Carnitine Palmitoyltransferase System
The CPT system is central to the mitochondrial import and subsequent beta-oxidation of long-chain fatty acids. This process is tightly regulated by various signaling pathways that respond to the cell's energy status.
Upstream regulators such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-alpha (PPARα) play crucial roles. AMPK activation, indicative of low cellular energy, leads to the inhibition of acetyl-CoA carboxylase (ACC), reducing the levels of malonyl-CoA, a potent inhibitor of CPT-1. Conversely, PPARα, a nuclear receptor, promotes the transcription of the CPT-1 gene.
Downstream of the CPT system, the imported long-chain fatty acyl-CoAs undergo beta-oxidation within the mitochondria, generating acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to produce ATP. Inhibition of CPT-1 and CPT-2 by this compound blocks this entire process, leading to a metabolic shift from fatty acid oxidation to glucose utilization.
Experimental Protocols
The determination of CPT-1 and CPT-2 activity and their inhibition by this compound involves specific biochemical assays.
CPT-1 Inhibition Assay (Forward Assay)
This assay measures the rate of conversion of a radiolabeled substrate, typically [³H]carnitine, and palmitoyl-CoA to radiolabeled palmitoylcarnitine by CPT-1.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from rat heart or liver tissue via differential centrifugation.
-
Assay Buffer Preparation: Prepare an assay buffer containing potassium chloride, MOPS, and EGTA.
-
Reaction Mixture: In a microcentrifuge tube, combine the isolated mitochondria, assay buffer, and varying concentrations of this compound (or vehicle control).
-
Substrate Addition: Initiate the reaction by adding a mixture of palmitoyl-CoA and [³H]carnitine.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid.
-
Separation: Separate the radiolabeled palmitoylcarnitine product from the unreacted [³H]carnitine using an ion-exchange resin or by solvent extraction.
-
Quantification: Measure the radioactivity of the product using liquid scintillation counting.
-
Data Analysis: Calculate the rate of CPT-1 activity and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.
CPT-2 Inhibition Assay (Spectrophotometric Method)
This assay measures the activity of CPT-2 by monitoring the production of Coenzyme A (CoA-SH) which reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be measured spectrophotometrically.
Methodology:
-
Mitochondrial Fractionation: Isolate the inner mitochondrial membrane fraction, where CPT-2 is located. This can be achieved by sonication or detergent treatment of isolated mitochondria.
-
Assay Buffer Preparation: Prepare a suitable buffer containing Tris-HCl and EDTA.
-
Reaction Mixture: In a cuvette, combine the mitochondrial inner membrane fraction, assay buffer, DTNB, and varying concentrations of this compound.
-
Substrate Addition: Initiate the reaction by adding the substrate, palmitoylcarnitine.
-
Spectrophotometric Measurement: Immediately measure the increase in absorbance at a specific wavelength (e.g., 412 nm for the DTNB product) over time using a spectrophotometer.
-
Data Analysis: The rate of the reaction is proportional to the CPT-2 activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
References
A Comparative Analysis of Perhexiline and Its Fluorinated Derivative, FPER-1, in the Treatment of Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
Pulmonary Arterial Hypertension (PAH) is a progressive disease characterized by the remodeling of pulmonary arteries, leading to increased pulmonary vascular resistance and right heart failure.[1][2][3] A key pathological feature of PAH is the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs), which exhibit a metabolic shift towards glycolysis, reminiscent of the Warburg effect in cancer cells.[1][2][3] This guide provides a comparative overview of Perhexiline, a known metabolic modulator, and its novel fluorinated derivative, FPER-1, as potential therapeutic agents for PAH.
Overview of this compound and FPER-1
This compound is an inhibitor of carnitine palmitoyltransferase-1 (CPT1), an enzyme crucial for the mitochondrial uptake and oxidation of long-chain fatty acids.[2][4] By inhibiting CPT1, this compound shifts the myocardial substrate utilization from fatty acids to carbohydrates, which is a more oxygen-efficient process.[4][5] This mechanism has been explored for its therapeutic potential in cardiovascular diseases.[2][3]
A significant drawback of this compound is its metabolism by the cytochrome P450 enzyme CYP2D6.[2][3] Genetic polymorphisms in CYP2D6 lead to variable pharmacokinetics, with "slow metabolizers" being at risk of accumulating toxic levels of the drug, potentially causing neurotoxicity and hepatotoxicity.[2][3]
To address this limitation, a novel fluorinated derivative of this compound, FPER-1, was developed.[2][3] FPER-1 is designed to have the same therapeutic profile as this compound but is not metabolized by CYP2D6, offering the promise of more predictable pharmacokinetics and an improved safety profile.[2][3]
Comparative Efficacy in Preclinical Models
Both this compound and FPER-1 have demonstrated promising effects in preclinical models of PAH, primarily by targeting the aberrant metabolism and proliferation of PAH PASMCs.
Table 1: Comparative Effects of this compound and FPER-1 on PAH PASMCs
| Parameter | This compound | FPER-1 | Key Findings |
| PASMC Proliferation | Attenuates proliferation | Attenuates proliferation in a concentration-dependent manner | Both compounds effectively reduce the excessive proliferation of PASMCs from PAH donors.[1][2] |
| Apoptosis | No significant effect | No significant effect | Neither compound was found to induce apoptosis in PAH PASMCs, as measured by caspase 3/7 activity.[2] |
| Metabolic Shift | Reduces glycolysis, upregulates mitochondrial respiration | Reduces glycolysis, upregulates mitochondrial respiration | Both drugs reverse the Warburg-like metabolic phenotype observed in PAH PASMCs.[2] |
| AKT Pathway | Suppresses AKT activation (reduced phosphorylation of AKTser473) | Suppresses AKT activation (reduced phosphorylation of AKTser473) | Inhibition of the pro-proliferative AKT pathway is a shared mechanism of action.[1][2] |
| ERK Pathway | No effect | No effect | The anti-proliferative effect appears to be independent of the ERK pathway.[2] |
| PDH Activity | Activates PDH (dephosphorylation of PDH-E1α ser293) | Activates PDH (dephosphorylation of PDH-E1α ser293) | Both compounds restore the activity of the pyruvate dehydrogenase complex, a key regulator of glucose oxidation.[1][2] |
Mechanism of Action: A Shared Pathway
The proposed mechanism of action for both this compound and FPER-1 in the context of PAH involves a multi-faceted approach targeting the metabolic and proliferative signaling pathways in PASMCs.
Caption: Proposed mechanism of action for this compound and FPER-1 in PAH.
Pharmacokinetic Profile: The Key Differentiator
The primary advantage of FPER-1 over this compound lies in its improved pharmacokinetic profile.
Table 2: Comparative Pharmacokinetics
| Feature | This compound | FPER-1 | Implication for Drug Development |
| Metabolism | Metabolized by CYP2D6 | Not metabolized by CYP2D6 | FPER-1 is expected to have more predictable pharmacokinetics and a lower risk of drug-drug interactions and toxicity associated with CYP2D6 polymorphisms.[2][3] |
| Toxicity | Risk of neuro- and hepatotoxicity in "slow metabolizers" | Predicted lower risk of toxicity | The improved safety profile of FPER-1 makes it a more attractive candidate for further development.[2][3] |
| Therapeutic Monitoring | Requires therapeutic drug monitoring | May not require intensive therapeutic drug monitoring | Reduced need for monitoring would simplify treatment regimens and improve patient compliance. |
Experimental Protocols
The following are outlines of the key experimental methodologies used to compare this compound and FPER-1.
Cell Proliferation Assay
This experiment quantifies the effect of the compounds on the proliferation of PASMCs.
Caption: Workflow for the PASMC proliferation assay.
Methodology:
-
Human distal PASMCs from PAH patients are cultured in a suitable medium (e.g., DMEM with 20% FBS).
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of this compound, FPER-1, or a vehicle control.
-
Following incubation for specified time points (e.g., 24, 48, and 72 hours), cell proliferation is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®) or by direct cell counting (e.g., using trypan blue exclusion).
Western Blotting for Signaling Proteins
This technique is used to measure the phosphorylation status of key proteins in the AKT and PDH pathways.
Methodology:
-
PAH PASMCs are treated with this compound, FPER-1, or vehicle control for a specified duration.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AKTSer473, total AKT, p-PDH-E1αSer293, total PDH-E1α).
-
A secondary antibody conjugated to an enzyme is used for detection.
-
Chemiluminescence is used to visualize the protein bands, and densitometry is performed to quantify the changes in protein phosphorylation.
Metabolic Flux Analysis (Seahorse Assay)
This assay measures key indicators of mitochondrial respiration and glycolysis in real-time.
Methodology:
-
PAH PASMCs are seeded in a Seahorse XF cell culture microplate.
-
Cells are treated with this compound, FPER-1, or a vehicle control.
-
The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
-
Mitochondrial function is further interrogated by the sequential injection of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine parameters such as basal respiration, ATP-linked respiration, and maximal respiratory capacity.
Conclusion and Future Directions
Both this compound and its fluorinated derivative, FPER-1, show significant promise as therapeutic agents for pulmonary arterial hypertension by targeting the metabolic dysfunction and hyperproliferation of PASMCs.[1][2] The key advantage of FPER-1 is its designed lack of metabolism by CYP2D6, which is expected to result in a more predictable pharmacokinetic profile and an improved safety margin compared to this compound.[2][3]
Further preclinical studies are warranted to confirm the in vivo efficacy and safety of FPER-1 in animal models of PAH. Should these studies yield positive results, FPER-1 could represent a novel and safer therapeutic option for patients with this devastating disease. Additional research is also required to fully elucidate the long-term effects of these compounds on pulmonary vascular remodeling.
References
- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 2. UBIRA ETheses - Investigating the Effect of this compound and FPER-1 in pulmonary Arterial Hypertension [etheses.bham.ac.uk]
- 3. Pulmonary artery smooth muscle cell proliferation and migration in fetal lambs acclimatized to high-altitude long-term hypoxia: role of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YAP-mediated glycolysis promotes pulmonary arterial smooth muscle cell proliferation in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Pivotal Role of CYP2D6 in Perhexiline Metabolism: An In Vitro Comparison Using Human Liver Microsomes
For researchers, scientists, and drug development professionals, understanding the metabolic pathways of therapeutic compounds is paramount for ensuring safety and efficacy. This guide provides a comparative analysis of the role of Cytochrome P450 2D6 (CYP2D6) in the metabolism of the antianginal agent perhexiline, utilizing data from in vitro studies with human liver microsomes (HLMs). The evidence strongly confirms that CYP2D6 is the primary enzyme responsible for this compound hydroxylation, with significant variations observed across different CYP2D6 metabolizer phenotypes.
This compound's therapeutic use is complicated by its potential for toxicity, which is directly linked to plasma concentrations influenced by its metabolic rate. In vitro studies using HLMs have been instrumental in elucidating the genetic polymorphisms of CYP2D6 as the main driver of this variability.
Comparative Analysis of this compound Metabolism Kinetics
The metabolic activity of CYP2D6 towards this compound varies significantly among individuals, who can be categorized as extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs) based on their genetic makeup. In vitro kinetic studies with HLMs from these different groups provide a clear picture of CYP2D6's contribution.
| Parameter | CYP2D6 Extensive Metabolizers (EM) | CYP2D6 Intermediate Metabolizers (IM) | CYP2D6 Poor Metabolizers (PM) | Reference |
| Apparent Km (μM) | 3.3 ± 1.5 | - | 124 ± 141 | [1] |
| Vmax (pmol/min/mg protein) | 9.1 ± 3.1 | - | 1.4 ± 0.6 | [1] |
| In Vitro Intrinsic Clearance (CLint) (μL/min/mg protein) | 2.9 ± 0.5 | - | 0.026 | [1] |
| Total CLint (+)-Perhexiline (μL/min/mg) | 1376 ± 330 | 230 ± 225 | 63.4 ± 1.6 | [2] |
| Total CLint (-)-Perhexiline (μL/min/mg) | 2475 ± 321 | 482 ± 437 | 54.6 ± 1.2 | [2] |
As the data illustrates, EMs exhibit a much lower Km and a significantly higher Vmax for this compound monohydroxylation compared to PMs. This translates to an approximately 100-fold higher intrinsic clearance in EMs, underscoring the inefficiency of this compound metabolism in individuals with reduced or absent CYP2D6 function.[1] The intrinsic clearance is also shown to be stereoselective, with the (-)-enantiomer being cleared more rapidly than the (+)-enantiomer in EMs and IMs, a difference that is less pronounced in PMs.[2]
The Role of Other CYP Isoforms
While CYP2D6 is the principal enzyme, other cytochrome P450 isoforms contribute to a lesser extent, particularly in PMs. In vitro studies have identified CYP2B6 and CYP3A4 as minor contributors to the 4-monohydroxylation of both this compound enantiomers.[2] However, their contribution to the overall hepatic clearance is minimal in individuals with functional CYP2D6.
Inhibition of this compound Metabolism
The crucial role of CYP2D6 is further confirmed through inhibition studies. Quinidine, a potent and specific inhibitor of CYP2D6, has been shown to almost completely block the monohydroxylation of this compound in HLM preparations from extensive metabolizers.[1] This high degree of inhibition provides strong evidence that this metabolic pathway is almost exclusively catalyzed by CYP2D6.
| Inhibitor | Parameter | Value | Substrate/System | Reference |
| This compound | Ki (μM) | 0.4 | Dextromethorphan (CYP2D6 probe) in HLMs | [3] |
| Quinidine | Inhibition | ~74% suppression of cis-OH-perhexiline formation | This compound in HLMs | [4] |
This compound itself is also a competitive inhibitor of CYP2D6, with a reported Ki of 0.4 µM for the inhibition of dextromethorphan metabolism.[3]
Metabolic Pathway of this compound
The primary metabolic pathway for this compound is hydroxylation, leading to the formation of monohydroxythis compound metabolites. CYP2D6 catalyzes the formation of cis- and trans-hydroxyperhexilines. The formation of the major metabolite, cis-hydroxythis compound, is almost exclusively mediated by CYP2D6.[3]
Experimental Protocols
To provide a comprehensive understanding of how these data are generated, a detailed experimental protocol for assessing this compound metabolism in human liver microsomes is outlined below.
Objective:
To determine the kinetics of this compound metabolism and the inhibitory potential of compounds using pooled human liver microsomes from different CYP2D6 metabolizer phenotypes.
Materials:
-
Pooled human liver microsomes (EM, IM, and PM phenotypes)
-
This compound maleate
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Quinidine (CYP2D6 inhibitor)
-
Acetonitrile (ACN)
-
Internal standard for analytical quantification
-
HPLC or LC-MS/MS system
Experimental Workflow Diagram
References
- 1. Method for the analysis of this compound and its hydroxy metabolite in plasma using high-performance liquid chromatography with precolumn derivatization. | Sigma-Aldrich [sigmaaldrich.com]
- 2. CYP2B6, CYP2D6, and CYP3A4 catalyze the primary oxidative metabolism of this compound enantiomers by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the antianginal agent this compound: relationship between metabolic ratio and steady-state dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Perhexiline: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of perhexiline, ensuring compliance with regulatory standards and fostering a culture of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection[1][2]. Work should be conducted in a well-ventilated area, and inhalation of dust or fumes must be avoided[1].
Step-by-Step this compound Disposal Protocol
The disposal of this compound, as with any pharmaceutical waste, must adhere to local, state, and federal regulations[1]. The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA)[3].
1. Waste Classification:
-
Determine if the this compound waste is classified as hazardous. Pharmaceutical waste is generally considered hazardous if it is specifically listed by the EPA (P- or U-listed) or exhibits characteristics of toxicity, corrosivity, reactivity, or ignitability[4][5]. While this compound is not explicitly found on these lists in the provided search results, a formal hazardous waste determination should be conducted by a qualified professional or through analytical testing if there is any uncertainty.
2. Segregation of Waste:
-
Do not mix this compound waste with non-hazardous trash. It should be segregated into a designated, properly labeled hazardous waste container.
3. Container Management:
-
Use a compatible, leak-proof container for collecting this compound waste.
-
The container must be kept tightly closed and stored in a well-ventilated, secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].
-
Label the container clearly as "Hazardous Waste" and include the name "this compound."
4. Disposal Pathway:
-
Never dispose of this compound down the drain. The EPA's "Subpart P" regulations explicitly prohibit the sewering of hazardous pharmaceutical waste[3][6].
-
The preferred and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility[3].
-
Arrange for the collection of the hazardous waste container by a licensed hazardous waste disposal contractor.
Spill and Contamination Cleanup
In the event of a this compound spill, follow these procedures:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing full PPE, prevent further leakage or spillage[1].
-
Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[1].
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect the absorbed material and contaminated debris into a designated hazardous waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1].
-
Dispose of all cleanup materials as hazardous waste.
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not extensively detailed in the provided search results, the following table summarizes relevant toxicological data from a Safety Data Sheet, which informs the need for cautious handling and disposal.
| Data Point | Value | Species |
| Oral TDLO | 636 mg/kg / 89D intermittent | Man |
| Oral LD50 | 2,150 mg/kg | Rat |
| Intraperitoneal LD50 | 106 mg/kg | Rat |
| Subcutaneous LD50 | >2 g/kg | Rat |
| TDLO: Lowest Published Toxic Dose; LD50: Lethal Dose, 50%[2] |
Experimental Protocols
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment. All employees handling hazardous waste pharmaceuticals must receive appropriate training on these procedures and emergency protocols[3].
References
Safeguarding Researchers: A Comprehensive Guide to Handling Perhexiline
For laboratory professionals engaged in research and development, ensuring personal safety and maintaining a secure work environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Perhexiline, a compound that requires careful management due to its potential hazards. Adherence to these procedural steps is critical for minimizing exposure risk and ensuring compliant disposal.
Hazard Identification and Classification
This compound maleate is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to understand the specific hazards associated with this compound to implement appropriate safety measures.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[1] |
Toxicological Data:
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent accidental exposure. The following table outlines the minimum PPE requirements.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with powder-free nitrile gloves.[4][5][6] The outer glove should be changed immediately if contaminated. | Prevents skin contact and absorption. Double gloving provides an additional barrier.[5] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[5][7] | Protects skin from splashes and aerosol exposure. |
| Eye and Face Protection | Safety goggles and a face shield.[7] | Protects eyes and face from splashes and airborne particles. |
| Respiratory Protection | N95 or higher-rated respirator.[4] | Minimizes the risk of inhaling airborne particles, especially when handling the powdered form. |
Operational Plan for Handling this compound
A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following steps provide a clear, procedural guide for laboratory personnel.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (gloves, lab coat) when unpacking.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
-
The storage container should be tightly closed.[1]
2. Preparation and Handling:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to control airborne particles.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Wash hands thoroughly before and after handling the compound.[2][5]
-
Avoid creating dust. If weighing the powder, do so carefully on a tared weigh boat within the fume hood.
-
For solutions, work over a disposable absorbent pad to contain any potential spills.
3. Spill Management:
-
In the event of a small spill, wear appropriate PPE and gently cover the spill with an absorbent material.
-
For larger spills, a chemical cartridge-type respirator may be necessary.[4]
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution and dispose of all cleaning materials as hazardous waste.
4. Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Place all contaminated materials in a clearly labeled, sealed, and puncture-resistant container.[8]
-
Follow institutional and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.[2]
-
For non-hazardous pharmaceutical waste, general guidelines suggest mixing the substance with an unappealing material like coffee grounds or cat litter before placing it in a sealed bag in the trash.[9][10] However, given this compound's hazardous classification, this method is not recommended. Professional hazardous waste disposal services should be utilized.[11]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility in the laboratory.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pppmag.com [pppmag.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pogo.ca [pogo.ca]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. stemcell.com [stemcell.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. medicalwastepros.com [medicalwastepros.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
